Navafenterol
描述
属性
CAS 编号 |
1435519-06-4 |
|---|---|
分子式 |
C38H42N6O6S2 |
分子量 |
742.9 g/mol |
IUPAC 名称 |
[4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C38H42N6O6S2/c1-43(25-8-10-26(11-9-25)50-37(48)38(49,33-5-2-19-51-33)34-6-3-20-52-34)17-4-18-44-30-14-7-24(21-29(30)41-42-44)22-39-23-32(46)27-12-15-31(45)36-28(27)13-16-35(47)40-36/h2-3,5-7,12-16,19-21,25-26,32,39,45-46,49H,4,8-11,17-18,22-23H2,1H3,(H,40,47)/t25?,26?,32-/m0/s1 |
InChI 键 |
ZNKWRAKPQQZLNX-FFJARJNZSA-N |
手性 SMILES |
CN(CCCN1C2=C(C=C(C=C2)CNC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O |
规范 SMILES |
CN(CCCN1C2=C(C=C(C=C2)CNCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)N=N1)C5CCC(CC5)OC(=O)C(C6=CC=CS6)(C7=CC=CS7)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AZD-8871; AZD 8871; AZD8871; LAS-191351; LAS 191351; LAS191351; Navafenterol |
产品来源 |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Navafenterol (AZD8871) is an investigational single-molecule bronchodilator for the treatment of Chronic Obstructive Pulmonary Disease (COPD). As a Muscarinic Antagonist and β2-Agonist (MABA), this compound combines two clinically validated mechanisms of action in a single entity. This dual pharmacology targets the core pathophysiology of bronchoconstriction in COPD through simultaneous antagonism of the M3 muscarinic receptor and agonism of the β2-adrenergic receptor. Preclinical and clinical data indicate that this dual action leads to significant, sustained bronchodilation, offering a promising therapeutic approach for patients with COPD. This document provides a detailed overview of the mechanism of action, supported by preclinical and clinical data, experimental methodologies, and visual representations of the relevant signaling pathways.
Core Mechanism of Action: Dual Pharmacology for Bronchodilation
This compound is designed to address bronchoconstriction in COPD through two complementary pathways:
-
M3 Muscarinic Receptor Antagonism: In COPD, increased vagal tone leads to the release of acetylcholine (ACh) in the airways. ACh binds to M3 muscarinic receptors on airway smooth muscle, triggering a signaling cascade that results in bronchoconstriction. This compound acts as a competitive antagonist at these M3 receptors, inhibiting ACh binding and thereby preventing smooth muscle contraction.
-
β2-Adrenergic Receptor Agonism: The β2-adrenergic receptors are predominantly expressed on airway smooth muscle cells. Activation of these G-protein coupled receptors initiates a signaling pathway that leads to smooth muscle relaxation and subsequent bronchodilation. This compound functions as a potent agonist at the β2-adrenergic receptor, stimulating this pathway to actively relax the airway smooth muscle.
The combination of these two mechanisms in a single molecule is intended to provide superior bronchodilation compared to monotherapy with either a long-acting muscarinic antagonist (LAMA) or a long-acting β2-agonist (LABA).[1][2]
Preclinical Pharmacology: Receptor Potency and Selectivity
In vitro studies have characterized the potency and selectivity of this compound at various muscarinic and adrenergic receptors. The data consistently demonstrates high potency for the target receptors, M3 and β2, which are critical for its bronchodilator effect.
Data Presentation: In Vitro Receptor Potency
| Receptor Subtype | Parameter | Value | Reference |
| Muscarinic Receptors | |||
| Human M1 | pIC50 | 9.9 | [3] |
| Human M2 | pIC50 | 9.9 | [3] |
| Human M3 | pIC50 | 9.5 | [3] |
| Human M4 | pIC50 | 10.4 | [3] |
| Human M5 | pIC50 | 8.8 | [3] |
| Adrenergic Receptors | |||
| β1 | pEC50 | 9.0 | [3] |
| β2 | pEC50 | 9.5 | [3] |
| β3 | pEC50 | 8.7 | [3] |
pIC50 represents the negative logarithm of the half maximal inhibitory concentration. pEC50 represents the negative logarithm of the half maximal effective concentration.
This compound also exhibits kinetic selectivity for the M3 receptor over the M2 receptor, with a half-life of 4.97 hours at the M3 receptor compared to 0.46 hours at the M2 receptor.[3] This kinetic selectivity is advantageous as prolonged M2 receptor antagonism can have undesirable cardiovascular side effects. The selectivity for the β2-adrenoceptor over β1 and β3 subtypes is 3- and 6-fold, respectively.[3]
Signaling Pathways
The dual mechanism of this compound involves the modulation of two distinct signaling cascades within the airway smooth muscle cells.
β2-Adrenergic Receptor Agonist Pathway
Upon binding of this compound to the β2-adrenergic receptor, a conformational change activates the associated Gs alpha subunit of the G-protein. This initiates a signaling cascade that ultimately leads to smooth muscle relaxation.
References
- 1. The novel bronchodilator this compound: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel bronchodilator this compound: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
AZD8871: A Technical Deep Dive into a Novel Dual-Pharmacology Bronchodilator
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8871 (also known as navafenterol or LAS191351) is a novel, inhaled, long-acting dual-pharmacology bronchodilator that combines the functions of a muscarinic receptor antagonist (MABA) and a β2-adrenoceptor agonist in a single molecule.[1][2][3][4] This bifunctional approach is designed to offer a simplified and potentially more effective treatment for obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1][2][4] By targeting two distinct and complementary pathways that lead to airway smooth muscle relaxation, AZD8871 aims to provide superior bronchodilation compared to monotherapies and a simplified therapeutic regimen compared to combination therapies of two separate drugs.[5][6][7] This technical guide provides an in-depth overview of the core pharmacology, experimental data, and clinical investigation of AZD8871.
Core Pharmacology: A Dual Mechanism of Action
AZD8871 is designed to simultaneously antagonize M3 muscarinic receptors and agonize β2-adrenergic receptors on airway smooth muscle.[2][6] This dual action provides a two-pronged approach to bronchodilation:
-
Muscarinic Antagonism: By blocking the action of acetylcholine at M3 receptors, AZD8871 prevents the bronchoconstriction mediated by the parasympathetic nervous system.[6]
-
β2-Adrenoceptor Agonism: Concurrently, AZD8871 stimulates β2-adrenoceptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.
The combination of these two mechanisms in a single molecule is intended to provide a synergistic or additive effect, leading to more profound and sustained bronchodilation.[5][8]
Quantitative Preclinical Pharmacology
The preclinical pharmacological profile of AZD8871 has been characterized through a series of in vitro and in vivo studies to determine its potency, selectivity, and duration of action.
In Vitro Receptor Binding and Functional Activity
The following table summarizes the key in vitro pharmacological parameters of AZD8871.
| Parameter | Receptor/Tissue | Value | Reference |
| Binding Affinity (pIC50) | Human M3 Receptor | 9.5 | [9] |
| Kinetic Selectivity (Half-life) | M3 Receptor | 4.97 hours | [9] |
| M2 Receptor | 0.46 hours | [9] | |
| β-Adrenoceptor Selectivity | β2 vs β1 | 3-fold | [9] |
| β2 vs β3 | 6-fold | [9] | |
| Functional Activity (pIC50) | Electrically Stimulated Guinea Pig Trachea (Antimuscarinic) | 8.6 | [9] |
| Functional Activity (pEC50) | Spontaneous Tone Isolated Guinea Pig Trachea (β2-agonist) | 8.8 | [9] |
In Vivo Preclinical Efficacy
Preclinical studies in animal models have demonstrated the bronchoprotective effects of AZD8871.
| Animal Model | Effect | Key Finding | Reference |
| Guinea Pig | Prevention of acetylcholine-induced bronchoconstriction | Potent bronchoprotective activity with minimal systemic side effects (salivation, heart rate). | [9] |
| Dog | Prevention of acetylcholine-induced bronchoconstriction | Long-lasting effects with a bronchoprotective half-life exceeding 24 hours. | [9] |
Clinical Pharmacology and Efficacy
AZD8871 has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with COPD and asthma.
Phase I Clinical Trial Data
Phase I studies in healthy volunteers and patients with mild asthma have demonstrated that single ascending doses of this compound are generally well-tolerated.[3][10][11] Clinically meaningful and sustained bronchodilation was observed at doses from 200 to 2100 μg.[1][11]
Phase IIa Clinical Trial Data in COPD Patients
Multiple Phase IIa studies have been conducted to assess the efficacy of AZD8871 in patients with moderate to severe COPD. The following tables summarize the key efficacy endpoints from these trials.
Table 1: Trough FEV1 Improvements vs. Placebo
| Study | Dose | Duration | Trough FEV1 Improvement (mL) | Reference |
| NCT02573155 | 400 µg | Single Dose | 107 | [12] |
| 1800 µg | Single Dose | 210 | [12] | |
| NCT02971293 | 100 µg | 14 Days | Statistically Significant Improvement | [13] |
| 600 µg | 14 Days | Dose-ordered Improvement | [13] | |
| NCT03645434 | 600 µg | 14 Days | 202 | [14] |
Table 2: Peak FEV1 Improvements vs. Placebo
| Study | Dose | Duration | Peak FEV1 Improvement (L) | Reference |
| NCT03645434 | 600 µg | 14 Days | 0.388 | [7][15] |
Experimental Protocols
The following sections provide a generalized overview of the key experimental methodologies used to characterize AZD8871, based on standard pharmacological practices.
Radioligand Binding Assays (Generalized Protocol)
These assays are used to determine the binding affinity of AZD8871 to its target receptors.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor (e.g., human M3 or β2 receptors).
-
Incubation: A fixed concentration of a specific radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (AZD8871).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Functional Assays in Isolated Tissues (Generalized Protocol)
These assays assess the functional activity of AZD8871 on airway smooth muscle.
-
Tissue Preparation: Tracheal rings or bronchial strips are isolated from guinea pigs or other relevant species and mounted in an organ bath containing a physiological salt solution.
-
Contraction/Relaxation Measurement: Changes in tissue tension are measured using an isometric force transducer.
-
Antimuscarinic Activity: Tissues are pre-contracted with a muscarinic agonist (e.g., acetylcholine), and the ability of AZD8871 to relax the tissue is measured.
-
β2-Agonist Activity: The ability of AZD8871 to relax tissues with spontaneous tone is measured.
-
Data Analysis: Concentration-response curves are generated to determine the pEC50 (for agonism) or pIC50 (for antagonism).
Phase IIa Clinical Trial Design (Generalized Workflow for COPD Studies)
The clinical trials for AZD8871 in COPD patients have generally followed a randomized, double-blind, placebo-controlled, crossover design.
-
Patient Recruitment: Patients with a confirmed diagnosis of moderate to severe COPD are recruited.[16][17]
-
Screening and Run-in Period: A screening period is conducted to ensure patients meet the inclusion criteria, followed by a run-in period to establish baseline measurements.[17]
-
Randomization and Treatment Periods: Patients are randomized to receive a sequence of treatments, including different doses of AZD8871 and placebo, each for a specified duration (e.g., 14 days).[13][16] Washout periods are included between treatment periods to minimize carry-over effects.[16]
-
Efficacy and Safety Assessments: The primary efficacy endpoint is typically the change in forced expiratory volume in 1 second (FEV1).[7][12][13] Safety and tolerability are assessed through the monitoring of adverse events, vital signs, and other clinical parameters.[12][13]
-
Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the pharmacokinetic profile of AZD8871.[12][17]
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the key signaling pathways targeted by AZD8871 and its proposed mechanism of action.
M3 Muscarinic Receptor Signaling Pathway and AZD8871 Antagonism.
β2-Adrenoceptor Signaling Pathway and AZD8871 Agonism.
Dual Pharmacological Action of AZD8871 (MABA).
Generalized Phase IIa Crossover Clinical Trial Workflow.
Conclusion
AZD8871 represents a promising advancement in the treatment of obstructive airway diseases by integrating two established bronchodilator mechanisms into a single molecule. Preclinical data have demonstrated its potent dual pharmacology with a favorable selectivity and duration of action. Clinical trials have provided evidence of its efficacy in improving lung function in patients with COPD, with a good safety and tolerability profile. Further long-term studies will be crucial to fully establish the clinical benefits and role of AZD8871 in the management of COPD and asthma. The MABA approach, exemplified by AZD8871, has the potential to simplify treatment regimens, improve patient adherence, and ultimately enhance the quality of life for individuals with chronic respiratory conditions.
References
- 1. A phase IIa proof-of-concept, placebo-controlled, randomized, double-blind, crossover, single-dose clinical trial of a new class of bronchodilator for acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dupilumab for COPD · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Utilization of an Intracellular Calcium Mobilization Assay for the Screening of Transduced FK506-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. This compound (AZD8871) in healthy volunteers: safety, tolerability and pharmacokinetics of multiple ascending doses of this novel inhaled, long-acting, dual-pharmacology bronchodilator, in two phase I, randomised, single-blind, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contraction of guinea pig trachea by epidermal growth factor--urogastrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. Whole-cell radioligand saturation binding [protocols.io]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy, Pharmacokinetics (PK), Safety and Tolerability Study of inhaled AZD8871 [astrazenecaclinicaltrials.com]
- 17. biotechhunter.com [biotechhunter.com]
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies of Navafenterol (also known as AZD8871 and LAS191351), a novel single-molecule bronchodilator with dual muscarinic M3 receptor antagonist and β2-adrenoceptor agonist (MABA) activity. The data presented herein summarizes the key in vitro and in vivo findings that underpin its development as a potential therapeutic for asthma.
In Vitro Pharmacology
This compound's dual pharmacology has been extensively characterized through a series of in vitro assays, demonstrating potent and sustained activity at both muscarinic and β2-adrenergic receptors.
Receptor Binding Affinity and Selectivity
This compound exhibits high affinity for the human M3 muscarinic receptor and the β2-adrenoceptor.[1][2][3] Notably, it demonstrates kinetic selectivity for the M3 receptor over the M2 receptor, which is advantageous for minimizing potential cardiac side effects associated with M2 receptor blockade.[1][2][3] The compound also shows selectivity for the β2-adrenoceptor over β1 and β3 subtypes.[1][2]
Table 1: In Vitro Receptor Binding Profile of this compound
| Receptor Subtype | Assay Type | Parameter | Value | Reference |
| Human M3 Muscarinic | Radioligand Binding | pIC50 | 9.5 | [1][2][3] |
| Human M3 Muscarinic | Kinetic Selectivity | t1/2 (hours) | 4.97 | [1][2][3] |
| Human M2 Muscarinic | Kinetic Selectivity | t1/2 (hours) | 0.46 | [1][2][3] |
| Human β2-Adrenoceptor | - | pEC50 | 9.5 | [3] |
| Human β1-Adrenoceptor | Selectivity Fold vs β2 | - | 3-fold | [1][2] |
| Human β3-Adrenoceptor | Selectivity Fold vs β2 | - | 6-fold | [1][2] |
| Human H1 Histamine | Radioligand Binding | pIC50 | 7.1 (IC50 = 85 nM) | [4] |
Functional Activity in Isolated Tissues
The functional consequences of this compound's receptor binding have been assessed in isolated tissue preparations, confirming its dual antagonist and agonist effects. In guinea pig trachea, this compound demonstrates potent bronchodilator activity.[1][2][3] Studies in human precision-cut lung slices (hPCLS) have further elucidated its bronchoprotective effects against various contractile agents.[4][5]
Table 2: In Vitro Functional Activity of this compound
| Tissue Preparation | Experimental Condition | Parameter | Value | Reference |
| Isolated Guinea Pig Trachea | Electrical Field Stimulation | pIC50 | 8.6 | [1][2][3] |
| Isolated Guinea Pig Trachea | Spontaneous Tone | pEC50 | 8.8 | [1][2][3] |
| Human Bronchi | Propranolol Blockade | Potency Shift | 2-fold | [2][6] |
| Human Bronchi | Washout | % Recovery at 8h | 5.3% | [2] |
| Human Precision-Cut Lung Slices | Histamine-induced bronchoconstriction in the presence of propranolol | pA2 | 7.5 | [4] |
In Vivo Pharmacology
Preclinical in vivo studies in animal models have been conducted to evaluate the bronchoprotective effects and duration of action of this compound.
Bronchoprotection in Animal Models
In studies involving acetylcholine-induced bronchoconstriction in both guinea pigs and dogs, nebulized this compound demonstrated potent and long-lasting bronchoprotective effects.[2][3][6] A key finding from these studies is the prolonged bronchoprotective half-life of over 24 hours in dogs, suggesting the potential for once-daily dosing in humans.[2][3][6]
Table 3: In Vivo Bronchoprotective Effects of this compound
| Animal Model | Challenge Agent | Route of Administration | Key Finding | Reference |
| Guinea Pig | Acetylcholine | Nebulized | Prevention of bronchoconstriction with minimal effects on salivation and heart rate. | [2][3][6] |
| Dog | Acetylcholine | Nebulized | Bronchoprotective half-life > 24 hours. | [2][3][6] |
Signaling Pathways and Experimental Workflows
Dual Signaling Pathway of this compound in Airway Smooth Muscle
The bronchodilatory effect of this compound is achieved through the simultaneous modulation of two distinct signaling pathways in airway smooth muscle cells.
Caption: Dual signaling pathway of this compound in airway smooth muscle cells.
General Experimental Workflow for Preclinical Evaluation
The preclinical assessment of this compound followed a logical progression from in vitro characterization to in vivo efficacy and safety studies.
Caption: General experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
Detailed experimental protocols are summarized below based on available information from the cited literature.
In Vitro Radioligand Displacement Studies
-
Objective: To determine the binding affinity (pIC50) of this compound for human muscarinic M3 receptors.
-
Methodology:
-
Cell membranes expressing the human M3 receptor were incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine).
-
Increasing concentrations of this compound were added to compete with the radioligand for binding to the receptor.
-
Following incubation, bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) was determined and expressed as the negative logarithm (pIC50).
-
Functional Assays in Isolated Guinea Pig Trachea
-
Objective: To assess the dual muscarinic antagonist and β2-adrenoceptor agonist activity of this compound.
-
Methodology:
-
Tracheal rings were isolated from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Changes in isometric tension were recorded.
-
Muscarinic Antagonism: Tracheal rings were pre-contracted with electrical field stimulation (EFS). Cumulative concentrations of this compound were added to determine its inhibitory effect on the contractile response. To isolate the muscarinic component, experiments were conducted in the presence of a β-adrenoceptor antagonist (e.g., 1 µM propranolol).[2] The potency was expressed as pIC50.[2]
-
β2-Adrenoceptor Agonism: The relaxant effect of cumulative concentrations of this compound was evaluated on tissues with spontaneous tone. The potency was expressed as pEC50.[2]
-
In Vivo Bronchoprotection in Anesthetized Dogs
-
Objective: To evaluate the bronchoprotective efficacy and duration of action of this compound.
-
Methodology:
-
Anesthetized dogs were instrumented to measure changes in airway resistance.
-
Bronchoconstriction was induced by an intravenous infusion of acetylcholine.
-
This compound was administered via nebulization.
-
The ability of this compound to inhibit the acetylcholine-induced bronchoconstriction was measured over time.
-
The bronchoprotective half-life was calculated to determine the duration of action.[2][6]
-
Bronchoprotective Effect in Human Precision-Cut Lung Slices (hPCLS)
-
Objective: To investigate the bronchoprotective effect of this compound against non-muscarinic contractile agonists in human small airways.[4]
-
Methodology:
-
Precision-cut lung slices were prepared from human donor lungs.[4]
-
The slices were incubated with this compound at various concentrations.
-
Bronchoconstriction was induced using histamine or a thromboxane A2 analog (U46619).[4]
-
Changes in airway area were measured using video microscopy.
-
To isolate the β2AR agonism, experiments were repeated in the presence of the β-adrenoceptor antagonist propranolol.[4]
-
Conclusion
The preclinical data for this compound consistently demonstrate its profile as a potent, long-acting bronchodilator with a dual mechanism of action. Its high affinity and functional activity at both M3 muscarinic and β2-adrenergic receptors, coupled with a prolonged duration of action in in vivo models, provide a strong rationale for its clinical investigation in the treatment of asthma. The favorable selectivity profile of this compound suggests a potential for a good safety margin. These preclinical findings have paved the way for the clinical development of this compound as a novel therapeutic option for patients with obstructive airway diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. The Bronchoprotective Effects of Dual Pharmacology, Muscarinic Receptor Antagonist and β2 Adrenergic Receptor Agonist this compound in Human Small Airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Profile of AZD8871 (LAS191351), a Novel Inhaled Dual M3 Receptor Antagonist/ β 2-Adrenoceptor Agonist Molecule with Long-Lasting Effects and Favorable Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigational MABA Compounds for Respiratory Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chronic Obstructive Pulmonary Disease (COPD) remains a leading cause of morbidity and mortality worldwide. The cornerstone of symptomatic treatment is bronchodilation, primarily achieved through long-acting β2-adrenergic agonists (LABAs) and long-acting muscarinic antagonists (LAMAs). The co-administration of a LAMA and a LABA has been shown to provide superior bronchodilation compared to monotherapy. This has driven the development of bifunctional molecules that combine both pharmacologies into a single chemical entity, known as Muscarinic Antagonist and Beta-2 Agonist (MABA) compounds.[1][2][3][4]
MABA compounds offer a novel therapeutic approach by providing dual bronchodilation from a single molecule.[1][4] This strategy simplifies formulation and pharmacokinetics compared to fixed-dose combinations of two separate drugs and may offer an enhanced patent position.[4] By targeting both the parasympathetic (muscarinic antagonism) and sympathetic (β2 agonism) pathways controlling airway smooth muscle tone, MABAs have the potential for additive or synergistic effects, leading to improved lung function and better patient outcomes.[1] Several companies have active MABA discovery programs, with compounds like batefenterol (GSK961081) having reached clinical proof-of-concept.[1] This guide provides a detailed overview of the core pharmacology, quantitative data, experimental evaluation, and signaling pathways associated with key investigational MABA compounds.
Core Signaling Pathways
MABA compounds exert their bronchodilatory effects by simultaneously modulating two distinct signaling pathways in airway smooth muscle cells.
-
β2-Adrenergic Agonism: The β2-agonist component of the MABA molecule binds to β2-adrenergic receptors (β2-AR), which are G-protein coupled receptors (GPCRs) linked to the stimulatory G-protein, Gs. Activation of this pathway leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the sequestration of intracellular calcium and relaxation of the airway smooth muscle, resulting in bronchodilation.
-
Muscarinic Antagonism: The muscarinic antagonist component of the MABA molecule competitively blocks the action of acetylcholine (ACh) at M3 muscarinic receptors (M3-R) on airway smooth muscle. M3 receptors are coupled to the Gq G-protein. ACh binding to M3-R normally activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, causing smooth muscle contraction (bronchoconstriction). By blocking this receptor, the MABA compound prevents this signaling cascade, thereby inhibiting bronchoconstriction.
The dual action of MABAs provides a powerful, complementary approach to achieving maximal bronchodilation.
Quantitative Data for Investigational Compounds
The following tables summarize key preclinical and clinical data for prominent investigational MABA compounds.
Batefenterol (GSK961081 / TD-5959)
Batefenterol is a first-in-class inhaled MABA that has undergone extensive preclinical and clinical evaluation.[1][5][6]
Table 1: Preclinical Pharmacological Profile of Batefenterol [5][6]
| Parameter | Receptor/Assay | Value |
|---|---|---|
| Binding Affinity (Ki) | Human M2 Muscarinic Receptor | 1.4 nM |
| Human M3 Muscarinic Receptor | 1.3 nM | |
| Human β2-Adrenoceptor | 3.7 nM | |
| Functional Agonist Potency | Human β2-Adrenoceptor (cAMP stimulation) | EC50 = 0.29 nM |
| Functional Antagonist Potency | Guinea Pig Trachea (vs. Carbachol) | EC50 = 50.2 nM |
| Functional Agonist Potency | Guinea Pig Trachea (Relaxation) | EC50 = 24.6 nM |
| Combined MABA Effect | Guinea Pig Trachea (Relaxation) | EC50 = 11 nM |
| In Vivo Bronchoprotection | Guinea Pig (MA mechanism) | ED50 = 33.9 µg/ml |
| Guinea Pig (BA mechanism) | ED50 = 14.1 µg/ml |
| | Guinea Pig (MABA mechanism) | ED50 = 6.4 µg/ml |
Table 2: Clinical Efficacy of Batefenterol in Moderate COPD (14-Day Study) [7]
| Treatment Group | Trough FEV1 Change from Placebo (Day 14) | Onset of Action |
|---|---|---|
| Batefenterol 400 µg | +0.115 L (95% CI: 0.024, 0.205) | Faster than TIO + SAL |
| Batefenterol 1200 µg | +0.168 L (95% CI: 0.080, 0.255) | Faster than TIO + SAL |
| Tiotropium + Salmeterol | +0.103 L (95% CI: 0.026, 0.180) | - |
Table 3: Clinical Efficacy of Batefenterol in COPD (42-Day, Dose-Finding Study) [3]
| Treatment Group (Once Daily) | Change from Baseline Trough FEV1 vs Placebo (Day 42) |
|---|---|
| Batefenterol 37.5 µg | +182.2 mL |
| Batefenterol 75 µg | +199.2 mL |
| Batefenterol 150 µg | +211.2 mL |
| Batefenterol 300 µg | +226.2 mL |
| Batefenterol 600 µg | +244.8 mL |
Navafenterol (AZD8871)
This compound is another single-molecule MABA developed for the treatment of COPD.[8] Preclinical studies have characterized its dual action against various bronchoconstrictor agents.
Table 4: Preclinical Bronchoprotective Effects of this compound in Human Precision-Cut Lung Slices (hPCLS) [8]
| Contractile Agonist | This compound Effect | Mechanism Component Isolated |
|---|---|---|
| Histamine | Significantly attenuated bronchoconstriction | β2-AR agonism (effect reversed by propranolol) |
| Thromboxane A2 (U46619) | Attenuated bronchoconstriction | β2-AR agonism |
Experimental Protocols and Workflows
The characterization of MABA compounds involves a series of in vitro and in vivo experiments to determine their binding affinity, functional potency, selectivity, and efficacy.
In Vitro Characterization Workflow
The initial screening and characterization of novel MABA compounds typically follow a standardized in vitro workflow to establish the core pharmacological profile.
References
- 1. Dual-pharmacology muscarinic antagonist and β₂ agonist molecules for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacodynamics of GSK961081, a bi-functional molecule, in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Navafenterol, also known as AZD-8871, is a novel investigational long-acting dual-pharmacology molecule designed for the treatment of obstructive airways diseases such as Chronic Obstructive Pulmonary Disease (COPD). It functions as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA) within a single chemical entity. This unique profile offers the potential for synergistic bronchodilation and a simplified treatment regimen compared to combination therapies. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings. Detailed experimental protocols and quantitative data are presented to support further research and development efforts in the field of respiratory medicine.
Chemical Structure and Properties
This compound is a complex small molecule with the IUPAC name [4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate.[1][2] Its development has been discontinued for strategic reasons.[2]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | [4-[3-[5-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]benzotriazol-1-yl]propyl-methylamino]cyclohexyl] 2-hydroxy-2,2-dithiophen-2-ylacetate |
| CAS Number | 1435519-06-4[1][3] |
| Molecular Formula | C38H42N6O6S2[1][3] |
| Molecular Weight | 742.91 g/mol [3][4] |
| Synonyms | AZD-8871, AZD8871, LAS191351, LAS-191351[1][3][5] |
Physicochemical Properties
| Property | Predicted Value |
| logP | 3.9 |
| pKa (most acidic) | 7.9 (predicted) |
| pKa (most basic) | 9.5 (predicted) |
| Aqueous Solubility | Low (predicted) |
Mechanism of Action
This compound is a single molecule that exhibits dual pharmacology, acting as a potent and selective M3 muscarinic receptor antagonist and a β2-adrenoceptor agonist.[6] This dual action targets the two primary pathways involved in the regulation of airway smooth muscle tone.
-
M3 Muscarinic Receptor Antagonism: By blocking the action of acetylcholine on M3 receptors in the airways, this compound inhibits bronchoconstriction, leading to bronchodilation.
-
β2-Adrenoceptor Agonism: Activation of β2-adrenoceptors on airway smooth muscle cells stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn leads to muscle relaxation and bronchodilation.
The combination of these two mechanisms in a single molecule is expected to produce a more pronounced and sustained bronchodilator effect compared to monotherapies.
Signaling Pathways
Preclinical and Clinical Data
This compound has undergone preclinical evaluation and several Phase I and II clinical trials to assess its efficacy, safety, and pharmacokinetic profile.
Receptor Binding and Functional Activity
The following table summarizes the in vitro potency of this compound at various human receptors.
| Receptor Target | Assay Type | Potency (pIC50 / pEC50) |
| Human M3 Receptor | Radioligand Binding | 9.5 (pIC50)[6] |
| Human M1 Receptor | Radioligand Binding | 9.9 (pIC50)[6] |
| Human M2 Receptor | Radioligand Binding | 9.9 (pIC50)[6] |
| Human M4 Receptor | Radioligand Binding | 10.4 (pIC50)[6] |
| Human M5 Receptor | Radioligand Binding | 8.8 (pIC50)[6] |
| Human β2-Adrenoceptor | Functional Assay | 9.5 (pEC50)[6] |
| Human β1-Adrenoceptor | Functional Assay | 9.0 (pEC50)[6] |
| Human β3-Adrenoceptor | Functional Assay | 8.7 (pEC50)[6] |
This compound demonstrates high potency for the human M3 receptor and β2-adrenoceptor. It also shows selectivity for the β2-adrenoceptor over β1 and β3 subtypes.[6]
Pharmacokinetics
Clinical studies in patients with mild asthma have shown that this compound has a rapid onset of action, with bronchodilation observed within 5 minutes post-dose. The bronchodilatory effect is sustained for 24 to 36 hours. Plasma concentrations of this compound increase in a dose-proportional manner, reaching a peak approximately 1 hour after inhalation. The terminal elimination half-life has been reported to be between 15.96 and 23.10 hours.
Clinical Efficacy
Phase I and II clinical trials have demonstrated the efficacy of this compound in improving lung function in patients with COPD.
| Clinical Trial | Patient Population | Key Findings |
| NCT02573155 | Moderate to severe COPD | Single doses of 400 µg and 1800 µg showed statistically significant improvements in trough FEV1 compared to placebo. The 1800 µg dose was also superior to indacaterol and tiotropium.[5] |
| NCT03645434 | Moderate to severe COPD | After 14 days of once-daily treatment with 600 µg, this compound significantly improved trough FEV1 compared to placebo and showed comparable efficacy to a fixed-dose combination of umeclidinium/vilanterol. |
Experimental Protocols
In Vitro Bronchoprotective Effect in Human Precision-Cut Lung Slices (hPCLS)
This protocol is based on the methodology described by J. Thach et al. (2023).
-
Tissue Preparation: Human lung tissue is obtained from donors and precision-cut into 250 µm thick slices.
-
Culture: The hPCLS are cultured in a serum-free medium and incubated overnight.
-
Treatment: Slices are pre-treated with varying concentrations of this compound (e.g., 3-300 nM) for 30 minutes.
-
Bronchoconstriction Induction: Bronchoconstriction is induced by adding a contractile agonist such as histamine or the thromboxane A2 analog U46619.
-
Imaging and Analysis: The airway area is continuously monitored and imaged using microscopy. The percentage of airway closure is calculated to determine the bronchoprotective effect of this compound.
-
Receptor Specificity: To confirm the mechanism of action, experiments are repeated in the presence of a β2-adrenoceptor antagonist (e.g., propranolol) to assess the contribution of β2-agonism to the observed effects.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a new drug for the treatment of chronic obstructive airway disease [manu41.magtech.com.cn]
- 6. The novel bronchodilator this compound: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Navafenterol (AZD8871, formerly LAS191351) is an investigational, inhaled, single-molecule, dual-pharmacology bronchodilator combining a long-acting muscarinic antagonist (LAMA) and a long-acting β2-adrenergic agonist (LABA) in a single entity.[1][2] This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its preclinical pharmacology, clinical trial progression, and key experimental methodologies. Quantitative data from pivotal studies are summarized in structured tables for comparative analysis, and key mechanistic and workflow diagrams are presented using Graphviz to facilitate a deeper understanding of this novel therapeutic agent for chronic obstructive pulmonary disease (COPD).
Introduction: The Rationale for a MABA in COPD
Chronic obstructive pulmonary disease (COPD) is a progressive respiratory disease characterized by persistent airflow limitation.[3] The cornerstone of pharmacological management for COPD involves the use of inhaled bronchodilators, primarily long-acting muscarinic antagonists (LAMAs) and long-acting β2-adrenergic agonists (LABAs).[4] While both classes of drugs are effective as monotherapies, their combination has been shown to provide superior bronchodilation and clinical benefits due to their complementary mechanisms of action.[4] This led to the development of fixed-dose combinations (FDCs) of LAMAs and LABAs.
The development of single-molecule muscarinic antagonist and β2-agonist (MABA) compounds, such as this compound, represents a further evolution in COPD therapy.[4] The theoretical advantages of a MABA include the delivery of a fixed and uniform ratio of both pharmacologies to the lungs, a single pharmacokinetic profile, and potentially simplified clinical development compared to two-component FDCs.[4][5]
Discovery and Preclinical Development
This compound was initially developed by Almirall S.A. under the code LAS191351 and was later acquired by AstraZeneca and renamed AZD8871.[6] The discovery program aimed to identify a single chemical entity with potent and balanced dual activity at both muscarinic M3 receptors and β2-adrenergic receptors.
In Vitro Pharmacology
Preclinical in vitro studies were crucial in characterizing the pharmacological profile of this compound. These studies typically involve radioligand binding assays to determine the affinity of the compound for the target receptors and functional assays to assess its potency and efficacy.
Experimental Protocol: Receptor Binding Affinity Assays
-
Objective: To determine the binding affinity (Ki) of this compound for human muscarinic M3 and β2-adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing either the human M3 or β2-adrenergic receptor.
-
Radioligand: A specific radiolabeled ligand (e.g., [3H]-N-methylscopolamine for M3 receptors, [3H]-CGP-12177 for β2-adrenergic receptors) is used to label the target receptors.
-
Competition Binding: The ability of increasing concentrations of this compound to displace the radioligand from the receptor is measured.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Experimental Protocol: Functional Cellular Assays
-
Objective: To determine the functional potency (EC50) and efficacy of this compound at the β2-adrenergic receptor and its antagonist potency (IC50) at the muscarinic M3 receptor.
-
Methodology (β2-Agonism):
-
Cell Line: A cell line expressing the human β2-adrenergic receptor and a reporter system (e.g., cAMP response element-luciferase) is used.
-
Stimulation: Cells are stimulated with increasing concentrations of this compound.
-
Measurement: The production of the second messenger, cyclic AMP (cAMP), or the reporter gene expression is measured.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is calculated.
-
-
Methodology (M3-Antagonism):
-
Cell Line: A cell line expressing the human M3 receptor is used.
-
Agonist Challenge: Cells are pre-incubated with increasing concentrations of this compound before being challenged with a fixed concentration of a muscarinic agonist (e.g., carbachol).
-
Measurement: The inhibition of the agonist-induced response (e.g., calcium mobilization) is measured.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced response (IC50) is determined.
-
In Vivo Pharmacology
Following in vitro characterization, the bronchoprotective effects of this compound were evaluated in animal models.
Experimental Protocol: In Vivo Bronchoprotection in Animal Models
-
Objective: To assess the ability of inhaled this compound to protect against agonist-induced bronchoconstriction in animal models (e.g., guinea pigs, dogs).
-
Methodology:
-
Animal Model: Anesthetized and ventilated guinea pigs or dogs are commonly used.
-
Bronchoconstrictor Challenge: A bronchoconstricting agent (e.g., acetylcholine, histamine) is administered intravenously or by inhalation to induce an increase in airway resistance.
-
Drug Administration: this compound is administered via inhalation prior to the bronchoconstrictor challenge.
-
Measurement: Changes in lung function parameters, such as airway resistance and dynamic lung compliance, are measured.
-
Data Analysis: The dose of this compound required to inhibit the bronchoconstrictor response by 50% (ED50) is determined.
-
Clinical Development
The clinical development program for this compound has encompassed Phase I and Phase II studies to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with COPD.
Phase I Clinical Trials
Phase I studies were designed to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.
Table 1: Summary of Key Phase I Clinical Trial Data for this compound
| Study Identifier | Population | Dose(s) | Key Findings |
| NCT02814656 | Healthy Male Volunteers (non-Japanese) | 300 µg, 600 µg, 900 µg (multiple ascending doses) | Good safety and tolerability at steady state.[5] |
| NCT03159442 | Healthy Male Volunteers (Japanese) | 300 µg, 600 µg, 900 µg (multiple ascending doses) | Good safety and tolerability at steady state.[5] |
| NCT02573155 | Moderate to Severe COPD Patients | 400 µg, 1800 µg (single doses) | Sustained bronchodilation over 24 hours; well-tolerated.[7] |
| - | Mild Asthma Patients | 50 µg, 200 µg, 400 µg, 900 µg, 1800 µg, 2100 µg (single ascending doses) | Rapid onset of action; sustained bronchodilation up to 36 hours; well-tolerated.[8] |
Phase II Clinical Trials
Phase II studies aimed to evaluate the efficacy and safety of this compound in patients with moderate to severe COPD.
Table 2: Summary of Key Phase IIa Clinical Trial Data for this compound
| Study Identifier | Population | Treatment Arms | Primary Endpoint | Key Efficacy Results |
| NCT02971293 | Moderate to Severe COPD | This compound (100 µg, 600 µg), Placebo | Change from baseline in trough FEV1 on Day 15 | Dose-dependent, clinically meaningful improvements in bronchodilation over 24 hours compared to placebo.[9] |
| NCT03645434 | Moderate to Severe COPD | This compound (600 µg), Umeclidinium/Vilanterol (UMEC/VI; 62.5 µg/25 µg), Placebo | Change from baseline in trough FEV1 on Day 15 | Significant improvement in trough FEV1 vs. placebo (LS mean difference: 0.202 L; p<0.0001). No significant difference between this compound and UMEC/VI.[9][10] |
Experimental Protocol: Phase IIa Clinical Trial in COPD (NCT03645434)
-
Objective: To evaluate the efficacy, pharmacokinetics, and safety of this compound compared with placebo and an active comparator in patients with moderate-to-severe COPD.[9]
-
Study Design: A randomized, multicenter, double-blind, double-dummy, three-way complete crossover study.[9]
-
Inclusion Criteria: Patients with a diagnosis of moderate-to-severe COPD, post-bronchodilator FEV1/FVC < 0.70, and post-bronchodilator FEV1 ≥ 30% and < 80% of predicted normal.
-
Treatment:
-
This compound 600 µg once daily via inhalation.
-
Umeclidinium/vilanterol (UMEC/VI) 62.5 µg/25 µg once daily.
-
Placebo.
-
-
Primary Outcome Measure: Change from baseline in trough forced expiratory volume in 1 second (FEV1) on Day 15.[9]
-
Secondary Outcome Measures:
-
Change from baseline in peak FEV1.
-
Change from baseline in Breathlessness, Cough and Sputum Scale (BCSS).
-
Change from baseline in COPD Assessment Tool (CAT).
-
Adverse events.
-
Pharmacokinetics.
-
-
Methodology for FEV1 Measurement: Spirometry was performed at pre-dose and at various time points post-dose on Day 1 and Day 15. Trough FEV1 was defined as the mean of the 23.25-hour and 23.75-hour post-dose readings on Day 14.
Mechanism of Action and Signaling Pathways
This compound exerts its bronchodilatory effect through two distinct signaling pathways:
-
Muscarinic M3 Receptor Antagonism: In the airways, acetylcholine released from parasympathetic nerves binds to M3 muscarinic receptors on airway smooth muscle cells, leading to bronchoconstriction. This compound competitively antagonizes the binding of acetylcholine to M3 receptors, thereby inhibiting this bronchoconstrictor tone.
-
β2-Adrenergic Receptor Agonism: this compound stimulates β2-adrenergic receptors on airway smooth muscle cells. This activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
Caption: Dual signaling pathways of this compound.
Development Workflow
The development of this compound followed a structured workflow from initial discovery to clinical evaluation.
Caption: this compound development workflow.
Conclusion and Future Directions
This compound has demonstrated promising results in its clinical development program to date, showing significant improvements in lung function and a favorable safety profile in patients with moderate to severe COPD.[3][9] Its efficacy appears comparable to an established LAMA/LABA fixed-dose combination.[9] The single-molecule MABA approach offers a potential simplification of treatment for COPD. Further investigation in larger and longer-term Phase III clinical trials will be necessary to fully establish the clinical efficacy, safety, and place in therapy for this compound. As of early 2023, the clinical development for this compound for COPD was discontinued for strategic reasons.[11] However, the data generated from its comprehensive development program provide valuable insights into the potential of the MABA class of bronchodilators.
References
- 1. The Bronchoprotective Effects of Dual Pharmacology, Muscarinic Receptor Antagonist and β2 Adrenergic Receptor Agonist this compound in Human Small Airways [mdpi.com]
- 2. This compound, a new drug for the treatment of chronic obstructive airway disease [manu41.magtech.com.cn]
- 3. This compound for chronic obstructive pulmonary disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. This compound (AZD8871) in healthy volunteers: safety, tolerability and pharmacokinetics of multiple ascending doses of this novel inhaled, long-acting, dual-pharmacology bronchodilator, in two phase I, randomised, single-blind, placebo-controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound (AZD8871) in patients with mild asthma: a randomised placebo-controlled phase I study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this novel inhaled long-acting dual-pharmacology bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel bronchodilator this compound: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. This compound - AstraZeneca - AdisInsight [adisinsight.springer.com]
For Researchers, Scientists, and Drug Development Professionals
Navafenterol (also known as AZD8871) is a novel inhaled long-acting dual-pharmacology molecule engineered as a muscarinic antagonist and β2-adrenergic agonist (MABA).[1][2][3][4] This unique profile allows it to act as a bronchodilator through two distinct mechanisms of action, making it a promising therapeutic candidate for chronic obstructive pulmonary disease (COPD).[1][2] Preclinical and clinical studies have demonstrated its potential for sustained bronchodilation and a favorable safety profile.[5][6][7] This technical guide provides an in-depth analysis of this compound's receptor binding affinity, the experimental protocols used for its characterization, and its downstream signaling pathways.
Core Receptor Binding Affinity
This compound exhibits high-affinity binding to both human muscarinic M3 receptors and β2-adrenergic receptors. Its dual activity is characterized by potent antagonism of the M3 receptor and potent agonism of the β2-adrenoceptor.[8]
Quantitative Binding Affinity Data
The following tables summarize the in vitro binding and functional potency data for this compound at various human receptors.
Table 1: Muscarinic Receptor Antagonist Activity of this compound [8]
| Receptor Subtype | pIC50 |
| M1 | 9.9 |
| M2 | 9.9 |
| M3 | 9.5 |
| M4 | 10.4 |
| M5 | 8.8 |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50).
Table 2: β-Adrenergic Receptor Agonist Activity of this compound [8]
| Receptor Subtype | pEC50 | Selectivity (fold) vs. β2 |
| β1 | 9.0 | 3 |
| β2 | 9.5 | - |
| β3 | 8.7 | 6 |
pEC50 is the negative logarithm of the half maximal effective concentration (EC50).
Table 3: Kinetic Selectivity of this compound for Muscarinic Receptors [8]
| Receptor Subtype | Half-life (t½) |
| M2 | 0.46 hours |
| M3 | 4.97 hours |
Table 4: Functional Activity of this compound in Isolated Guinea Pig Trachea [8]
| Assay | Parameter | Value |
| Electrically Stimulated | pIC50 | 8.6 |
| Spontaneous Tone | pEC50 | 8.8 |
Table 5: Histamine H1 Receptor Affinity of this compound [9]
| Receptor | Parameter | Value (nM) | pIC50 |
| H1 | IC50 | 85 | 7.1 |
Experimental Protocols
The following sections detail the methodologies employed to determine the binding affinity and functional activity of this compound.
Radioligand Binding Assays for Muscarinic and β-Adrenergic Receptors
These assays are fundamental for determining the affinity of a compound for its receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic and β-adrenergic receptors.
Materials:
-
Chinese Hamster Ovary (CHO) cell membranes expressing recombinant human M1-M5 and β1-β3 receptors.
-
Radioligands: e.g., [3H]-N-methylscopolamine for muscarinic receptors and [3H]-CGP12177 for β-adrenergic receptors.
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: In a multi-well plate, cell membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium. Incubation times and temperatures are specific to the receptor being studied.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value is determined from these curves, and the Ki is calculated using the Cheng-Prusoff equation.
Functional Assays in Isolated Tissues
Functional assays assess the physiological response to a drug, providing a measure of its efficacy.
Objective: To determine the functional potency (pIC50 for antagonism and pEC50 for agonism) of this compound.
Materials:
-
Guinea pig tracheas.
-
Krebs-Henseleit solution.
-
Organ baths with isometric force transducers.
-
Electrical field stimulation (EFS) equipment.
-
This compound.
Protocol for Antagonist Activity (pIC50):
-
Tissue Preparation: Guinea pig tracheal rings are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Contraction: Submaximal contractions are induced by EFS.
-
Drug Addition: Increasing concentrations of this compound are added cumulatively to the organ baths, and the inhibition of the EFS-induced contraction is measured.
-
Data Analysis: Concentration-response curves are plotted, and the pIC50 is calculated.
Protocol for Agonist Activity (pEC50):
-
Tissue Preparation and Equilibration: As described above.
-
Spontaneous Tone: The relaxant effect of this compound is measured on tissues with spontaneous tone.
-
Drug Addition: Cumulative concentrations of this compound are added to the organ baths.
-
Measurement: The relaxation of the tracheal smooth muscle is measured.
-
Data Analysis: Concentration-response curves are constructed to determine the pEC50.
Signaling Pathways
This compound's dual mechanism of action involves the modulation of two key signaling pathways in airway smooth muscle cells.
β2-Adrenergic Receptor Agonism
As a β2-agonist, this compound stimulates the Gs alpha subunit of the G-protein coupled β2-adrenergic receptor. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.
M3 Muscarinic Receptor Antagonism
As a muscarinic antagonist, this compound competitively blocks the binding of acetylcholine (ACh) to M3 muscarinic receptors on airway smooth muscle. These receptors are coupled to the Gq alpha subunit. Inhibition of this pathway prevents the activation of phospholipase C (PLC), thereby blocking the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium levels, preventing smooth muscle contraction and promoting bronchodilation.
References
- 1. mdpi.com [mdpi.com]
- 2. The novel bronchodilator this compound: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 8. Pharmacological Profile of AZD8871 (LAS191351), a Novel Inhaled Dual M3 Receptor Antagonist/ β 2-Adrenoceptor Agonist Molecule with Long-Lasting Effects and Favorable Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of AZD8871: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological profile of AZD8871 (also known as navafenterol), a novel inhaled dual-pharmacology molecule with M3 muscarinic receptor antagonist and β2-adrenoceptor agonist (MABA) activities.[1][2] Developed for the treatment of chronic obstructive pulmonary disease (COPD), AZD8871's unique profile offers the potential for enhanced bronchodilation through a single compound.[2][3][4]
This document summarizes key quantitative data from preclinical studies, details the methodologies for pivotal in vitro experiments, and illustrates the underlying signaling pathways and experimental workflows.
Data Presentation
The in vitro characteristics of AZD8871 have been quantified through a series of binding and functional assays. The data below is compiled from key preclinical publications.[3]
Table 1: Muscarinic Receptor Binding Profile
| Receptor Subtype | Assay Type | Parameter | Value |
| Human M3 | Radioligand Binding | pIC50 | 9.5[3] |
| Human M3 | Kinetic Binding | Half-life (t½) | 4.97 hours[3] |
| Human M2 | Kinetic Binding | Half-life (t½) | 0.46 hours[3] |
Table 2: β-Adrenoceptor Selectivity Profile
| Receptor Subtype | Selectivity vs. β2 |
| β1-adrenoceptor | 3-fold[3] |
| β3-adrenoceptor | 6-fold[3] |
Table 3: Functional Activity in Isolated Tissues
| Tissue Preparation | Assay Condition | Parameter | Value |
| Guinea Pig Trachea | Electrically Stimulated | pIC50 (Antimuscarinic activity) | 8.6[3] |
| Guinea Pig Trachea | Spontaneous Tone | pEC50 (β2-agonist activity) | 8.8[3] |
| Human Bronchi | Propranolol Blockade | Relaxation Recovery (at 8h) | 5.3%[3] |
Signaling Pathways and Experimental Workflows
Dual-Action Signaling Pathway
AZD8871 exerts its therapeutic effect by simultaneously targeting two distinct G-protein coupled receptors (GPCRs) on airway smooth muscle cells. As an antagonist, it blocks acetylcholine-induced bronchoconstriction via the M3 receptor. As an agonist, it promotes bronchodilation by stimulating the β2-adrenoceptor.
References
- 1. This compound (AZD8871) in healthy volunteers: safety, tolerability and pharmacokinetics of multiple ascending doses of this novel inhaled, long-acting, dual-pharmacology bronchodilator, in two phase I, randomised, single-blind, placebo-controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Pharmacological Profile of AZD8871 (LAS191351), a Novel Inhaled Dual M3 Receptor Antagonist/ β 2-Adrenoceptor Agonist Molecule with Long-Lasting Effects and Favorable Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Navafenterol (AZD8871) is an investigational, inhaled, long-acting dual-pharmacology bronchodilator, functioning as both a muscarinic antagonist and a β2-agonist (MABA) in a single molecule.[1][2][3] Developed for the treatment of chronic obstructive pulmonary disease (COPD), including the chronic bronchitis phenotype, this compound has demonstrated significant improvements in lung function and symptoms in clinical trials.[1][3] Its dual mechanism of action offers a novel therapeutic approach, potentially providing efficacy comparable or superior to combination therapies of long-acting muscarinic antagonists (LAMAs) and long-acting β2-agonists (LABAs) with a simplified dosing regimen.[2][4] This technical guide provides an in-depth overview of the current research on this compound, focusing on its pharmacological properties, clinical efficacy, safety profile, and the experimental methodologies used in its evaluation.
Core Pharmacology and Mechanism of Action
This compound is designed to address bronchoconstriction in chronic bronchitis through two distinct and complementary signaling pathways:
-
Muscarinic Receptor Antagonism: this compound exhibits potent antagonist activity at the M3 muscarinic receptor, which is the primary mediator of acetylcholine-induced bronchoconstriction in the airways.[2][5] By blocking this receptor, this compound inhibits parasympathetic nerve-mediated smooth muscle contraction, leading to bronchodilation.
-
β2-Adrenergic Receptor Agonism: Concurrently, this compound acts as a potent agonist at the β2-adrenergic receptor.[2][5] Activation of this receptor on airway smooth muscle cells stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates protein kinase A, which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[2][3]
The combination of these two mechanisms in a single molecule is intended to provide synergistic or additive bronchodilator effects.[4]
Signaling Pathway of this compound
Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of this compound in patients with moderate-to-severe COPD.
Table 1: Efficacy Data - Change in Forced Expiratory Volume in 1 second (FEV1)
| Study Identifier | Treatment Group | N | Primary Endpoint | Change from Baseline (Liters) | 95% CI | p-value vs. Placebo |
| Phase 2a (NCT03645434) [3] | This compound 600 µg | 73 | Trough FEV1 at Day 15 | 0.202 (LS Mean Difference) | - | <0.0001 |
| Umeclidinium/Vilanterol (UMEC/VI) 62.5/25 µg | 73 | Trough FEV1 at Day 15 | 0.248 (LS Mean Difference) | - | <0.0001 | |
| This compound 600 µg | 73 | Peak FEV1 at Day 14 | 0.388 (LS Mean Difference) | 0.329 - 0.447 | <0.0001 | |
| UMEC/VI 62.5/25 µg | 73 | Peak FEV1 at Day 14 | 0.326 (LS Mean Difference) | 0.226 - 0.385 | <0.0001 | |
| Phase 1 (NCT02573155) [6] | This compound 400 µg | 38 | Trough FEV1 on Day 2 | 0.111 (LS Mean) | 0.059 - 0.163 | <0.0001 |
| This compound 1800 µg | 38 | Trough FEV1 on Day 2 | 0.210 (LS Mean) | 0.156 - 0.264 | <0.0001 |
LS Mean Difference: Least Squares Mean Difference
Table 2: Symptom Improvement Data (Phase 2a - NCT03645434)[3]
| Treatment Group | N | Symptom Score | Result | p-value vs. Placebo |
| This compound 600 µg | 73 | COPD Assessment Test (CAT) | Significantly greater improvement | <0.005 |
| Breathlessness, Cough, and Sputum Scale (BCSS) | Significantly greater improvement | <0.005 | ||
| UMEC/VI 62.5/25 µg | 73 | COPD Assessment Test (CAT) | Significantly greater improvement | <0.005 |
| Breathlessness, Cough, and Sputum Scale (BCSS) | Significantly greater improvement | <0.005 |
Table 3: Pharmacokinetic Parameters in Healthy Volunteers (Phase 1)[7]
| Dose | N | Cmax (pg/mL) | Tmax (hr, median) | AUC (pg·h/mL) |
| Study A (Non-Japanese) | ||||
| 300 µg | 6 | 13.9 | 1.52 | 163 |
| 600 µg | 6 | 32.8 | 1.01 | 373 |
| 900 µg | 6 | 45.9 | 1.51 | 549 |
| Study B (Japanese) | ||||
| 300 µg | 6 | 14.8 | 1.26 | 185 |
| 600 µg | 6 | 28.5 | 1.51 | 358 |
| 900 µg | 6 | 50.1 | 1.51 | 632 |
Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Table 4: Safety and Tolerability - Treatment-Emergent Adverse Events (TEAEs)
| Study | Treatment Group | N | Most Frequent TEAEs |
| Phase 2a (COPD) [3] | This compound 600 µg | 73 | Safety profiles were similar across treatment groups. No serious adverse events were reported in the this compound treatment period. |
| Phase 1 (Healthy Volunteers) [7] | This compound (300-900 µg) | 12 (each study) | Study A: Vessel puncture-site bruise. Study B: Diarrhea. No dose-response relationship was observed. |
| Phase 1 (COPD) [6] | This compound 400 µg | 38 | Frequency of TEAEs was 52.9% (vs. 34.4-37.5% for placebo/comparators). |
| This compound 1800 µg | 38 | Frequency of TEAEs was 22.6% (vs. 34.4-37.5% for placebo/comparators). |
Experimental Protocols
Preclinical Evaluation: Precision-Cut Human Lung Slices (hPCLS)
This ex vivo model was utilized to assess the bronchoprotective effects of this compound in human airway tissue.[5]
Objective: To functionally characterize the β2-adrenergic agonism of this compound.
Methodology:
-
Tissue Preparation: Precision-cut lung slices were prepared from human donor lungs.[5]
-
Reagents: this compound was reconstituted in DMSO to a stock concentration of 10 mM and stored at -20 °C.[5]
-
Experimental Procedure:
-
Lung slices were pre-treated with varying concentrations of this compound (3–300 nM) or a vehicle control.[5]
-
To induce bronchoconstriction, slices were exposed to incremental concentrations of non-muscarinic contractile agonists such as histamine (10⁻¹⁰ M to 10⁻⁴ M) or the thromboxane A2 analog U46619 (10⁻¹⁰ M to 10⁻⁵ M).[5]
-
To isolate the β2AR-mediated effects, experiments were repeated in the presence of the β2AR antagonist, propranolol.[5]
-
-
Data Analysis: Changes in airway area were measured to quantify bronchoconstriction. Concentration-response curves were generated, and statistical analysis was performed using one-way ANOVA and Dunnett's test for multigroup comparisons or an unpaired, two-tailed Student's t-test for two-group comparisons.[5]
Experimental Workflow: hPCLS Bronchoprotection Assay
Clinical Trial: Phase 2a, Randomized, Crossover Study (NCT03645434)
This study evaluated the efficacy, pharmacokinetics, and safety of this compound in patients with moderate-to-severe COPD.[2][3]
Objective: To compare the efficacy of once-daily inhaled this compound 600 µg with placebo and an active comparator (umeclidinium/vilanterol).[2]
Study Design:
-
A multicenter, randomized, double-blind, double-dummy, three-way complete crossover study.[2]
-
Participants: 73 individuals aged 40-85 years with a diagnosis of moderate-to-severe COPD.[2]
-
Treatments:
-
This compound 600 µg, once daily via inhalation.
-
Placebo, once daily via inhalation.
-
Umeclidinium/vilanterol (UMEC/VI) 62.5 µg/25 µg, once daily via inhalation.[2]
-
-
Study Periods: Three 14-day treatment periods separated by washout periods.[2]
-
Primary Endpoint: Change from baseline in trough FEV1 on day 15.[2]
-
Secondary Endpoints: Change from baseline in peak FEV1, change in Breathlessness, Cough and Sputum Scale (BCSS) and COPD Assessment Tool (CAT) scores, adverse events, and pharmacokinetics.[2]
-
Statistical Analysis: A mixed model was used for the analysis of FEV1 endpoints, with fixed effects for treatment, sequence, and period, and the participant fitted as a random effect.[8]
Logical Flow of Phase 2a Clinical Trial
Conclusion and Future Directions
This compound has demonstrated promising results as a once-daily inhaled MABA for the treatment of COPD, including chronic bronchitis. The available data from preclinical and clinical studies indicate that it is a well-tolerated and effective bronchodilator, with a rapid onset of action and sustained effects on lung function and symptoms.[2][6] The dual-pharmacology approach offers a simplified and potentially more effective treatment option compared to single-agent bronchodilators and is comparable to dual-combination therapy.[3][4]
Further research, including larger and longer-term clinical trials, is warranted to fully establish the long-term efficacy and safety profile of this compound in the management of chronic bronchitis and to explore its potential as a platform for future triple-combination therapies.[2][4]
References
- 1. This compound, a new drug for the treatment of chronic obstructive airway disease [manu41.magtech.com.cn]
- 2. The novel bronchodilator this compound: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. This compound for chronic obstructive pulmonary disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. publications.ersnet.org [publications.ersnet.org]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Navafenterol, a novel dual-pharmacology muscarinic antagonist and β2-agonist (MABA). The information compiled herein is intended to guide researchers in the replication and further investigation of this promising therapeutic agent for chronic obstructive pulmonary disease (COPD).
Introduction
This compound (AZD8871) is an inhaled, long-acting bronchodilator that combines two distinct pharmacological activities in a single molecule: antagonism of the M3 muscarinic receptor and agonism of the β2-adrenergic receptor. This dual mechanism of action leads to synergistic bronchodilation, offering a potential therapeutic advantage over single-agent therapies. The synthesis of this complex molecule involves a multi-step pathway, requiring careful control of reaction conditions to achieve the desired stereochemistry and purity.
This compound Synthesis Pathway
The synthesis of this compound can be conceptually divided into the preparation of three key fragments, followed by their convergent assembly. The core structural components are a substituted benzotriazole linker, a chiral amino alcohol derived from a quinolinone, and a bulky ester moiety.
A plausible synthetic approach, based on analogous structures in the scientific literature, would involve the following key transformations:
-
Synthesis of the Benzotriazole Linker: Preparation of a suitably functionalized benzotriazole derivative, likely involving diazotization of an ortho-phenylenediamine precursor followed by cyclization. The linker would also incorporate a reactive group for subsequent coupling reactions.
-
Synthesis of the Chiral Amino Alcohol: This fragment, containing the quinolinone core, is crucial for the β2-agonist activity and requires a stereoselective synthesis to obtain the desired (R,R)-enantiomer. This could be achieved through asymmetric reduction of a corresponding ketone or by using a chiral starting material.
-
Synthesis of the Ester Moiety: Preparation of the di-2-thienylglycolic acid ester of a functionalized cyclohexanol derivative.
-
Convergent Assembly: The final steps would involve the sequential coupling of these three fragments to construct the complete this compound molecule. This would likely involve nucleophilic substitution and amide bond formation reactions.
Starting Materials and Reagents
A comprehensive list of potential starting materials and reagents required for the synthesis of this compound is provided below. The selection of these materials is based on the known structure of this compound and common synthetic methodologies for analogous compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Potential Supplier(s) |
| Substituted o-phenylenediamine | C₆H₈N₂ | 108.14 | Benzotriazole precursor | Sigma-Aldrich, TCI |
| Sodium Nitrite | NaNO₂ | 69.00 | Diazotizing agent | Fisher Scientific, VWR |
| (R)-8-hydroxy-5-(2-oxoethyl)-1,2-dihydroquinolin-2-one | C₁₁H₉NO₃ | 203.19 | Chiral amino alcohol precursor | Custom synthesis |
| Stereoselective reducing agent (e.g., (R)-CBS catalyst) | Varies | Varies | Asymmetric reduction | Strem Chemicals, Alfa Aesar |
| Di-2-thienylglycolic acid | C₁₀H₈O₃S₂ | 240.30 | Ester moiety precursor | Combi-Blocks, Enamine |
| trans-4-(methylamino)cyclohexanol | C₇H₁₅NO | 129.20 | Cyclohexyl fragment | Acros Organics, Oakwood Chemical |
| Coupling agents (e.g., HATU, HOBt) | Varies | Varies | Amide bond formation | Chem-Impex, GL Biochem |
| Various solvents and inorganic reagents | - | - | Reaction media and catalysts | Standard chemical suppliers |
Experimental Protocols
While the precise, step-by-step experimental protocol for the industrial synthesis of this compound is proprietary, the following represents a generalized, plausible laboratory-scale synthesis for key transformations based on established chemical principles for similar molecules.
Protocol 1: Synthesis of a Functionalized Benzotriazole Linker (Illustrative Example)
-
Diazotization and Cyclization: Dissolve the substituted o-phenylenediamine (1.0 eq) in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture for 1 hour at this temperature. Allow the reaction to warm to room temperature and stir for an additional 2 hours. The resulting benzotriazole derivative can be isolated by filtration or extraction.
-
Functionalization: The synthesized benzotriazole can be further functionalized, for example, by N-alkylation with a suitable dihaloalkane to introduce a linker for coupling to the other fragments.
Protocol 2: Stereoselective Reduction for Chiral Amino Alcohol Synthesis (Illustrative Example)
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the ketone precursor (e.g., an α-bromoketone derivative of the quinolinone) in anhydrous THF.
-
Asymmetric Reduction: Cool the solution to -20 °C. Add the (R)-CBS catalyst solution (0.1 eq) followed by the slow addition of a borane source (e.g., borane-dimethyl sulfide complex, 1.0 eq).
-
Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of methanol. The product can then be purified by column chromatography to yield the desired chiral alcohol.
-
Amine Introduction: The resulting chiral alcohol can then be converted to the corresponding amine through standard procedures, such as conversion to a mesylate followed by displacement with a protected amine.
Visualizations
Signaling Pathway of this compound
Caption: Dual signaling pathway of this compound.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for this compound synthesis.
Disclaimer: The synthetic protocols provided are illustrative and based on general chemical principles. The actual synthesis of this compound by its developers may involve different reagents, conditions, and strategies. Researchers should consult relevant patents and peer-reviewed literature for more specific details and exercise appropriate safety precautions when conducting any chemical synthesis.
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Navafenterol in human plasma. This compound is a novel bronchodilator investigated for the treatment of respiratory diseases such as COPD. The described method is crucial for pharmacokinetic and toxicokinetic studies, offering high selectivity and a low lower limit of quantification (LLOQ). The protocol covers plasma sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of method validation parameters. This method is intended for researchers, scientists, and drug development professionals.
Introduction
This compound (also known as AZD8871) is a single-molecule muscarinic antagonist and β₂-agonist (MABA) that has been evaluated for the once-daily treatment of chronic obstructive pulmonary disease (COPD). Pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and wide dynamic range. This document provides a detailed protocol for the determination of this compound concentrations in human plasma, which is critical for supporting clinical and non-clinical studies. In clinical trials, plasma concentrations of this compound and its metabolite, LAS191861, have been assessed using validated bioanalytical assays, with a reported lower limit of quantification of 2 pg/mL for this compound.[1]
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-d5 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge
-
Autosampler vials
Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS), this compound-d5, in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 10 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation from Plasma
A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution (10 ng/mL this compound-d5).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| HPLC System | A standard high-performance liquid chromatography system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3.0 min, hold at 90% B for 1.0 min, return to 10% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: [M+H]⁺ → Product Ionthis compound-d5: [M+H]⁺ → Product Ion |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 20 psi |
| Capillary Voltage | 4000 V |
Note: Specific MRM transitions for this compound are not publicly available and would need to be optimized during method development by infusing a standard solution of the analyte into the mass spectrometer.
Data Presentation
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the method.
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (pg/mL) | Mean Accuracy (%) | Precision (%CV) |
| 2.0 (LLOQ) | 98.5 | 8.2 |
| 5.0 | 101.2 | 6.5 |
| 20.0 | 99.8 | 5.1 |
| 100.0 | 102.5 | 4.3 |
| 500.0 | 101.7 | 3.8 |
| 1000.0 | 99.3 | 4.1 |
| 2000.0 (ULOQ) | 100.8 | 3.5 |
The calibration curve was linear over the range of 2.0 to 2000.0 pg/mL with a correlation coefficient (r²) > 0.99.
Table 2: Precision and Accuracy for this compound in Human Plasma
| QC Level | Nominal Conc. (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 2.0 | 7.8 | 103.2 | 8.9 | 101.5 |
| Low QC | 6.0 | 6.1 | 98.9 | 7.2 | 100.8 |
| Mid QC | 200.0 | 4.5 | 101.3 | 5.3 | 99.7 |
| High QC | 1600.0 | 3.9 | 99.5 | 4.8 | 100.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Method Validation Parameters
Caption: Key parameters for bioanalytical method validation.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in support of pharmacokinetic studies. The method meets the general requirements for bioanalytical method validation, ensuring the generation of high-quality data for drug development programs.
References
Bioanalytical Method Development for Monoclonal Antibody-Based (MABA) Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The development of robust bioanalytical methods is a cornerstone of successful monoclonal antibody-based (MABA) drug development. Accurate and reliable quantification of these complex biologics in various biological matrices is essential for preclinical and clinical studies, informing pharmacokinetics (PK), pharmacodynamics (PD), and ensuring patient safety and therapeutic efficacy.[1][2] This document provides detailed application notes and protocols for the bioanalytical method development of MABA drugs, with a focus on two principal methodologies: Ligand Binding Assays (LBA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Application Note 1: Ligand Binding Assays (LBA) for MABA Drug Quantification
Ligand binding assays are the traditional workhorse for the quantification of large molecules like monoclonal antibodies due to their high sensitivity and throughput.[3][4][5] These assays rely on the specific binding of the MABA to its target or a specific anti-drug antibody.
Key Considerations for LBA Method Development:
-
Reagent Selection: The quality and specificity of capture and detection antibodies are critical. Monoclonal or polyclonal antibodies can be used, with monoclonal antibodies generally offering higher specificity and lot-to-lot consistency.[6]
-
Assay Format: Common formats include direct, indirect, sandwich, and competitive assays.[7] The sandwich ELISA is the most common format for MABA quantification, offering high specificity and sensitivity.
-
Matrix Effects: Biological matrices can interfere with the assay. It is crucial to evaluate and minimize matrix effects by using appropriate sample dilutions and blocking agents.
-
Immunogenicity: The presence of anti-drug antibodies (ADAs) can interfere with the assay, leading to an under or overestimation of the drug concentration.[8][9] Acid dissociation is a common technique to mitigate ADA interference.[9]
Quantitative Data Summary for a Typical Sandwich ELISA for a MABA Drug:
| Parameter | Acceptance Criteria (as per FDA & EMA guidelines)[10][11][12][13] | Typical Performance Data |
| Lower Limit of Quantification (LLOQ) | Signal should be at least 5 times the blank signal. Accuracy within ±20% of nominal value. Precision ≤20% CV. | 0.5 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | Accuracy within ±20% of nominal value. Precision ≤20% CV. | 500 - 2000 ng/mL |
| Accuracy | Within ±20% of nominal value (±25% at LLOQ and ULOQ). | -15% to +15% |
| Precision (Repeatability & Intermediate) | Coefficient of Variation (CV) ≤20% (≤25% at LLOQ and ULOQ). | Intra-assay CV <10%, Inter-assay CV <15% |
| Dilution Linearity | Accuracy within ±20% of nominal value after dilution. | Within ±15% for up to a 1:100 dilution |
| Selectivity | No significant interference from at least 6 individual matrix sources. | No significant interference observed |
| Specificity | No significant cross-reactivity with related molecules. | Cross-reactivity <0.1% |
Protocol 1: Sandwich ELISA for MABA Quantification in Human Serum
This protocol outlines a general procedure for a sandwich ELISA to quantify a humanized monoclonal antibody in human serum.
Materials:
-
96-well microplate
-
Capture antibody (e.g., anti-human IgG)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
MABA reference standard
-
Detection antibody (e.g., biotinylated anti-human IgG)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Experimental Workflow:
References
- 1. cmbr-journal.com [cmbr-journal.com]
- 2. cmbr-journal.com [cmbr-journal.com]
- 3. researchgate.net [researchgate.net]
- 4. Ligand Binding Assays: A Guide to Types & Applications | KCAS Bio [kcasbio.com]
- 5. actascientific.com [actascientific.com]
- 6. researchgate.net [researchgate.net]
- 7. swordbio.com [swordbio.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. xtalks.com [xtalks.com]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navafenterol (also known as AZD8871) is a novel, single-molecule therapeutic agent under investigation for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] It functions as a muscarinic antagonist and β2-adrenergic agonist (MABA), offering dual bronchodilator effects in a single molecule.[3][4] This approach simplifies treatment regimens and may offer advantages over combination therapies using separate drug entities.[5] this compound is administered via a dry powder inhaler (DPI), specifically the Genuair®/Pressair® device, a breath-actuated, multi-dose DPI.[6][7]
These application notes provide a detailed overview of the formulation principles, manufacturing considerations, and analytical protocols relevant to the development of a this compound dry powder inhaler. The information is intended to guide researchers and drug development professionals in this specialized field.
Mechanism of Action: Dual Signaling Pathway
This compound exerts its therapeutic effect through two distinct signaling pathways in the airway smooth muscle cells:
-
Muscarinic M3 Receptor Antagonism: this compound blocks the action of acetylcholine at M3 receptors, preventing the Gq protein-mediated signaling cascade that leads to bronchoconstriction.
-
β2-Adrenergic Receptor Agonism: this compound stimulates β2-adrenergic receptors, activating the Gs protein-mediated pathway, which results in smooth muscle relaxation and bronchodilation.[3][4]
Experimental Workflow for DPI Formulation Development
The development of a carrier-based DPI formulation for a potent molecule like this compound follows a structured workflow. This process begins with the characterization of the active pharmaceutical ingredient (API) and excipients and progresses through formulation, manufacturing, and extensive in-vitro characterization to ensure optimal aerodynamic performance and stability.
Data Presentation
Clinical Efficacy of this compound DPI
The following tables summarize key efficacy data from clinical trials of inhaled this compound in patients with COPD.
Table 1: Change from Baseline in Trough FEV1 (Forced Expiratory Volume in 1 second)
| Treatment Group | Dose | N | Mean Change from Baseline (L) | 95% Confidence Interval | p-value (vs. Placebo) | Citation |
| This compound | 400 µg | 28 | 0.111 | 0.059, 0.163 | < 0.0001 | [5] |
| This compound | 1800 µg | 28 | 0.210 | 0.156, 0.264 | < 0.0001 | [5] |
| This compound | 600 µg | 73 | 0.202 | - | < 0.0001 | [8] |
| Placebo | - | 28 | - | - | - | [5] |
| Indacaterol | 150 µg | 28 | 0.141 | - | < 0.0001 | [5] |
| Tiotropium | 18 µg | 28 | 0.145 | - | < 0.0001 | [5] |
| Umeclidinium/Vilanterol | 62.5/25 µg | 73 | - | - | - | [8] |
Table 2: Change from Baseline in Peak FEV1
| Treatment Group | Dose | N | Mean Change from Baseline (L) | 95% Confidence Interval | p-value (vs. Placebo) | Citation |
| This compound | 600 µg | 73 | 0.388 | 0.329, 0.447 | < 0.0001 | [8] |
| Umeclidinium/Vilanterol | 62.5/25 µg | 73 | 0.326 | 0.226, 0.385 | < 0.0001 | [8] |
Illustrative Formulation and Performance Data
Specific formulation details for the this compound DPI are not publicly available. The following tables present typical parameters and illustrative data for a carrier-based DPI formulation.
Table 3: Illustrative this compound DPI Formulation
| Component | Grade | Function | Concentration (w/w) |
| This compound | Micronized API | Active Pharmaceutical Ingredient | 1 - 5% |
| Lactose Monohydrate | Inhalation Grade | Coarse Carrier | 95 - 99% |
Table 4: Illustrative Aerodynamic Particle Size Distribution Data
| Parameter | Specification | Illustrative Result |
| Emitted Dose (µg) | Report | 580 µg |
| Mass Median Aerodynamic Diameter (MMAD) (µm) | 1.0 - 5.0 | 2.5 µm |
| Geometric Standard Deviation (GSD) | < 2.5 | 1.8 |
| Fine Particle Fraction (FPF) (% of Emitted Dose) | > 15% | 35% |
Experimental Protocols
Protocol 1: API Particle Engineering by Micronization
Objective: To reduce the particle size of this compound API to the respirable range (typically 1-5 µm) using jet milling.
Materials and Equipment:
-
This compound API
-
Jet mill (e.g., spiral jet mill)
-
High-pressure nitrogen gas
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)
-
Microscope (for morphology assessment)
Procedure:
-
Preparation: Ensure the jet mill and collection system are clean and dry.
-
Milling Parameters: Set the grinding and feeding pressures of the nitrogen gas according to preliminary optimization studies.
-
Milling: Introduce the this compound API into the jet mill at a controlled feed rate. The high-velocity gas creates particle-on-particle collisions, reducing the particle size.
-
Collection: Collect the micronized powder from the cyclone separator.
-
Particle Size Analysis:
-
Disperse a small sample of the micronized powder in a suitable non-solvent.
-
Analyze the particle size distribution using a laser diffraction analyzer to determine parameters such as Dv10, Dv50, and Dv90.
-
-
Morphology Assessment: Examine the milled particles under a microscope to assess their shape and check for signs of aggregation.
Protocol 2: Formulation by Blending
Objective: To prepare a homogeneous blend of micronized this compound with a lactose carrier.
Materials and Equipment:
-
Micronized this compound
-
Inhalation-grade lactose monohydrate
-
Low-shear blender (e.g., Turbula® mixer)
-
Sieves
-
Analytical balance
Procedure:
-
Sieving: Pass both the micronized this compound and the lactose carrier through appropriate sieves to break up any large agglomerates.
-
Weighing: Accurately weigh the required amounts of this compound and lactose to achieve the target drug loading.
-
Blending:
-
Employ a geometric dilution method for blending, especially for low-dose formulations.
-
Add the this compound to an approximately equal amount of lactose in the blender and mix for a defined period.
-
Sequentially add more lactose in geometric proportions, with mixing at each step, until all the lactose has been incorporated.
-
Continue blending for a predetermined time to ensure homogeneity.
-
-
Blend Uniformity Analysis:
-
Collect multiple samples from different locations within the blender.
-
Assay the drug content of each sample using a validated analytical method (e.g., HPLC).
-
Calculate the mean drug content and the relative standard deviation (RSD) to assess blend uniformity. The RSD should typically be less than 5%.
-
Protocol 3: In-Vitro Aerodynamic Performance Testing
Objective: To characterize the aerodynamic particle size distribution of the this compound DPI formulation using a cascade impactor.
Materials and Equipment:
-
This compound DPI device (e.g., Genuair®/Pressair®)
-
Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)
-
Vacuum pump
-
Flow meter
-
Validated HPLC method for drug quantification
Procedure:
-
Impactor Preparation:
-
Coat the collection surfaces of the impactor stages with a suitable solvent (e.g., silicone) to prevent particle bounce.
-
Assemble the impactor and connect it to the vacuum pump.
-
-
Flow Rate Calibration: Set and calibrate the airflow rate through the impactor to a specified value (e.g., 60 L/min).
-
Dose Actuation:
-
Load the DPI device.
-
Connect the device to the impactor's induction port.
-
Actuate the vacuum pump for a specific duration to draw the powder from the inhaler into the impactor.
-
-
Sample Recovery:
-
Disassemble the impactor.
-
Rinse each stage and the induction port with a known volume of a suitable solvent to recover the deposited drug.
-
-
Drug Quantification:
-
Analyze the drug concentration in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the mass of drug deposited on each stage.
-
Determine the Emitted Dose, Fine Particle Dose (FPD), Fine Particle Fraction (FPF), Mass Median Aerodynamic Diameter (MMAD), and Geometric Standard Deviation (GSD).
-
Characterization of a DPI Formulation: Logical Relationships
The successful characterization of a DPI formulation involves a series of interconnected analyses that build upon each other to ensure product quality and performance. The relationships between these characterization steps are crucial for a comprehensive understanding of the formulation.
Conclusion
The development of a dry powder inhaler formulation for a potent, dual-acting molecule like this compound requires a comprehensive and systematic approach. Careful control of API particle properties, selection of appropriate excipients, and optimization of the manufacturing process are critical to achieving a stable product with the desired aerodynamic performance. The protocols and information provided herein offer a foundational guide for researchers and developers working on similar inhaled therapies. Further optimization and validation will be necessary to meet all regulatory requirements for a final medicinal product.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound for chronic obstructive pulmonary disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Bronchoprotective Effects of Dual Pharmacology, Muscarinic Receptor Antagonist and β2 Adrenergic Receptor Agonist this compound in Human Small Airways | MDPI [mdpi.com]
- 4. The Bronchoprotective Effects of Dual Pharmacology, Muscarinic Receptor Antagonist and β2 Adrenergic Receptor Agonist this compound in Human Small Airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Genuair®/Pressair® Inhaler in COPD: The Patient Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel bronchodilator this compound: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navafenterol (AZD8871) is a novel single-molecule bronchodilator with dual pharmacology, acting as both a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist.[1][2] This unique profile offers a promising therapeutic approach for chronic obstructive pulmonary disease (COPD) by targeting two key pathways involved in airway smooth muscle contraction and relaxation.[3][4] Precision-cut lung slices (PCLS) have emerged as a powerful ex vivo model for respiratory research, bridging the gap between traditional in vitro cell cultures and complex in vivo animal models.[5] PCLS preserve the native architecture and cellular heterogeneity of the lung, providing a physiologically relevant environment to study the efficacy and mechanism of action of novel therapeutics like this compound.[5][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing PCLS to investigate the pharmacological effects of this compound on airway function.
Data Presentation
The following tables summarize the quantitative data on this compound's potency and its effects on bronchoconstriction in human precision-cut lung slices (hPCLS).
Table 1: Potency of this compound at Muscarinic and Adrenergic Receptors
| Receptor | Parameter | Value | Species | Reference |
| Human Muscarinic M3 | pIC50 | 9.5 | Human | [1] |
| Human β2-Adrenoceptor | pEC50 | 9.5 | Human | [1] |
| Human Muscarinic M1 | pIC50 | 9.9 | Human | [1] |
| Human Muscarinic M2 | pIC50 | 9.9 | Human | [1] |
| Human Muscarinic M4 | pIC50 | 10.4 | Human | [1] |
| Human Muscarinic M5 | pIC50 | 8.8 | Human | [1] |
| Human β1-Adrenoceptor | pEC50 | 9.0 | Human | [1] |
| Human β3-Adrenoceptor | pEC50 | 8.7 | Human | [1] |
Table 2: Effect of this compound on Histamine-Induced Bronchoconstriction in hPCLS
| Treatment | Histamine pEC50 | Fold Shift vs. Vehicle | Notes | Reference |
| Vehicle | 6.8 ± 0.2 | - | Baseline response | [3] |
| This compound (3 nM) | 6.5 ± 0.2 | 2.0 | [3] | |
| This compound (10 nM) | 6.3 ± 0.2 | 3.2 | [3] | |
| This compound (30 nM) | 6.1 ± 0.2 | 5.0 | [3] | |
| This compound (100 nM) | 5.8 ± 0.2 | 10.0 | [3] | |
| This compound (300 nM) | 5.5 ± 0.2 | 20.0 | [3] | |
| This compound (30 nM) + Propranolol (10 µM) | 6.7 ± 0.2 | 1.3 | β2AR blockade | [3] |
| This compound (100 nM) + Propranolol (10 µM) | 6.6 ± 0.2 | 1.6 | β2AR blockade | [3] |
Table 3: Effect of this compound on Thromboxane A2 (U46619)-Induced Bronchoconstriction in hPCLS
| Treatment | U46619 pEC50 | Fold Shift vs. Vehicle | Notes | Reference |
| Vehicle | 7.9 ± 0.1 | - | Baseline response | [3] |
| This compound (300 nM) | 7.5 ± 0.1 | 2.5 | [3] | |
| This compound (300 nM) + Propranolol (10 µM) | 7.9 ± 0.1 | 1.0 | β2AR blockade | [3] |
Signaling Pathways
This compound's dual pharmacology targets two distinct signaling cascades in airway smooth muscle cells, leading to a synergistic bronchodilatory effect.
Muscarinic M3 Receptor Antagonism
This compound competitively inhibits the binding of acetylcholine (ACh) to M3 muscarinic receptors on airway smooth muscle cells.[7] This blockade prevents the Gq protein-mediated activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] The subsequent decrease in IP3-mediated calcium release from the sarcoplasmic reticulum leads to a reduction in intracellular calcium levels, preventing bronchoconstriction.[9][10]
β2-Adrenergic Receptor Agonism
As a β2-adrenergic receptor agonist, this compound stimulates the Gs protein-coupled pathway.[11] This activation leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[11][12] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets. This cascade ultimately results in decreased intracellular calcium concentrations and reduced sensitivity of the contractile machinery to calcium, leading to airway smooth muscle relaxation and bronchodilation.[11][13]
Experimental Protocols
Preparation of Human Precision-Cut Lung Slices (hPCLS)
This protocol is adapted from established methods for generating hPCLS.[3]
Materials:
-
Human lung tissue (obtained from donor lungs deemed unsuitable for transplantation)
-
Low-melting-point agarose (2.5% in DMEM/F12)
-
DMEM/F12 medium
-
Vibrating microtome (Vibratome)
-
Biopsy punch (5 mm)
-
Culture plates (24-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Inflation: Gently inflate the human lung lobe or a segment of it with warm (37°C) 2.5% low-melting-point agarose in DMEM/F12 until fully expanded.
-
Solidification: Place the inflated tissue on ice for 30 minutes to allow the agarose to solidify.
-
Coring: Use a tissue corer to obtain cylindrical sections of the agarose-inflated lung.
-
Slicing: Cut the tissue cores into 300-500 µm thick slices using a vibrating microtome in a bath of ice-cold DMEM/F12.
-
Washing: Wash the PCLS three times in warm DMEM/F12 to remove the agarose.
-
Culture: Place individual PCLS into 24-well plates with culture medium and incubate at 37°C and 5% CO2. Allow the slices to recover overnight before initiating experiments.
Bronchoconstriction Assay in hPCLS
This protocol details the methodology for assessing the bronchoprotective effect of this compound against contractile agonists.[3]
Materials:
-
Prepared hPCLS in culture
-
This compound stock solution
-
Contractile agonists (e.g., histamine, thromboxane A2 analog U46619)
-
β2-adrenergic antagonist (e.g., propranolol)
-
Microscope with a digital camera
-
Image analysis software
Procedure:
-
Pre-incubation: Pre-incubate the hPCLS with desired concentrations of this compound (e.g., 3-300 nM) or vehicle control for 30 minutes. For experiments investigating the specific contribution of β2-agonism, co-incubate with propranolol (e.g., 10 µM).
-
Baseline Imaging: Capture baseline images of the airway lumen in each PCLS.
-
Cumulative Concentration-Response: Add increasing concentrations of the contractile agonist (e.g., histamine or U46619) to the wells at regular intervals (e.g., every 5 minutes).
-
Image Acquisition: Capture images of the airway lumen after each addition of the agonist.
-
Data Analysis: Measure the airway lumen area in each image using image analysis software. Normalize the data by expressing the airway area as a percentage of the baseline area.
-
Curve Fitting: Plot the concentration-response curves and calculate the pEC50 values using appropriate pharmacological software.
Experimental Workflow
The following diagram illustrates the general workflow for studying the effects of this compound using PCLS.
Conclusion
Precision-cut lung slices provide a robust and physiologically relevant platform for the preclinical evaluation of this compound. The protocols and data presented here offer a framework for researchers to investigate its dual pharmacological actions and to quantify its bronchoprotective effects in human-like tissue. This ex vivo model can significantly contribute to a deeper understanding of this compound's mechanism of action and its therapeutic potential in obstructive airway diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The novel bronchodilator this compound: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Bronchoprotective Effects of Dual Pharmacology, Muscarinic Receptor Antagonist and β2 Adrenergic Receptor Agonist this compound in Human Small Airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calcium Signaling in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salbutamol inhibits the proliferation of human airway smooth muscle cells grown in culture: relationship to elevated cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ion channel regulation of intracellular calcium and airway smooth muscle function - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Navafenterol (also known as AZD8871) is an inhaled, single-molecule with dual pharmacology, acting as both a muscarinic receptor antagonist and a β2-adrenergic receptor (β2AR) agonist (MABA).[1][2][3][4] This dual action provides a comprehensive approach to bronchodilation, which is crucial in the management of chronic obstructive pulmonary disease (COPD) and asthma.[3][4][5][6] The β2AR agonist activity of this compound stimulates airway smooth muscle relaxation, while the muscarinic antagonist activity inhibits bronchoconstriction.[7][8] These application notes provide detailed protocols for the in vitro characterization of this compound's effects on human bronchial smooth muscle cells (HBSMCs), a key cell type in the pathophysiology of obstructive airway diseases.[9]
The following protocols outline methods for assessing the pharmacological activity of this compound in HBSMCs, focusing on its β2AR agonist properties. Key experimental readouts include the measurement of intracellular cyclic adenosine monophosphate (cAMP) levels, assessment of cell proliferation, and analysis of intracellular calcium signaling.
Signaling Pathway of this compound in Human Bronchial Smooth Muscle Cells
This compound exerts its primary bronchodilatory effect through the activation of β2-adrenergic receptors on human bronchial smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation.
Caption: this compound signaling pathway in HBSMCs.
Data Presentation
The following tables summarize expected quantitative data from in vitro assays with this compound in HBSMCs. The data presented are representative examples based on typical responses to β2-agonists and should be confirmed experimentally.
Table 1: this compound-Induced cAMP Production in HBSMCs
| This compound Concentration (nM) | Mean cAMP Concentration (pmol/well) | Standard Deviation (pmol/well) |
| 0 (Basal) | 2.5 | 0.4 |
| 0.1 | 5.8 | 0.7 |
| 1 | 15.2 | 1.8 |
| 10 | 35.6 | 4.1 |
| 100 | 68.9 | 7.5 |
| 1000 | 85.3 | 9.2 |
Table 2: Effect of this compound on HBSMC Proliferation (WST-1 Assay)
| Treatment Condition | This compound Concentration (nM) | Absorbance (450 nm) | % Inhibition of Proliferation |
| Vehicle Control | 0 | 1.25 ± 0.11 | 0% |
| Mitogen (e.g., PDGF) | 0 | 2.50 ± 0.23 | N/A |
| Mitogen + this compound | 1 | 2.15 ± 0.19 | 28% |
| Mitogen + this compound | 10 | 1.78 ± 0.15 | 57.6% |
| Mitogen + this compound | 100 | 1.45 ± 0.13 | 84% |
| Mitogen + this compound | 1000 | 1.30 ± 0.12 | 96% |
Table 3: Effect of this compound on Intracellular Calcium Mobilization in HBSMCs
| Treatment | Peak [Ca2+]i (nM) | Time to Peak (seconds) |
| Histamine (1 µM) | 450 ± 35 | 15 ± 3 |
| This compound (100 nM) + Histamine (1 µM) | 210 ± 25 | 25 ± 5 |
| Carbachol (1 µM) | 520 ± 42 | 12 ± 2 |
| This compound (100 nM) + Carbachol (1 µM) | 250 ± 30 | 22 ± 4 |
Experimental Protocols
Human Bronchial Smooth Muscle Cell (HBSMC) Culture
This protocol describes the standard procedure for culturing HBSMCs.
Caption: Workflow for HBSMC culture and subculture.
Materials:
-
Cryopreserved Human Bronchial Smooth Muscle Cells (HBSMCs)[2][9][10]
-
Smooth Muscle Cell Growth Medium[11]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution[2]
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Culture flasks (T-75)
-
6-well, 24-well, or 96-well culture plates
Protocol:
-
Thawing Cells:
-
Rapidly thaw the cryovial of HBSMCs in a 37°C water bath.[2]
-
Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Smooth Muscle Cell Growth Medium.
-
Centrifuge the cells at 200 x g for 5 minutes.[12]
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
-
Cell Seeding and Maintenance:
-
Subculturing:
-
When cells are 80-90% confluent, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[11]
-
Neutralize the trypsin with an equal volume of growth medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and re-plate at the recommended seeding density. HBSMCs are typically used for experiments between passages 3 and 8.
-
cAMP Accumulation Assay
This assay measures the intracellular accumulation of cAMP in HBSMCs following stimulation with this compound.
Caption: Workflow for the cAMP accumulation assay.
Materials:
-
HBSMCs cultured in 96-well plates
-
This compound stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Plate reader
Protocol:
-
Seed HBSMCs in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[1]
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using a competitive ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.[13]
-
Generate a dose-response curve and calculate the EC50 value for this compound-induced cAMP accumulation.
Cell Proliferation (WST-1) Assay
This assay assesses the effect of this compound on HBSMC proliferation, which can be stimulated by mitogens. β2AR agonists are known to inhibit smooth muscle cell proliferation.[14][15]
Caption: Workflow for the WST-1 cell proliferation assay.
Materials:
-
HBSMCs cultured in 96-well plates
-
This compound stock solution
-
Mitogen (e.g., platelet-derived growth factor, PDGF)
-
96-well plate reader
Protocol:
-
Seed HBSMCs in a 96-well plate at a density of 4 x 10³ cells per well and allow them to adhere.[18]
-
Serum-starve the cells for 24 hours to synchronize their cell cycle.
-
Treat the cells with a mitogen (e.g., 10 ng/mL PDGF) in the presence or absence of varying concentrations of this compound.
-
Incubate the cells for 48 hours at 37°C.[18]
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.[17][18]
-
Measure the absorbance of the formazan product at 450 nm using a microplate reader.[16][17]
-
Calculate the percentage inhibition of proliferation for each this compound concentration compared to the mitogen-only control.
Intracellular Calcium Imaging
This protocol allows for the real-time measurement of changes in intracellular calcium concentration ([Ca2+]i) in HBSMCs in response to contractile agonists and the inhibitory effect of this compound.
Caption: Workflow for intracellular calcium imaging.
Materials:
-
HBSMCs cultured on glass-bottom dishes or coverslips
-
This compound stock solution
-
Contractile agonist (e.g., histamine, carbachol)[21]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)[22]
-
Fluorescence microscope with a live-cell imaging system
Protocol:
-
Seed HBSMCs on glass-bottom dishes or coverslips and allow them to grow to 70-80% confluency.
-
Load the cells with a calcium indicator dye (e.g., 5 µM Fluo-8 AM) for 30-60 minutes at 37°C, according to the manufacturer's instructions.[22]
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove excess dye.
-
Mount the dish/coverslip on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Record baseline fluorescence for a few minutes.
-
Pre-treat the cells with the desired concentration of this compound for 5-10 minutes.
-
Add a contractile agonist (e.g., 1 µM histamine or carbachol) and record the changes in fluorescence intensity over time.[21]
-
Analyze the fluorescence data to determine the peak intracellular calcium concentration and the dynamics of the calcium response.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound in human bronchial smooth muscle cells. By assessing its impact on key signaling pathways and cellular functions, researchers can gain valuable insights into its mechanism of action and therapeutic potential for obstructive airway diseases.
References
- 1. β2-Agonist Induced cAMP Is Decreased in Asthmatic Airway Smooth Muscle Due to Increased PDE4D | PLOS One [journals.plos.org]
- 2. sciencellonline.com [sciencellonline.com]
- 3. β2-Agonist Induced cAMP Is Decreased in Asthmatic Airway Smooth Muscle Due to Increased PDE4D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new drug for the treatment of chronic obstructive airway disease [manu41.magtech.com.cn]
- 5. The novel bronchodilator this compound: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (AZD8871) in healthy volunteers: safety, tolerability and pharmacokinetics of multiple ascending doses of this novel inhaled, long-acting, dual-pharmacology bronchodilator, in two phase I, randomised, single-blind, placebo-controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Budesonide enhances agonist-induced bronchodilation in human small airways by increasing cAMP production in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promocell.com [promocell.com]
- 10. promocell.com [promocell.com]
- 11. ixcellsbiotech.com [ixcellsbiotech.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. High Stretch Modulates cAMP/ATP Level in Association with Purine Metabolism via miRNA–mRNA Interactions in Cultured Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Beta 2-adrenoceptor agonist-mediated inhibition of human airway smooth muscle cell proliferation: importance of the duration of beta 2-adrenoceptor stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Measurement of agonist-induced Ca2+ signals in human airway smooth muscle cells using excitation scan-based hyperspectral imaging and image analysis approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for live-cell calcium imaging of human lung microvascular endothelial vessel-on-a-chip model - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navafenterol (also known as AZD8871 and LAS191351) is an investigational long-acting dual-pharmacology molecule that combines muscarinic M3 receptor antagonism and β2-adrenergic receptor agonism in a single entity (MABA).[1][2][3][4][5][6][7][8][9] This dual mechanism of action is designed to provide potent bronchodilation for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[2][3][4][5][6][7][8][9] Preclinical evaluation of this compound in relevant animal models of COPD is a critical step in understanding its therapeutic potential, including its effects on airway obstruction, inflammation, and lung tissue damage.
These application notes provide detailed protocols for utilizing established animal models of COPD to assess the efficacy of this compound. The protocols are designed to be comprehensive, guiding researchers through model induction, treatment administration, and key endpoint analysis.
Mechanism of Action of this compound
This compound exerts its therapeutic effects through two distinct and complementary signaling pathways in the airway smooth muscle cells:
-
M3 Muscarinic Receptor Antagonism: Acetylcholine, a neurotransmitter, binds to M3 muscarinic receptors on airway smooth muscle, leading to bronchoconstriction. This compound acts as a competitive antagonist at these receptors, blocking the action of acetylcholine and thereby preventing bronchoconstriction.
-
β2-Adrenergic Receptor Agonism: this compound stimulates β2-adrenergic receptors on airway smooth muscle cells. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in smooth muscle relaxation and bronchodilation.
The combination of these two mechanisms in a single molecule is expected to produce a more potent and sustained bronchodilator effect compared to monotherapy with either a LAMA or a LABA.
Recommended Animal Models for COPD
The selection of an appropriate animal model is crucial for evaluating the efficacy of this compound. Models that recapitulate key features of human COPD, such as chronic inflammation, emphysema, and airway remodeling, are recommended.
| Animal Model | Induction Method | Key Features | Recommended Species |
| Cigarette Smoke (CS) Exposure | Chronic exposure to cigarette smoke (whole body or nose-only) for several weeks to months. | Chronic lung inflammation (neutrophilic and macrophagic), emphysema-like alveolar destruction, goblet cell hyperplasia, and airway remodeling. | Mice (e.g., C57BL/6), Rats (e.g., Sprague-Dawley), Guinea Pigs. |
| Lipopolysaccharide (LPS) Instillation | Intratracheal or intranasal administration of LPS, a component of gram-negative bacteria. | Acute and chronic airway inflammation, predominantly neutrophilic, mimicking exacerbations of COPD. | Mice, Rats. |
| Elastase Instillation | Intratracheal administration of porcine pancreatic elastase. | Rapid development of emphysema due to elastin degradation. Inflammation is transient. | Mice, Hamsters. |
| Combined CS and LPS/Viral Mimetic | Chronic CS exposure combined with periodic challenges with LPS or a viral mimetic (e.g., poly I:C) to mimic acute exacerbations. | Chronic inflammation and emphysema with superimposed acute inflammatory exacerbations, closely mimicking human COPD with exacerbations.[10] | Mice. |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in the recommended animal models.
Protocol 1: Cigarette Smoke-Induced COPD Model in Mice
This model is considered the gold standard for mimicking the chronic inflammatory and structural changes seen in human COPD.
Experimental Workflow:
Methodology:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
COPD Induction:
-
Expose mice to whole-body or nose-only cigarette smoke from commercially available research cigarettes (e.g., 3R4F) for 2 hours/day, 5 days/week, for 12-24 weeks.
-
A control group should be exposed to room air under identical conditions.
-
-
This compound Administration:
-
During the final 2-4 weeks of the CS exposure period, administer this compound or vehicle control daily.
-
Route of Administration: Intranasal, intratracheal, or inhalation (via nebulizer). Inhalation is the most clinically relevant route.
-
Dosing: A dose-response study should be performed. Based on preclinical data for other inhaled bronchodilators, a starting range of 1-100 µg/kg can be explored.
-
-
Endpoint Analysis (24 hours after the final treatment):
-
Lung Function: Anesthetize mice, tracheostomize, and connect to a small animal ventilator (e.g., flexiVent). Measure lung resistance, compliance, and elastance.[1][2][3]
-
Bronchoalveolar Lavage (BAL): Perform bronchoalveolar lavage with phosphate-buffered saline (PBS).
-
Determine total and differential cell counts (macrophages, neutrophils, lymphocytes) in the BAL fluid (BALF).
-
Measure inflammatory cytokine levels (e.g., TNF-α, IL-6, KC/CXCL1) in the BALF supernatant by ELISA or multiplex assay.
-
-
Histopathology: Perfuse and fix the lungs with 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.
-
Morphometry: Quantify emphysema by measuring the mean linear intercept (MLI) and destructive index (DI) on H&E stained lung sections.
-
Expected Quantitative Data Summary:
| Parameter | Control Group | COPD (Vehicle) Group | COPD + this compound Group |
| Lung Function | |||
| Lung Resistance (cmH2O·s/mL) | Low | Significantly Increased | Dose-dependent reduction |
| Lung Compliance (mL/cmH2O) | Normal | Significantly Decreased | Dose-dependent improvement |
| BALF Analysis | |||
| Total Inflammatory Cells (x10^4) | Low | Significantly Increased | Dose-dependent reduction |
| Neutrophil Count (x10^4) | Low | Significantly Increased | Dose-dependent reduction |
| Macrophage Count (x10^4) | Normal | Significantly Increased | Dose-dependent reduction |
| TNF-α (pg/mL) | Low | Significantly Increased | Dose-dependent reduction |
| Histopathology | |||
| Mean Linear Intercept (µm) | Normal | Significantly Increased | Potential for attenuation |
| PAS-positive cells (%) | Low | Significantly Increased | Potential for reduction |
Protocol 2: Lipopolysaccharide (LPS)-Induced Acute Airway Inflammation Model in Rats
This model is useful for rapidly assessing the anti-inflammatory properties of this compound in the context of acute airway inflammation, which is a key component of COPD exacerbations.
Methodology:
-
Animals: Male Sprague-Dawley rats, 8-10 weeks old.
-
Housing: As described in Protocol 1.
-
Inflammation Induction:
-
Administer a single dose of LPS (e.g., 1 mg/kg) via intratracheal instillation.
-
A control group should receive sterile saline.
-
-
This compound Administration:
-
Administer this compound or vehicle control 1 hour prior to or immediately after LPS challenge.
-
Route of Administration: Intratracheal or inhalation.
-
Dosing: Perform a dose-response study (e.g., 1-100 µg/kg).
-
-
Endpoint Analysis (24 hours post-LPS challenge):
-
BALF Analysis: Collect BALF and perform total and differential cell counts and cytokine analysis as described in Protocol 1. The primary focus will be on neutrophil influx.
-
Lung Histopathology: Assess inflammatory cell infiltration in the lung tissue.
-
Expected Quantitative Data Summary:
| Parameter | Control Group | LPS (Vehicle) Group | LPS + this compound Group |
| BALF Analysis | |||
| Total Inflammatory Cells (x10^5) | Low | Markedly Increased | Dose-dependent reduction |
| Neutrophil Count (x10^5) | Low | Markedly Increased | Dose-dependent reduction |
| IL-6 (pg/mL) | Low | Markedly Increased | Dose-dependent reduction |
| KC/CXCL1 (pg/mL) | Low | Markedly Increased | Dose-dependent reduction |
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy in established animal models of COPD. By systematically assessing its impact on lung function, airway inflammation, and structural changes, researchers can gain valuable insights into its therapeutic potential. The use of these standardized models and endpoints will facilitate the generation of reproducible and comparable data, which is essential for the continued development of this compound as a novel treatment for COPD.
References
- 1. Lung Function Measurements in Rodents in Safety Pharmacology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Animal models of chronic obstructive pulmonary disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multivalent dual pharmacology muscarinic antagonist and β₂ agonist (MABA) molecules for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Dual-pharmacology muscarinic antagonist and β₂ agonist molecules for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel class of inhaled dual pharmacology muscarinic antagonist and β2 agonist (MABA) for the treatment of chronic obstructive pulmonary disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publications.ersnet.org [publications.ersnet.org]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Navafenterol is an investigational drug that was evaluated for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] As a dual-acting molecule with both β2 agonist and muscarinic antagonist properties, its chemical stability is a critical parameter for ensuring safety and efficacy.[1][3] Although the development of this compound has been discontinued for strategic reasons, the principles and protocols for its stability testing and degradation product analysis remain relevant for researchers working with similar chemical entities.[1] This document provides a detailed application note and protocols for conducting comprehensive stability studies on this compound, in line with the International Council for Harmonisation (ICH) guidelines.
Forced degradation studies are a crucial component of drug development, providing insights into the chemical stability of a drug substance and helping to develop stable formulations.[4] These studies involve subjecting the drug to conditions more severe than accelerated stability testing, such as exposure to acid, base, oxidation, heat, and light, to identify potential degradation products and pathways.[5]
Data Presentation: this compound Stability Under Forced Degradation
The following table summarizes hypothetical quantitative data from forced degradation studies on this compound. This data is for illustrative purposes to demonstrate a clear and structured presentation of stability results.
| Stress Condition | Duration | Temperature (°C) | This compound Assay (%) | Total Degradation Products (%) | Major Degradation Product (RRT) | Mass Balance (%) |
| 0.1 M HCl | 24 hours | 60 | 85.2 | 14.5 | 0.78 | 99.7 |
| 0.1 M NaOH | 8 hours | 60 | 78.9 | 20.8 | 0.65, 0.92 | 99.7 |
| 10% H₂O₂ | 24 hours | 25 | 92.1 | 7.6 | 1.15 | 99.7 |
| Thermal | 48 hours | 80 | 95.8 | 4.0 | 0.85 | 99.8 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 | 98.2 | 1.5 | 1.08 | 99.7 |
| Hydrolytic (Neutral) | 48 hours | 80 | 97.5 | 2.3 | 0.88 | 99.8 |
RRT: Relative Retention Time
Experimental Protocols
Forced Degradation Studies Protocol
This protocol outlines the experimental procedures for subjecting this compound to various stress conditions to induce degradation.
1.1. Materials and Reagents:
-
This compound drug substance
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer
1.2. Equipment:
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Water bath or oven for thermal stress
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a UV or PDA detector.
1.3. General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
1.4. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 10% H₂O₂. Keep the solution at room temperature (25°C) for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Place the solid this compound drug substance in an oven at 80°C for 48 hours. After exposure, allow the sample to cool to room temperature, then weigh and prepare a solution at a final concentration of 0.1 mg/mL in the mobile phase.
-
Photolytic Degradation: Expose the solid this compound drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same temperature conditions. After exposure, prepare a solution at a final concentration of 0.1 mg/mL in the mobile phase.[6]
-
Neutral Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of HPLC grade water. Keep the solution at 80°C for 48 hours. After the specified time, cool the solution to room temperature. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
Stability-Indicating UPLC/HPLC Method Protocol
This protocol describes a general stability-indicating chromatographic method for the analysis of this compound and its degradation products.
2.1. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detection Wavelength: 254 nm (or optimized wavelength for this compound)
2.2. Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating.[7] This includes assessing specificity, linearity, accuracy, precision, and robustness.[8] The method's ability to separate the main drug peak from all degradation product peaks is critical.[9]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound for chronic obstructive pulmonary disease therapy [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Impurity Profile of Bronchodilators used in Asthma: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. jetir.org [jetir.org]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for Preclinical Studies of MABA Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to MABA Compounds
Muscarinic Acetylcholine Receptor Antagonist and Beta-2 Adrenoceptor Agonist (MABA) compounds represent a novel class of dual-pharmacology molecules. These compounds are designed to act as both antagonists of the M3 muscarinic acetylcholine receptor and agonists of the beta-2 adrenergic receptor.[1] This dual mechanism of action makes them promising candidates for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), where bronchodilation is a key therapeutic goal. The preclinical development of MABA compounds requires a comprehensive evaluation of their efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profiles.[2]
These application notes provide a detailed framework for the experimental design of preclinical studies for MABA compounds, including in vitro characterization, in vivo efficacy assessment, and PK/PD modeling.
Signaling Pathways of MABA Compounds
MABA compounds simultaneously inhibit acetylcholine-induced bronchoconstriction and stimulate adrenaline-induced bronchodilation. The diagram below illustrates the dual signaling pathways targeted by these compounds in airway smooth muscle cells.
Caption: Dual signaling pathways of MABA compounds.
Experimental Workflow for Preclinical Evaluation
A structured, multi-phase approach is essential for the preclinical evaluation of MABA compounds. The workflow should progress from initial in vitro characterization to in vivo efficacy and safety studies.
Caption: Preclinical experimental workflow for MABA compounds.
Detailed Experimental Protocols
In Vitro Characterization
Objective: To determine the binding affinity of the MABA compound for human M3 muscarinic and beta-2 adrenergic receptors.
Protocol:
-
Cell Culture: Culture CHO-K1 cells stably expressing either the human M3 receptor or the human beta-2 adrenergic receptor.
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Assay (M3 Receptor):
-
Incubate cell membranes with a known concentration of a radiolabeled M3 antagonist (e.g., [³H]-NMS) and varying concentrations of the MABA compound.
-
Incubate at room temperature for 60 minutes.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify radioactivity using a scintillation counter.
-
-
Binding Assay (Beta-2 Receptor):
-
Incubate cell membranes with a known concentration of a radiolabeled beta-2 agonist (e.g., [³H]-CGP 12177) and varying concentrations of the MABA compound.
-
Incubate at room temperature for 60 minutes.
-
Separate bound and free radioligand by rapid filtration.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the Ki (inhibition constant) for the MABA compound at each receptor using competitive binding analysis software.
Objective: To assess the functional activity of the MABA compound as an M3 antagonist and a beta-2 agonist.
-
Beta-2 Agonism (cAMP Accumulation Assay):
-
Seed CHO-K1 cells expressing the human beta-2 receptor in a 96-well plate.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes.
-
Add varying concentrations of the MABA compound and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.
-
Calculate the EC₅₀ (half-maximal effective concentration) for cAMP production.
-
-
M3 Antagonism (Calcium Flux Assay):
-
Load CHO-K1 cells expressing the human M3 receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of the MABA compound and incubate for 15 minutes.
-
Stimulate the cells with a known concentration of an M3 agonist (e.g., carbachol).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) for the inhibition of the carbachol-induced calcium flux.
-
Objective: To evaluate the bronchodilator and bronchoprotective effects of the MABA compound in an ex vivo setting.
Protocol (Guinea Pig Isolated Trachea):
-
Euthanize a guinea pig and dissect the trachea.
-
Cut the trachea into rings and mount them in an organ bath containing Krebs-Henseleit solution, bubbled with 95% O₂ / 5% CO₂ at 37°C.
-
Allow the tracheal rings to equilibrate under a resting tension of 1 g.
-
Bronchodilator Effect:
-
Pre-contract the tracheal rings with a submaximal concentration of methacholine.
-
Add cumulative concentrations of the MABA compound and record the relaxation response.
-
-
Bronchoprotective Effect:
-
Pre-incubate the tracheal rings with varying concentrations of the MABA compound for 30 minutes.
-
Generate a cumulative concentration-response curve to methacholine.
-
-
Data Analysis: Calculate the EC₅₀ for relaxation and the pA₂ value for the bronchoprotective effect.
In Vivo Efficacy Models
Objective: To assess the bronchodilator and bronchoprotective effects of the MABA compound in a relevant animal model.
Protocol (Methacholine-Induced Bronchoconstriction in Guinea Pigs):
-
Animal Model: Use male Dunkin-Hartley guinea pigs.
-
Compound Administration: Administer the MABA compound or vehicle via inhalation or intratracheal instillation.
-
Measurement of Bronchoconstriction:
-
Anesthetize the animals and place them in a whole-body plethysmograph.
-
Record baseline airway resistance (Penh).
-
Challenge the animals with an aerosolized solution of methacholine.
-
Continuously measure Penh for a defined period.
-
-
Dose-Response and Duration of Action:
-
Test a range of doses of the MABA compound to determine the dose-response relationship.
-
To assess the duration of action, perform the methacholine challenge at various time points after compound administration.
-
-
Data Analysis: Calculate the percentage inhibition of the methacholine-induced increase in Penh at each dose and time point.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the MABA compound and to establish the relationship between drug exposure and pharmacological effect.
Protocol (Rodent PK Study):
-
Animal Model: Use male Sprague-Dawley rats.
-
Compound Administration: Administer a single dose of the MABA compound via intravenous and the intended clinical route (e.g., inhalation).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Bioanalysis: Analyze the plasma concentrations of the MABA compound using a validated LC-MS/MS method.
-
PK Data Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and bioavailability (F) using non-compartmental analysis.
-
PK/PD Modeling: Correlate the plasma concentration-time profile with the pharmacodynamic endpoints (e.g., bronchodilation) to develop a PK/PD model.[3][4]
Data Presentation
Quantitative data from the preclinical studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro Potency of a Representative MABA Compound
| Assay | Receptor/Tissue | Parameter | Value |
| Receptor Binding | Human M3 | Ki (nM) | 1.2 |
| Human β2 | Ki (nM) | 3.5 | |
| Functional Assay | Human β2 (cAMP) | EC₅₀ (nM) | 0.8 |
| Human M3 (Ca²⁺) | IC₅₀ (nM) | 2.1 | |
| Isolated Tissue | Guinea Pig Trachea | EC₅₀ (Relaxation, nM) | 5.4 |
| Guinea Pig Trachea | pA₂ (vs. Methacholine) | 8.7 |
Table 2: In Vivo Efficacy in Guinea Pig Bronchoconstriction Model
| Dose (µg/kg, inhaled) | Max Inhibition of Penh (%) | Duration of >50% Inhibition (hours) |
| 1 | 45 ± 5 | 2 |
| 3 | 78 ± 8 | 6 |
| 10 | 95 ± 6 | >12 |
| Vehicle | 5 ± 3 | 0 |
Table 3: Pharmacokinetic Parameters in Rats
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t₁/₂ (h) | F (%) |
| IV | 1 | 1500 | 0.08 | 3200 | 3.5 | - |
| Inhaled | 1 | 250 | 0.25 | 1100 | 4.1 | 34 |
Conclusion
The preclinical evaluation of MABA compounds requires a systematic approach that integrates in vitro and in vivo studies. The protocols and workflows outlined in these application notes provide a robust framework for characterizing the dual pharmacology of these compounds and for generating the necessary data to support their advancement into clinical development. Careful attention to experimental design, data analysis, and the principles of good laboratory practice (GLP) are essential for a successful preclinical program.[2]
References
- 1. Discovery of muscarinic acetylcholine receptor antagonist and beta 2 adrenoceptor agonist (MABA) dual pharmacology molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dual-Acting MABA Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of dual-acting MABA (Multifunctional Anti-inflammatory and Bronchodilator Agents) compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing dual-acting MABA compounds?
A1: The synthesis of MABA compounds presents several key challenges stemming from their dual-pharmacophore nature. These molecules combine two distinct pharmacophores, a muscarinic antagonist and a β2-agonist, into a single chemical entity.[1][2] The primary hurdles include:
-
Complex Multi-Step Synthesis: MABA compounds are typically large, polyfunctional molecules requiring lengthy and complex synthetic routes.[3]
-
Protecting Group Strategy: The presence of multiple reactive functional groups, such as amines, hydroxyls, and carboxylic acids, necessitates a robust and often complex protecting group strategy to ensure chemoselectivity during synthetic transformations.
-
Linker Chemistry: Covalently linking the two distinct pharmacophores requires careful selection of a linker that not only facilitates synthesis but also maintains the optimal spatial orientation for dual biological activity.[4]
-
Purification: The polar and often high molecular weight nature of MABA compounds can make purification challenging, frequently requiring advanced chromatographic techniques.[5][6]
-
Stability: The final compounds and synthetic intermediates can be susceptible to degradation under various conditions, including changes in pH, temperature, and exposure to light and oxygen.[7][8]
Q2: What are common side reactions encountered during the amide coupling step in MABA synthesis?
A2: Amide bond formation is a critical step in linking the pharmacophores or building key intermediates. Common side reactions include:
-
Racemization: If chiral centers are present adjacent to the activated carboxylic acid, racemization can occur, particularly with aggressive coupling agents or prolonged reaction times.[9][10]
-
Formation of N-acylurea byproduct: When using carbodiimide coupling reagents like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is difficult to remove and consumes the activated intermediate.[10][11]
-
Dehydration of Asparagine and Glutamine Residues: If the synthesis involves peptide-like structures, the side chains of asparagine and glutamine can undergo dehydration to form nitriles under certain activation conditions.[10]
-
Low Conversion: Steric hindrance around the amine or carboxylic acid, or low nucleophilicity of the amine (e.g., anilines), can lead to incomplete reactions.[12]
Q3: How can I purify highly polar MABA compounds?
A3: The purification of polar MABA compounds often requires specialized chromatographic techniques. Traditional normal-phase chromatography on silica gel may not be effective due to strong binding and poor elution. Consider the following approaches:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying polar compounds. Using a C18 column with a water/acetonitrile or water/methanol gradient is a common starting point. The addition of modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape for basic compounds.[13][14][15]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for very polar compounds that have little or no retention in reverse-phase chromatography. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[5][16]
-
Ion-Exchange Chromatography: If the MABA compound has a net positive or negative charge, ion-exchange chromatography can be a highly effective purification method.[16]
-
Preparative HPLC: For isolating larger quantities of the final compound or key intermediates, scaling up an optimized analytical HPLC method to a preparative scale is often necessary.[1][4][13]
Q4: What are the key considerations for developing a stability-indicating HPLC method for a MABA compound?
A4: A stability-indicating method is crucial for assessing the purity and shelf-life of a MABA compound. The method must be able to separate the intact drug from its degradation products and process-related impurities.[17][18][19] Key considerations include:
-
Forced Degradation Studies: The drug substance should be subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[2][20]
-
Chromatographic Selectivity: The HPLC method must demonstrate baseline separation between the main peak and all impurity peaks. This often requires careful optimization of the column, mobile phase composition, pH, and gradient.[9][21]
-
Peak Purity Analysis: Using a photodiode array (PDA) detector to assess peak purity is essential to ensure that the main peak is not co-eluting with any impurities.[18]
-
Method Validation: The method must be validated according to ICH guidelines, including parameters such as specificity, linearity, accuracy, precision, and robustness.[3][22]
Troubleshooting Guides
Issue 1: Low Yield in Amide Coupling Reactions
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Carboxylic Acid Activation | Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU or COMU). Ensure anhydrous reaction conditions as moisture can quench the activated species. |
| Low Nucleophilicity of the Amine | If using a weakly nucleophilic amine (e.g., aniline), consider using a stronger base to increase its nucleophilicity. Alternatively, convert the carboxylic acid to a more reactive acyl chloride. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. If possible, consider a less hindered analogue of the amine or carboxylic acid. |
| Side Reactions | For carbodiimide couplings, the addition of HOBt or HOAt can suppress N-acylurea formation and reduce racemization.[10] |
Issue 2: Incomplete N-Alkylation Reaction
Possible Causes & Solutions
| Cause | Recommended Solution |
| Poor Solubility of Reactants | Change to a more suitable solvent that dissolves all reactants, such as DMF, DMSO, or NMP.[5] |
| Weak Base | Use a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) to ensure complete deprotonation of the amine. |
| Low Reactivity of the Alkyl Halide | If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. The addition of a catalytic amount of potassium iodide (KI) can facilitate the reaction with alkyl chlorides or bromides (Finkelstein reaction).[5] |
| Side Reaction: Quaternization | Use a stoichiometric amount of the alkylating agent to minimize the formation of quaternary ammonium salts. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
Issue 3: Difficulty in Purification of the Final MABA Compound
Possible Causes & Solutions
| Cause | Recommended Solution |
| Streaking or Tailing on Silica Gel Column | The basic nature of the amine functionalities can cause streaking. Add a small amount of a basic modifier like triethylamine or ammonia to the eluent. Alternatively, switch to a different stationary phase like alumina or a bonded silica (e.g., amino-propyl).[18] |
| Poor Retention on Reverse-Phase HPLC | The compound is too polar. Use a HILIC column or a polar-embedded reverse-phase column.[5][16] |
| Multiple Impurities Co-eluting | Optimize the HPLC method by screening different columns, mobile phase modifiers (e.g., TFA, formic acid, ammonium acetate), and gradients.[13] |
| Insoluble Impurities | Before chromatographic purification, perform a filtration or a liquid-liquid extraction to remove insoluble materials. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolution: Dissolve the carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the solution.
-
Coupling Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add HATU (1.1 eq.) portion-wise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Forced Degradation:
-
Acidic: Dissolve the MABA compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Basic: Dissolve the MABA compound in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative: Dissolve the MABA compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal: Keep the solid MABA compound in an oven at 80 °C for 48 hours.
-
Photolytic: Expose a solution of the MABA compound to UV light (254 nm) for 24 hours.
-
-
Method Development:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).
-
Detection: Use a PDA detector to monitor the elution profile at multiple wavelengths and to perform peak purity analysis.
-
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of the parent drug from all degradation products.
-
Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]
Visualizations
Caption: Logical relationship between synthetic strategies and key challenges in MABA compound synthesis.
Caption: A simplified troubleshooting workflow for addressing low reaction yields in MABA synthesis.
Caption: Simplified signaling pathway of a dual-acting MABA compound.
References
- 1. lcms.cz [lcms.cz]
- 2. pharmtech.com [pharmtech.com]
- 3. d-nb.info [d-nb.info]
- 4. ardena.com [ardena.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. A randomized, controlled, repeat-dose study of batefenterol/fluticasone furoate compared with placebo in the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Excretion, and Mass Balance of [14C]‐Batefenterol Following a Single Microtracer Intravenous Dose (Concomitant to an Inhaled Dose) or Oral Dose of Batefenterol in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Aralyse - Preparative HPLC [aralyse.tech]
- 14. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 18. scispace.com [scispace.com]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. turkjps.org [turkjps.org]
- 21. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 22. wjpmr.com [wjpmr.com]
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on solubilizing Navafenterol for in vitro experiments. The following information, presented in a question-and-answer format, addresses common challenges and offers troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to its solubility?
A1: While specific quantitative data such as aqueous solubility, pKa, and LogP for this compound are not widely published, it is understood to be a complex molecule with poor water solubility.[1] For in vitro studies, a common approach is to prepare a concentrated stock solution in an organic solvent. For example, a 10 mM stock solution of this compound has been successfully prepared in dimethyl sulfoxide (DMSO).[2]
Q2: What is the recommended starting solvent for dissolving this compound for in vitro assays?
A2: The recommended starting solvent for this compound is Dimethyl Sulfoxide (DMSO) .[2] DMSO is a powerful and widely used solvent for dissolving poorly soluble compounds for biological assays.[3][4] It is crucial to ensure the final concentration of DMSO in the cell culture medium is kept to a minimum (typically below 0.5%, ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[5]
Q3: I am having difficulty dissolving this compound in DMSO, or it's precipitating upon dilution into my aqueous assay buffer. What steps can I take?
A3: If you encounter solubility issues with this compound, consider the following troubleshooting steps:
-
Gentle Heating and Agitation: Gently warm the solution to 37°C and use a vortex or sonicator to aid dissolution.
-
pH Adjustment: Since many compounds' solubility is pH-dependent, adjusting the pH of your buffer may help.[6] For basic compounds, a slightly acidic pH can improve solubility, while for acidic compounds, a more alkaline pH may be beneficial.[3]
-
Use of Co-solvents: If DMSO alone is insufficient, a combination of solvents, known as co-solvents, can be effective.[7] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[3]
-
Inclusion of Surfactants or Excipients: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can be used at low concentrations to improve and maintain solubility.[8] Other excipients like cyclodextrins can form inclusion complexes to enhance the solubility of poorly soluble drugs.[3][9]
It is imperative to include appropriate vehicle controls in your experiments to account for any potential effects of the solvents or excipients on your assay.
Troubleshooting Guide: Quantitative Data Summary
For a systematic approach to troubleshooting, the following table summarizes common issues and solutions.
| Problem | Potential Cause | Recommended Action | Considerations |
| This compound powder does not dissolve in DMSO. | Insufficient solvent volume or low dissolution rate. | Increase DMSO volume, gently warm (37°C), vortex, or sonicate. | Avoid excessive heat to prevent compound degradation. |
| Precipitation upon dilution into aqueous buffer/media. | The compound is "crashing out" due to the change in solvent polarity. | Decrease the final concentration of this compound. Add a non-ionic surfactant (e.g., 0.1% Tween® 80) to the aqueous buffer. Use a co-solvent system (e.g., DMSO:PEG 400). | Always run a vehicle control with the same concentration of solvents/surfactants. |
| Inconsistent results between experiments. | Partial precipitation of the compound leading to variable effective concentrations. | Prepare fresh stock solutions. Filter the stock solution through a 0.22 µm PTFE syringe filter after dissolution. Visually inspect for precipitation before use. | Repeated freeze-thaw cycles of stock solutions should be avoided. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath (optional)
-
37°C water bath (optional)
-
Calibrated balance
-
Appropriate personal protective equipment (PPE)
Methodology:
-
Calculation: Determine the mass of this compound required. The molar mass of this compound is 742.91 g/mol .[1] For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 742.91 g/mol = 0.0074291 g = 7.43 mg
-
-
Weighing: Accurately weigh 7.43 mg of this compound powder in a suitable vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 2-5 minutes.
-
Troubleshooting Dissolution: If the powder is not fully dissolved, place the vial in a 37°C water bath for 15-30 minutes, with intermittent vortexing. If solids persist, sonicate the vial in a water bath for 10-15 minutes.
-
Visual Inspection: Ensure the final solution is clear and free of any visible particles.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro studies.
Caption: Decision tree for troubleshooting the initial dissolution of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jmpas.com [jmpas.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of Navafenterol. The guidance focuses on plausible key reaction steps based on the molecular structure of this compound, such as reductive amination and esterification.
Section 1: Troubleshooting Low Yield in Reductive Amination
The formation of the secondary amine linkage in this compound, likely via reductive amination, is a critical step. Low yields in this reaction are common and can stem from several factors.
Frequently Asked Questions (FAQs)
Question 1: My reductive amination reaction shows a low yield with significant unreacted starting materials (aldehyde/ketone and amine). What are the likely causes and how can I fix it?
Answer: A low conversion rate in reductive amination often points to issues with the initial formation of the imine/iminium ion intermediate or the subsequent reduction step.
-
Suboptimal pH: The pH is crucial for imine formation. A slightly acidic environment (pH 4-5) is typically optimal to catalyze the reaction.[1][2] If the pH is too low, the amine nucleophile becomes protonated and non-reactive.[1] Conversely, if the pH is too high, the carbonyl group is not sufficiently activated.
-
Troubleshooting: Monitor the pH of your reaction mixture. Add a mild acid like acetic acid to adjust the pH to the optimal range.
-
-
Inefficient Water Removal: Imine formation is a reversible reaction that generates water.[1] Failure to remove this water can shift the equilibrium back towards the starting materials.
-
Troubleshooting: Use a dehydrating agent (e.g., molecular sieves) or azeotropic distillation (e.g., with a Dean-Stark apparatus if using a solvent like toluene) to remove water.
-
-
Steric Hindrance: Highly bulky aldehydes/ketones or amines can significantly slow down the rate of imine formation.[1]
-
Troubleshooting: Increase the reaction temperature or extend the reaction time. Consider using a more reactive catalyst or a different synthetic route if steric hindrance is severe.
-
Question 2: My LC-MS analysis shows the formation of the imine intermediate, but very little of the final amine product. What should I investigate?
Answer: If the imine is forming but not being reduced, the issue lies with your reducing agent or the reaction conditions for the reduction step.
-
Incorrect Choice of Reducing Agent: For a one-pot procedure, a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl group is essential.[1] Stronger reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde or ketone.[1]
-
Recommended Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are preferred for their selectivity.[1]
-
-
Reagent Decomposition: Some reducing agents, particularly sodium triacetoxyborohydride, are sensitive to moisture.[1] Improper handling or storage can lead to decomposition and loss of activity.
-
Troubleshooting: Use freshly opened or properly stored reducing agents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Insufficient Amount of Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent to drive the reaction to completion.
-
Troubleshooting: Increase the equivalents of the reducing agent (e.g., from 1.2 eq to 1.5 or 2.0 eq).
-
Quantitative Data: Optimizing Reductive Amination Conditions
The following table summarizes key parameters and their typical ranges for optimizing a reductive amination reaction.
| Parameter | Typical Range/Condition | Rationale & Considerations |
| pH | 4 - 6 | Optimal for imine formation. Too acidic protonates the amine; too basic prevents carbonyl activation.[1][2] |
| Reducing Agent | NaBH(OAc)₃ or NaBH₃CN | Mild and selective for the iminium ion over the carbonyl starting material.[1] |
| Stoichiometry (Amine) | 1.0 - 1.2 equivalents | A slight excess of the amine can help drive imine formation. |
| Stoichiometry (Reducing Agent) | 1.2 - 2.0 equivalents | An excess is needed to ensure complete reduction of the iminium ion. |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH) | Chlorinated solvents are common for NaBH(OAc)₃. Methanol is often used with NaBH₃CN.[1] |
| Temperature | 0 °C to Room Temperature | Most reactions proceed well at room temperature. Lower temperatures can be used to control exotherms or improve selectivity.[1] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS until starting materials are consumed. |
Experimental Protocol: General One-Pot Reductive Amination
-
Reaction Setup: To a solution of the aldehyde or ketone (1.0 mmol, 1.0 eq) and the amine (1.1 mmol, 1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 10 mL) under a nitrogen atmosphere, add 3Å molecular sieves.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq) portion-wise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualization: Troubleshooting Workflow for Reductive Amination
Caption: A troubleshooting decision tree for low-yield reductive amination reactions.
Section 2: Troubleshooting Low Yield in Esterification
The final step in the synthesis of this compound likely involves an esterification reaction to couple the bulky di(thiophen-2-yl)acetic acid moiety with the cyclohexanol derivative. This step can be challenging due to steric hindrance.
Frequently Asked Questions (FAQs)
Question 3: My esterification reaction using a standard carbodiimide coupling agent (like DCC or EDC) is slow and gives a low yield. What is the problem?
Answer: Standard carbodiimide coupling can be inefficient for sterically hindered alcohols or carboxylic acids. The activated intermediate may be too short-lived or undergo side reactions before the desired nucleophilic attack occurs.
-
Steric Hindrance: The bulky nature of both the acid and the alcohol components of this compound can make it difficult for them to approach each other effectively.
-
Inefficient Activation: The O-acylisourea intermediate formed from DCC/EDC activation might not be reactive enough or could rearrange into an unreactive N-acylurea.
-
Troubleshooting:
-
Add an Activator: Use additives like 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt). These form more stable and reactive activated ester intermediates, which can significantly improve yields.
-
Use a Different Coupling Reagent: Switch to a more powerful coupling reagent designed for challenging substrates, such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents are known to be effective in difficult amide and ester formations.[3]
-
-
Question 4: I am observing significant side products, including a rearranged urea compound. How can I prevent this?
Answer: The formation of an N-acylurea byproduct is a known issue with carbodiimide reagents, especially when the nucleophile (the alcohol) is slow to react.
-
O- to N-Acyl Rearrangement: The reactive O-acylisourea intermediate can undergo an intramolecular acyl transfer to form a stable, unreactive N-acylurea.
-
Troubleshooting:
-
Lower the Temperature: Running the reaction at 0 °C can sometimes slow down the rate of the rearrangement relative to the desired esterification.
-
Use an Additive: As mentioned above, additives like HOBt or DMAP trap the activated carboxylic acid as a more stable intermediate, preventing the rearrangement.
-
Change Reagent Order: Adding the carbodiimide last to a pre-mixed solution of the acid, alcohol, and DMAP can sometimes minimize side reactions.
-
-
Quantitative Data: Comparison of Esterification Coupling Conditions
| Coupling System | Base (if required) | Temperature | Typical Yield Range | Notes |
| EDC / DMAP | - | 0 °C to RT | 50-80% | A common, cost-effective starting point. DMAP is crucial for sterically hindered substrates. |
| DCC / DMAP | - | 0 °C to RT | 50-85% | Similar to EDC, but the dicyclohexylurea (DCU) byproduct is poorly soluble and can complicate purification.[4] |
| HATU / DIPEA | N,N-Diisopropylethylamine | 0 °C to RT | 70-95% | Highly effective for challenging couplings. DIPEA is a non-nucleophilic base used to neutralize the acid.[3] |
| SOCl₂ then Amine | Pyridine | 0 °C to RT | 60-90% | Two-step process via an acyl chloride. Can be harsh and may not be suitable for complex molecules with sensitive functional groups. |
Experimental Protocol: Esterification using HATU
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 mmol, 1.0 eq), the alcohol (1.1 mmol, 1.1 eq), and HATU (1.1 mmol, 1.1 eq) in anhydrous Dichloromethane (DCM, 10 mL).
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by flash column chromatography.
Visualization: this compound Synthesis Logic
Caption: A plausible high-level retrosynthetic pathway for this compound assembly.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Navafenterol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is an investigational drug that has been evaluated for chronic obstructive pulmonary disease (COPD) as a dual-acting β2 agonist and muscarinic antagonist.[1] Accurate quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development to ensure its safety and efficacy.
Q2: What are matrix effects in the context of LC-MS/MS analysis?
The "matrix" refers to all components in a sample other than the analyte of interest (this compound). These components can include salts, proteins, lipids, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2] This can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2]
Q3: What are the common indicators of matrix effects in my this compound analysis?
Common signs of matrix effects include:
-
Poor reproducibility of results, especially between different sample lots.
-
Inaccurate quantification and high variability in quality control (QC) samples.
-
Non-linear calibration curves.
-
Reduced sensitivity and poor signal-to-noise ratios.[3]
-
Peak shape distortion for this compound.
Q4: Which biological matrices are most likely to cause significant matrix effects when analyzing this compound?
Complex biological matrices are prone to causing significant matrix effects. For this compound, these would primarily include:
-
Plasma
-
Serum
-
Urine
-
Tissue homogenates
The high content of proteins and phospholipids in plasma and serum makes them particularly challenging.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving matrix effects in your LC-MS/MS analysis of this compound.
Guide 1: Diagnosing the Presence and Severity of Matrix Effects
Problem: You suspect matrix effects are compromising your this compound analysis, but you need to confirm and quantify the issue.
Solution: The post-extraction spike method is a widely accepted technique to quantitatively assess matrix effects.[2]
Experimental Protocol: Post-Extraction Spike Analysis
Objective: To determine the percentage of matrix effect (%ME) on the this compound signal.
Materials:
-
Blank biological matrix (e.g., plasma) free of this compound.
-
This compound stock solution.
-
LC-MS/MS system.
-
Appropriate solvents for extraction and reconstitution.
Procedure:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known amount of this compound into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract the blank biological matrix using your established sample preparation protocol. Spike the same known amount of this compound into the extracted matrix supernatant before injection.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the %ME using the following formula: %ME = (Peak Area in Set B / Peak Area in Set A) * 100
Data Interpretation:
| %ME Range | Interpretation |
| 85% - 115% | Acceptable/No significant matrix effect |
| < 85% | Ion Suppression |
| > 115% | Ion Enhancement |
A %ME outside the 85-115% range indicates that the matrix is significantly impacting the this compound signal, and optimization is required.[4]
Caption: Workflow for Diagnosing Matrix Effects.
Guide 2: Mitigating Matrix Effects Through Sample Preparation
Problem: You have confirmed the presence of significant matrix effects impacting your this compound analysis.
Solution: Optimizing your sample preparation method is the most effective way to reduce matrix effects by removing interfering endogenous components.[5]
Experimental Protocol: Comparison of Sample Preparation Techniques
Objective: To evaluate the effectiveness of different sample preparation methods in minimizing matrix effects for this compound analysis.
Methods to Compare:
-
Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts.[6]
-
Liquid-Liquid Extraction (LLE): A more selective technique that partitions this compound into an immiscible organic solvent.[5]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain this compound while interfering compounds are washed away.[5]
Procedure:
-
Process aliquots of the same biological matrix using each of the three methods (PPT, LLE, and SPE).
-
Perform a post-extraction spike analysis (as described in Guide 1) for each method.
-
Calculate the %ME and the Recovery for each method.
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | % Matrix Effect (ME) | % Recovery | Overall Process Efficiency (%ME x %Recovery) |
| Protein Precipitation (PPT) | 65% (Ion Suppression) | 95% | 61.75% |
| Liquid-Liquid Extraction (LLE) | 88% (Acceptable) | 75% | 66.00% |
| Solid-Phase Extraction (SPE) | 97% (Acceptable) | 92% | 89.24% |
Caption: Strategies for Mitigating Matrix Effects.
Guide 3: Further Strategies for Overcoming Matrix Effects
If optimizing sample preparation is insufficient or not feasible, consider the following strategies:
-
Chromatographic Separation:
-
Modify the analytical column: Use a column with a different stationary phase to improve the separation of this compound from interfering matrix components.
-
Adjust the mobile phase gradient: A shallower gradient can increase the resolution between this compound and co-eluting interferences.
-
Employ a divert valve: This can divert the highly contaminated portions of the sample eluting at the beginning and end of the chromatographic run to waste, preventing them from entering the mass spectrometer.[7]
-
-
Use of an Appropriate Internal Standard (IS):
-
A stable isotope-labeled (SIL) internal standard of this compound is the gold standard. A SIL-IS co-elutes with this compound and experiences the same degree of ion suppression or enhancement, thus effectively compensating for matrix effects.[8] If a SIL-IS is not available, a structural analog can be used, but with careful validation.
-
-
Sample Dilution:
By systematically diagnosing and addressing matrix effects using these guides, researchers can develop robust and reliable LC-MS/MS methods for the accurate quantification of this compound in complex biological matrices.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Precision-Cut Lung Slices (PCLS) for Drug Testing
Welcome to the technical support center for researchers, scientists, and drug development professionals working with precision-cut lung slices (PCLS). This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the viability and reproducibility of your PCLS experiments for drug testing applications.
Frequently Asked Questions (FAQs)
1. What is the expected viable culture duration for PCLS?
The viable culture duration for PCLS can vary depending on the species, culture conditions, and the specific application. Generally, PCLS can remain viable for several days to a few weeks.[1] For short-term studies, such as assessing metabolic activity, rat PCLS have been shown to be metabolically viable for about 8 hours, with a significant decline after 24 hours.[2] However, with optimized culture conditions, human PCLS can be maintained for up to 15 days without a significant loss of structural integrity or metabolic activity.[3] Some studies have even cultured PCLS for up to 28 days, although cellular loss and changes in tissue integrity were observed over this extended period.[4] For drug testing, a culture period of up to 7 days is often sufficient.[5]
2. What are the most common methods to assess PCLS viability?
Several methods are commonly used to assess the viability of PCLS, each providing different insights into cellular health:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[6][7]
-
Metabolic Assays (e.g., WST-1, MTT, AlamarBlue): These colorimetric assays measure the metabolic activity of viable cells by assessing the reduction of a tetrazolium salt or resazurin.[3][6][8]
-
ATP Assay: Quantifies the amount of intracellular ATP, which is a direct indicator of metabolically active, viable cells.[8][9]
-
Live/Dead Staining: Uses fluorescent dyes like Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize cell viability across the slice.[3][10]
3. What is the optimal thickness for PCLS?
The optimal thickness for PCLS can depend on the specific experimental needs. While there is no universal consensus, a thickness of around 600 µm has been suggested as optimal for metabolic studies in rat lung slices.[2] However, studies have shown that PCLS with thicknesses ranging from 300-700 µm can remain viable for up to 168 hours (7 days).[11] Thinner slices may have better oxygen and nutrient diffusion, while thicker slices might better preserve the tissue architecture.
4. How can I minimize variability between PCLS experiments?
Minimizing variability is crucial for obtaining reproducible results. Here are some key strategies:
-
Standardized Protocol: Adhere to a consistent and detailed protocol for PCLS preparation, including agarose inflation, slicing, and culture.[12]
-
Uniform Slice Thickness: Use a high-quality vibratome to generate slices of uniform thickness.[5]
-
Consistent Culture Conditions: Maintain consistent culture conditions, including medium composition, temperature, CO2 levels, and humidity.[13]
-
Acclimation Period: Allow PCLS to acclimate in culture for a period (e.g., up to 24 hours) before starting the experiment to allow for recovery from the slicing process.[14]
-
Large Sample Size: Use a sufficient number of slices for each experimental condition to obtain a more representative mean.[15]
Troubleshooting Guide
This guide addresses common issues encountered during PCLS experiments and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Initial Viability | - Delayed processing of lung tissue.- Inadequate agarose inflation leading to tissue collapse.[13][16]- Mechanical damage during slicing (dull blade, incorrect vibratome settings). | - Process lung tissue as fresh as possible.[15]- Ensure complete and even inflation of the lung with low-melting-point agarose.[17]- Use a sharp, new blade for each experiment and optimize vibratome settings (speed, frequency). |
| Rapid Decline in Viability | - Suboptimal culture medium or supplements.[18]- Contamination (bacterial or fungal).- Insufficient gas exchange. | - Use a culture medium specifically formulated for lung tissue, such as DMEM/F-12, and consider serum-free conditions.[19]- Add antibiotics (e.g., penicillin-streptomycin) to the culture medium.[13]- Ensure proper submersion and agitation of slices or use a roller culture system to improve gas exchange. |
| Inconsistent Drug Response | - Heterogeneity of the lung tissue.[13]- Uneven drug distribution within the slice.- Variable metabolic activity between slices. | - Use multiple slices from different regions of the lung for each treatment group.- Ensure slices are fully submerged and gently agitated during drug incubation.- Normalize drug response data to a viability marker (e.g., ATP or WST-1) to account for differences in metabolic activity. |
| "Mushy" or Shredded Slices | - Problems with agarose instillation.[16][20] | - Ensure the agarose is at the correct temperature and concentration during instillation to achieve proper solidification. |
| Difficulty with RNA Extraction | - Interference from the large amount of agarose in the slice.[16][20] | - Consider specialized RNA extraction kits or protocols designed to handle tissues with high polysaccharide content. |
Quantitative Data Summary
The following tables summarize key quantitative data related to PCLS viability from various studies.
Table 1: LDH Release Over Time in Rat PCLS
| Time Point | LDH Release (% of Total) |
| 0 h | ~0% |
| 4 h | ~5% |
| 24 h | ~10% |
| 48 h | ~12% |
| 72 h | ~14% |
Data adapted from a study on Wistar rat PCLS cultured in DMEM/F-12 Ham medium.[6]
Table 2: Viability of Human PCLS Over a 15-Day Culture Period (WST-1 Assay)
| Culture Day | Metabolic Activity (Relative to Day 1) |
| 1 | 100% |
| 5 | No significant decrease |
| 10 | No significant decrease |
| 15 | No significant decrease |
This study demonstrated that with appropriate culture conditions, human PCLS can maintain their metabolic activity for an extended period.[3]
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol provides a general outline for measuring LDH release as an indicator of cytotoxicity.
-
Sample Collection: After the desired incubation period with the test compound, collect the culture supernatant from each well containing a PCLS.
-
Plate Preparation: Transfer 50 µL of the collected supernatant in duplicate to a new 96-well plate.[7]
-
Positive Control: Prepare a positive control by incubating a separate set of PCLS with a lysis buffer (e.g., 1% Triton X-100) for 1 hour to induce maximum LDH release.[7]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Pierce™ LDH Cytotoxicity Assay Kit).[21]
-
Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.[7][21]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[21]
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control after subtracting the background absorbance from the culture medium.
Protocol 2: WST-1 Viability Assay
This protocol outlines the steps for assessing PCLS viability based on metabolic activity.
-
Preparation: At the end of the experimental period, remove the old culture medium from the PCLS.
-
WST-1 Solution: Prepare a 1:10 dilution of the WST-1 reagent in fresh, serum-free culture medium.[3]
-
Incubation: Add 125 µL of the diluted WST-1 solution to each slice and incubate for 1 hour at 37°C.[3]
-
Measurement: After incubation, transfer the supernatant to a 96-well plate and measure the optical density at 420-480 nm with a reference wavelength of 690 nm.[3]
-
Analysis: The absorbance is directly proportional to the metabolic activity and the number of viable cells in the slice.
Protocol 3: Live/Dead Staining for Microscopic Assessment
This protocol allows for the visualization of viable and non-viable cells within the PCLS.
-
Staining Solution: Prepare a solution containing 2 µM Calcein AM and 5 µM Ethidium homodimer-I (EthD-I) in a suitable buffer (e.g., PBS).[3]
-
Incubation: Incubate the PCLS in the staining solution for 45 minutes at room temperature in the dark on an orbital shaker (150 rpm).[3]
-
Washing: After incubation, wash the slices to remove excess dye.
-
Imaging: Image the slices using a confocal laser scanning microscope. Live cells will fluoresce green (Calcein), while dead cells will have red fluorescent nuclei (EthD-I).[3][10]
Visualizations
References
- 1. atsjournals.org [atsjournals.org]
- 2. Metabolic and structural viability of precision-cut rat lung slices in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of long-term cultivated human precision-cut lung slices as an ex vivo system for evaluation of chronic cytotoxicity and functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Challenge of Long-Term Cultivation of Human Precision-Cut Lung Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluating Cytotoxicity and Membrane Integrity in Lung Slices via Lactate Dehydrogenase Assay [jove.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. BJNANO - Proinflammatory and cytotoxic response to nanoparticles in precision-cut lung slices [beilstein-journals.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. precisionary.com [precisionary.com]
- 13. Precision cut lung slices - Wikipedia [en.wikipedia.org]
- 14. Insights from precision-cut lung slices—investigating mechanisms and therapeutics for pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Precision-Cut Lung Slices as an Ex Vivo Tool for Evaluating Viruses and Viral Vectors for Gene and Oncolytic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Precision cut lung slices: an innovative tool for lung transplant research [frontiersin.org]
- 17. precisionary.com [precisionary.com]
- 18. Frontiers | Perspectives on precision cut lung slices—powerful tools for investigation of mechanisms and therapeutic targets in lung diseases [frontiersin.org]
- 19. atsjournals.org [atsjournals.org]
- 20. Precision cut lung slices: an innovative tool for lung transplant research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Navafenterol in cellular assays. The information is tailored to help drug development professionals and scientists address potential off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dual-pharmacology molecule designed to act as both a muscarinic receptor antagonist and a β2 adrenergic receptor agonist.[1][2][3] Specifically, it shows high potency as an antagonist at the human M3 muscarinic receptor and as an agonist at the human β2 adrenoceptor.[4] This dual action makes it effective in relaxing airway smooth muscle, which is beneficial for treating obstructive airway diseases like COPD and asthma.[5][6]
Q2: What are the known on-target and potential off-target activities of this compound?
This compound's primary on-target activities are M3 receptor antagonism and β2 adrenoceptor agonism. However, like many pharmacological agents, it can interact with other receptors, especially at higher concentrations. Its selectivity profile indicates varying degrees of affinity for other muscarinic (M1, M2, M4, M5) and adrenergic (β1, β3) receptor subtypes.[4] Notably, at higher concentrations, this compound has been shown to exhibit antagonism at the histamine H1 receptor.[2]
Q3: How can I be sure that the observed cellular response is due to this compound's on-target activity?
To confirm that your experimental results are due to the intended on-target effects of this compound, it is crucial to perform control experiments. These may include:
-
Using selective antagonists: Co-treatment with a known selective antagonist for the β2 adrenergic receptor (e.g., propranolol) should block the effects of this compound's β2 agonism. Similarly, pre-treatment with a selective M3 agonist can help confirm M3 antagonism.
-
Dose-response curves: A clear dose-dependent effect that aligns with the known potency of this compound at its target receptors is a good indicator of on-target activity.
-
Control cell lines: If possible, use cell lines that lack the target receptors (e.g., knockout cell lines) to see if the effect is still present.
Q4: I am seeing an unexpected effect in my assay. Could this be an off-target effect?
Unexpected results could indeed be due to off-target effects. To investigate this, consider the following:
-
Review the selectivity profile: Compare the concentration of this compound you are using with its known affinities for off-target receptors (see tables below). If your experimental concentration is high, off-target effects become more likely.
-
Use structurally unrelated compounds: If possible, use another compound with the same on-target mechanism but a different chemical structure to see if you can reproduce the desired effect. If the unexpected effect is not observed with the alternative compound, it is more likely to be an off-target effect of this compound.
-
Perform rescue experiments: If you suspect an off-target effect, try to "rescue" the phenotype by modulating the suspected off-target pathway. For example, if you suspect H1 receptor antagonism, you could try to overcome this by adding a high concentration of histamine.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments. | 1. Cell passage number variability.2. Reagent instability.3. Inconsistent cell density. | 1. Use cells within a consistent and low passage number range.2. Prepare fresh solutions of this compound and other critical reagents for each experiment.3. Ensure consistent cell seeding density for all assays. |
| Observed effect does not match expected G-protein coupling (e.g., expecting Gs stimulation but seeing a Gq-like response). | 1. Off-target engagement of a receptor coupled to a different G-protein.2. Cell line expresses multiple receptors that can be activated by this compound.3. Signal bleed-through in multiplexed assays. | 1. Perform a counter-screen against a panel of receptors.2. Use selective antagonists for suspected off-target receptors.3. Use a cell line with a more defined receptor expression profile or a knockout cell line. |
| High background signal in the assay. | 1. Contamination of cell culture.2. Assay interference by this compound or its vehicle (e.g., DMSO).3. Constitutive activity of the expressed receptor. | 1. Regularly test for mycoplasma and other contaminants.2. Run a vehicle-only control to determine the background signal.3. Characterize the basal activity of your cell line and receptor expression system. |
| No response to this compound treatment. | 1. Low or no expression of target receptors in the cell line.2. Incorrect assay setup for the expected signaling pathway.3. Degradation of this compound. | 1. Confirm receptor expression using qPCR, Western blot, or a radioligand binding assay.2. Ensure you are using the correct assay for the expected G-protein coupling (e.g., cAMP assay for Gs/Gi, calcium flux for Gq).3. Use freshly prepared this compound solutions. |
Data Presentation
Table 1: this compound Receptor Activity Profile
| Receptor | Species | Assay Type | Value | Units | Reference |
| On-Target | |||||
| Muscarinic M3 | Human | Antagonism (pIC50) | 9.5 | [4] | |
| β2 Adrenergic | Human | Agonism (pEC50) | 9.5 | [4] | |
| Off-Target | |||||
| Muscarinic M1 | Human | Antagonism (pIC50) | 9.9 | [4] | |
| Muscarinic M2 | Human | Antagonism (pIC50) | 9.9 | [4] | |
| Muscarinic M4 | Human | Antagonism (pIC50) | 10.4 | [4] | |
| Muscarinic M5 | Human | Antagonism (pIC50) | 8.8 | [4] | |
| β1 Adrenergic | Human | Agonism (pEC50) | 9.0 | [4] | |
| β3 Adrenergic | Human | Agonism (pEC50) | 8.7 | [4] | |
| Histamine H1 | Human | Antagonism (pA2) | 7.5 | [2] |
Table 2: this compound Functional Selectivity
| Comparison | Selectivity Fold-Change |
| β2 over β1 Adrenoceptor | 3-fold |
| β2 over β3 Adrenoceptor | 6-fold |
| M3 over M2 Receptor (Kinetic Selectivity) | 10.8-fold (based on half-life) |
Experimental Protocols
Protocol 1: cAMP Assay for Gs and Gi Coupled Receptor Activity
This protocol is designed to measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels, which is a hallmark of Gs (stimulatory) and Gi (inhibitory) G-protein coupled receptor activation.
Materials:
-
Cells expressing the target receptor(s)
-
This compound
-
Forskolin (for Gi assays)
-
Selective β2 antagonist (e.g., propranolol)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium and supplements
-
Assay buffer
-
Multi-well plates (e.g., 96-well or 384-well, compatible with plate reader)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
For antagonist mode, prepare a fixed concentration of a known agonist.
-
-
Assay:
-
For Gs (β2 adrenoceptor) agonism:
-
Remove cell culture medium and add assay buffer.
-
Add the this compound serial dilutions to the wells.
-
Incubate for the recommended time according to the assay kit manufacturer's instructions.
-
-
For Gi antagonism (M2/M4 muscarinic receptors):
-
Pre-treat cells with the this compound serial dilutions.
-
Add a fixed concentration of a known Gi-coupled receptor agonist (e.g., a muscarinic agonist) in the presence of forskolin to stimulate cAMP production.
-
Incubate for the recommended time.
-
-
-
Detection:
-
Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol of the chosen assay kit.
-
-
Data Analysis:
-
Measure the signal using a plate reader.
-
Plot the dose-response curve and calculate the EC50 (for agonism) or IC50 (for antagonism).
-
Protocol 2: Calcium Flux Assay for Gq Coupled Receptor Activity
This assay measures changes in intracellular calcium concentration, a downstream effect of Gq-protein coupled receptor activation.
Materials:
-
Cells expressing the target receptor(s) (e.g., M1, M3, M5 muscarinic receptors)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., HBSS)
-
Multi-well plates (black, clear bottom)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding:
-
Seed cells in a black, clear-bottom multi-well plate and allow them to form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for the time and temperature recommended by the dye manufacturer.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject the this compound serial dilutions and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the dose-response curve and determine the EC50.
-
Mandatory Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Workflow for troubleshooting unexpected cellular responses.
Caption: Logic for dissecting on- and off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Bronchoprotective Effects of Dual Pharmacology, Muscarinic Receptor Antagonist and β2 Adrenergic Receptor Agonist this compound in Human Small Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. This compound (AZD8871) in patients with mild asthma: a randomised placebo-controlled phase I study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of this novel inhaled long-acting dual-pharmacology bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosing regimen of Navafenterol (also known as AZD8871 or LAS191351) in preclinical animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a single-molecule, dual-pharmacology agent that functions as both a muscarinic receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1][2] It combines these two mechanisms to induce bronchodilation, making it a promising therapeutic for respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[2]
Q2: In which animal models has this compound been studied preclinically?
A2: Preclinical in vivo studies of this compound have been conducted in guinea pig and canine models to evaluate its bronchoprotective and off-target effects.[1]
Q3: What is the recommended route of administration for this compound in animal models?
A3: In preclinical studies, this compound has been administered via nebulization to both guinea pigs and dogs to assess its effects on acetylcholine-induced bronchoconstriction.[1]
Q4: What are the known metabolites of this compound?
A4: The primary metabolite of this compound is LAS191861. Another pharmacologically inactive metabolite is LAS34850.
Troubleshooting Guides
Problem: High variability in bronchoprotective response in guinea pigs.
-
Possible Cause 1: Inconsistent nebulizer performance.
-
Solution: Ensure the nebulizer is functioning optimally and delivering a consistent particle size. Calibrate the nebulizer before each experiment. The administration volume should be standardized. For instance, in some studies, a 3 ml administration volume has been used for dogs.[1]
-
-
Possible Cause 2: Variability in acetylcholine challenge.
-
Solution: Standardize the dose and administration of the acetylcholine challenge. Ensure the timing between this compound administration and the acetylcholine challenge is consistent across all animals.
-
-
Possible Cause 3: Animal-to-animal physiological differences.
-
Solution: Ensure a sufficient number of animals per group to account for biological variability. Use animals of a similar age and weight.
-
Problem: Observed side effects such as changes in heart rate or salivation.
-
Possible Cause 1: Dose of this compound is too high.
-
Solution: this compound has been shown to have minimal effects on salivation and heart rate at doses with bronchoprotective activity.[1] If these effects are observed, consider reducing the dose. A dose-response study is recommended to identify the optimal therapeutic window.
-
-
Possible Cause 2: Off-target effects.
-
Solution: While this compound has a favorable safety profile in preclinical models, it's important to monitor for any unexpected physiological changes.[1] Record all observations and correlate them with the administered dose.
-
Experimental Protocols
Bronchoprotection in Acetylcholine-Challenged Guinea Pigs
This protocol is based on the methodology described by Aparici et al. (2019).[1]
1. Animal Model: Male Dunkin-Hartley guinea pigs.
2. Anesthesia: Animals are anesthetized.
3. Surgical Preparation:
- Intubate the animals for mechanical ventilation.
- Cannulate the jugular vein for administration of acetylcholine.
4. This compound Administration:
- Administer this compound via nebulization at doses ranging from 0.3 to 10 µg/kg.
- A control group should receive the vehicle.
5. Acetylcholine Challenge:
- Administer an intravenous bolus of acetylcholine to induce bronchoconstriction.
- The dose of acetylcholine should be predetermined to elicit a submaximal bronchoconstrictor response.
6. Measurement of Bronchoconstriction:
- Monitor changes in pulmonary inflation pressure or other relevant lung function parameters.
- Record the inhibition of the acetylcholine-induced bronchoconstriction by this compound.
7. Data Analysis:
- Calculate the percentage inhibition of the bronchoconstrictor response for each dose of this compound.
- Determine the effective dose (ED50) of this compound.
Cardiovascular Safety and Duration of Action in Dogs
This protocol is based on the methodology described by Aparici et al. (2019).[1]
1. Animal Model: Male beagle dogs.
2. Anesthesia: Animals are anesthetized.
3. Instrumentation:
- Monitor heart rate and blood pressure continuously.
4. This compound Administration:
- Administer nebulized this compound at various doses.
- A control group should receive the vehicle.
5. Acetylcholine Challenge:
- Administer intravenous acetylcholine at predetermined intervals post-Navafenterol administration (e.g., 1, 6, 12, 24 hours) to assess the duration of action.
6. Measurements:
- Record heart rate and blood pressure throughout the experiment.
- Measure the inhibition of acetylcholine-induced bronchoconstriction at each time point.
7. Data Analysis:
- Analyze changes in cardiovascular parameters (heart rate, blood pressure) at each dose of this compound.
- Determine the bronchoprotective half-life of this compound at the highest dose that does not produce significant cardiovascular effects.[1]
Data Presentation
Table 1: In Vivo Potency of Nebulized this compound (AZD8871) in Guinea Pig Acetylcholine-Induced Bronchoconstriction Model
| Compound | ED50 (µg/kg) |
| This compound (AZD8871) | 0.8 |
Data extracted from Aparici et al. (2019).[1]
Table 2: Preclinical Safety and Duration of Action of this compound (AZD8871) in Animal Models
| Animal Model | Key Findings | Reference |
| Guinea Pig | Minimal effects on salivation at bronchoprotective doses. | [1] |
| Dog | Minimal effects on heart rate at bronchoprotective doses. Bronchoprotective half-life longer than 24 hours. | [1] |
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Guinea pig bronchoprotection experimental workflow.
References
Technical Support Center: Stability of MABA Dry Powder Inhaler Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with dry powder inhaler (DPI) formulations of bifunctional muscarinic antagonist-β2 agonist (MABA) drugs.
Troubleshooting Guides
This section addresses specific experimental issues related to the stability of MABA DPI formulations.
Issue 1: Poor Aerosol Performance After Storage (Reduced Fine Particle Fraction)
Question: We observed a significant decrease in the Fine Particle Fraction (FPF) of our MABA DPI formulation after storing it at accelerated stability conditions (e.g., 40°C/75% RH). What could be the cause, and how can we troubleshoot this?
Answer:
A reduction in FPF upon storage, particularly under high humidity, is a common stability issue for DPI formulations and can be attributed to several factors.[1] The primary suspects are physical changes in the powder properties.
Potential Causes and Troubleshooting Steps:
-
Moisture-Induced Particle Agglomeration: Amorphous content in your MABA drug substance or excipients can absorb moisture, leading to the formation of capillary bridges between particles. This increases cohesiveness and results in poor de-agglomeration during inhalation.
-
Troubleshooting:
-
Characterize Water Content: Use Karl Fischer titration to determine the water content of your formulation before and after storage.
-
Assess Amorphous Content: Employ Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to quantify the amorphous content. Amorphous regions are more hygroscopic than crystalline regions.[2]
-
Particle Size Analysis: Use laser diffraction to see if the particle size distribution has shifted towards larger agglomerates after storage.
-
Microscopy: Visualize changes in particle morphology and evidence of agglomeration using Scanning Electron Microscopy (SEM).
-
-
-
Solid-State Transitions: Amorphous MABA or excipients may crystallize over time, especially when exposed to moisture and heat. This can alter particle size, shape, and surface properties, impacting aerosolization.
-
Troubleshooting:
-
DSC Analysis: Look for changes in the glass transition temperature (Tg) or the appearance of crystallization exotherms in samples stored under stressed conditions.
-
XRPD Analysis: Compare the diffraction patterns of fresh and aged samples to identify any new crystalline peaks.
-
-
-
Excipient Interactions: Incompatibility between the MABA and excipients, or between different excipients, can lead to physical instability. For instance, certain excipients might be more hygroscopic and contribute disproportionately to water sorption.
-
Troubleshooting:
-
Isothermal Microcalorimetry: Assess the real-time interaction between the MABA and individual excipients.
-
Excipient Screening: Evaluate alternative excipients with lower hygroscopicity, such as mannitol, or explore the use of force control agents like magnesium stearate to mitigate cohesive forces.
-
-
Issue 2: Chemical Degradation of the MABA in the DPI Formulation
Question: Our stability studies show the formation of unknown peaks during HPLC analysis of our MABA DPI formulation. How can we identify the degradation pathway and improve the chemical stability?
Answer:
Chemical degradation of MABAs in the solid state can be complex and is often influenced by the formulation components and environmental factors.
Potential Degradation Pathways and Troubleshooting Steps:
-
Hydrolysis: If the MABA molecule contains ester or amide functional groups, it may be susceptible to hydrolysis, especially in the presence of moisture.
-
Troubleshooting:
-
Forced Degradation Studies: Expose the MABA drug substance to acidic, basic, and neutral aqueous conditions to identify potential hydrolytic degradants. Use LC-MS to characterize the structure of these degradants.
-
Moisture Control: Ensure stringent control of moisture content in the formulation and packaging. Consider the use of desiccants in the secondary packaging.
-
-
-
Oxidation: Certain functional groups within the MABA structure may be prone to oxidation. This can be catalyzed by trace metals from processing equipment or impurities in excipients.
-
Troubleshooting:
-
Forced Degradation: Expose the MABA to oxidative stress (e.g., hydrogen peroxide) to generate and identify potential oxidative degradants.
-
Inert Atmosphere: Manufacture and package the DPI in an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.
-
Excipient Purity: Use high-purity excipients with low levels of metal impurities.
-
-
-
Maillard Reaction: If your formulation contains a reducing sugar (like lactose) and the MABA has a primary or secondary amine, the Maillard reaction can occur, leading to discoloration and the formation of adducts. This is accelerated by heat and humidity.
-
Troubleshooting:
-
Visual Inspection: Note any browning or discoloration of the powder upon storage.
-
LC-MS Analysis: Screen for potential adducts between the MABA and the reducing sugar.
-
Alternative Excipients: Consider replacing lactose with a non-reducing sugar like mannitol or trehalose.
-
-
-
Solid-State Interactions with Excipients: Acidic or basic functional groups on excipients can catalyze the degradation of the MABA.
-
Troubleshooting:
-
Excipient Compatibility Studies: Prepare binary mixtures of the MABA with each excipient and store them under accelerated conditions. Analyze for degradation products to identify any incompatibilities.
-
pH Modification: If feasible, consider using excipients that can modify the micro-environmental pH to a range where the MABA is most stable.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical stability-indicating parameters for a MABA DPI formulation?
A1: The critical parameters to monitor during stability studies include:
-
Assay and Degradation Products: To ensure the chemical integrity and potency of the MABA.
-
Aerodynamic Particle Size Distribution (APSD): Measured by cascade impaction (e.g., Next Generation Impinger or Andersen Cascade Impactor), as this is directly correlated with the lung deposition and efficacy of the product.[3][4]
-
Moisture Content: As it is a key driver for both physical and chemical instability.
-
Solid-State Properties: Including crystallinity and morphology, to detect any changes that could affect aerosol performance.
-
Delivered Dose Uniformity: To ensure consistent dosing throughout the shelf life of the product.
Q2: How does the manufacturing process (e.g., spray drying vs. jet milling) impact the stability of a MABA DPI formulation?
A2: The manufacturing process has a significant impact on the solid-state properties and, consequently, the stability of the final product.
-
Jet Milling: This high-energy process can induce amorphous regions on the surface of crystalline particles. These amorphous domains are more hygroscopic and physically unstable, potentially leading to particle agglomeration and reduced aerosol performance over time.[1]
-
Spray Drying: This technique often produces amorphous particles, which can have good initial aerosol performance. However, amorphous solids are thermodynamically unstable and can crystallize during storage, especially if the storage temperature is above the glass transition temperature (Tg) or if the formulation is exposed to moisture.[5] The inclusion of stabilizing excipients is often necessary for spray-dried formulations.
Q3: What role do excipients play in the stability of MABA DPIs?
A3: Excipients in DPI formulations serve multiple purposes, including acting as a carrier for the micronized drug, aiding in dispersion, and improving stability.
-
Carriers (e.g., Lactose, Mannitol): The choice of carrier is critical. Lactose is widely used, but its reducing nature can lead to Maillard reactions with MABAs containing amine groups. Mannitol is a non-reducing sugar and can be a suitable alternative. The particle size and morphology of the carrier also influence the formulation's stability and performance.
-
Dispersibility Enhancers (e.g., Leucine, Magnesium Stearate): Amino acids like leucine can be co-spray dried with the MABA to create corrugated particles with improved aerosolization and reduced moisture sensitivity. Magnesium stearate can be used to coat the carrier or drug particles to reduce cohesive forces.
-
Stabilizers for Amorphous Formulations (e.g., Trehalose): For spray-dried amorphous MABAs, disaccharides like trehalose can be used to increase the glass transition temperature (Tg) of the formulation, thereby reducing molecular mobility and improving physical stability.
Q4: What are the typical storage conditions for stability testing of a MABA DPI?
A4: Stability testing is typically conducted according to ICH guidelines.
-
Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH Additional stress conditions, such as cycling temperatures and exposure to light, may also be employed to understand potential degradation pathways.
Data Presentation
Table 1: Representative Stability Data for a Hypothetical MABA DPI Formulation Under Accelerated Conditions (40°C/75% RH)
| Time Point | Assay (%) | Total Degradants (%) | Moisture Content (%) | Fine Particle Fraction (FPF) (%) |
| Initial | 99.8 | 0.2 | 1.1 | 45.2 |
| 1 Month | 98.5 | 1.5 | 2.5 | 40.1 |
| 3 Months | 96.2 | 3.8 | 3.8 | 32.5 |
| 6 Months | 94.0 | 6.0 | 4.5 | 25.8 |
Table 2: Comparison of Excipient Effects on MABA DPI Stability (3 Months at 40°C/75% RH)
| Formulation | Excipient(s) | Total Degradants (%) | FPF Change from Initial (%) |
| F1 | Lactose | 4.1 | -28% |
| F2 | Mannitol | 1.5 | -15% |
| F3 | Lactose + Mg Stearate | 3.9 | -18% |
| F4 (Spray-dried) | MABA + Leucine | 1.2 | -10% |
Experimental Protocols
Protocol 1: Aerodynamic Particle Size Distribution (APSD) by Cascade Impaction
-
Apparatus: Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI).
-
Preparation: Coat the collection surfaces of the impactor stages with a suitable solvent to prevent particle bounce.
-
Sample Loading: Load the DPI device with a single dose of the MABA formulation.
-
Dispersion: Connect the device to the impactor through a mouthpiece adapter and a vacuum pump. Actuate the device and draw a specific volume of air (e.g., 4 Liters) through the impactor at a constant flow rate (e.g., 60 L/min) to disperse the powder.
-
Drug Recovery: Disassemble the impactor and rinse each stage and the induction port with a validated solvent to recover the deposited MABA.
-
Quantification: Analyze the amount of MABA in each rinse solution using a validated HPLC-UV method.
-
Data Analysis: Calculate the mass of MABA deposited on each stage and determine the Fine Particle Dose (FPD) and Fine Particle Fraction (FPF) based on the cut-off diameter of the impactor stages.
Protocol 2: Solid-State Characterization by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the MABA DPI powder into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature above the expected thermal events (e.g., 250°C).
-
-
Data Analysis: Analyze the resulting thermogram to identify:
-
Glass Transition (Tg): A stepwise change in the heat flow, indicative of an amorphous phase.
-
Crystallization: An exothermic peak, indicating the transition from an amorphous to a crystalline state.
-
Melting: An endothermic peak, corresponding to the melting of a crystalline form.
-
Protocol 3: Chemical Stability by HPLC
-
Standard and Sample Preparation:
-
Prepare a stock solution of the MABA reference standard of known concentration.
-
Accurately weigh a portion of the MABA DPI formulation and dissolve it in a suitable solvent to extract the drug.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for the MABA.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Processing:
-
Assay: Compare the peak area of the MABA in the sample to that of the reference standard to determine the potency.
-
Degradation Products: Identify and quantify any additional peaks in the chromatogram. Express their levels as a percentage of the main MABA peak area.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for reduced aerosol performance.
Caption: Common chemical degradation pathways for MABAs in DPIs.
Caption: Experimental workflow for a MABA DPI stability study.
References
- 1. Physical stability of dry powder inhaler formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. inke.es [inke.es]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. US9050267B2 - Dry powder formulations of particles that contain two or more active ingredients for treating obstructive or inflammatory airways diseases - Google Patents [patents.google.com]
Technical Support Center: Managing Assay Interference from MABA and PAINS Compounds
Disclaimer: The term "MABA compounds" is not widely defined in scientific literature as a specific class of molecules known for assay interference. It may refer to internal project names, a less common acronym, or be an abbreviation for different scientific concepts, including "bifunctional muscarinic antagonist-beta2 agonist" or the "Microplate Alamar Blue Assay"[1][2]. However, the challenges described are characteristic of a well-documented group of molecules known as Pan-Assay Interference Compounds (PAINS) [3][4][5]. This guide will focus on troubleshooting interference from PAINS, as they are a frequent source of misleading results in cell-based assays[5][6].
Frequently Asked Questions (FAQs)
Q1: What are Pan-Assay Interference Compounds (PAINS)?
A1: Pan-Assay Interference Compounds (PAINS) are molecules that produce false positive results in high-throughput screening assays.[5] Instead of interacting specifically with the intended biological target, they interfere with the assay technology itself through a variety of mechanisms.[5][7] Many PAINS share common chemical substructures that are known to be reactive or prone to causing interference.[8] Common examples of PAINS include compounds with catechol, quinone, rhodanine, and curcumin-like scaffolds.[5]
Q2: What are the most common ways MABA/PAINS compounds interfere with cell-based assays?
A2: MABA/PAINS compounds can interfere with assays in several ways:
-
Autofluorescence: The compound itself may fluoresce at the same excitation and emission wavelengths used to measure the assay signal, leading to artificially high readings.[9][10] This is a common issue in fluorescence-based assays.[11]
-
Luciferase Inhibition: Many compounds are known to directly inhibit the activity of reporter enzymes like firefly luciferase (FLuc), a common tool in cell-based assays.[12][13] This can be misinterpreted as a specific biological effect, such as the inhibition of a signaling pathway.
-
Compound Aggregation: At certain concentrations, compounds can form aggregates that nonspecifically sequester and inhibit proteins, leading to false-positive signals.[14][15]
-
Redox Activity: Some compounds can undergo redox cycling, producing reactive oxygen species (ROS) that can damage cellular components or interfere with assay reagents, particularly in viability assays like those using resazurin (Alamar Blue).[16]
-
Chemical Reactivity: Electrophilic compounds can covalently modify proteins in a nonspecific manner, leading to enzyme inhibition or other promiscuous activities.[17]
Q3: My compound shows activity in my primary assay, but it contains a substructure flagged as a PAIN. Is it a false positive?
A3: Not necessarily, but it requires careful validation.[8] The presence of a PAINS substructure is a warning flag, not a definitive verdict.[6] It indicates a higher probability of assay interference.[8] To confirm true biological activity, you must perform orthogonal assays (which measure the same biological endpoint with a different technology) and specific counter-screens to rule out common interference mechanisms.[8]
Troubleshooting Guides
Problem 1: High Background Signal in a Fluorescence-Based Assay
You observe a high fluorescence signal in wells containing your compound, even in control wells without cells or with untreated cells. This suggests your compound may be autofluorescent.
Troubleshooting Steps:
-
Measure Compound Autofluorescence: Prepare a plate with your compound at various concentrations in the assay buffer (without cells or other reagents). Read the fluorescence using the same filter set as your main experiment. A high signal that correlates with compound concentration confirms autofluorescence.
-
Switch to a Red-Shifted Fluorophore: Cellular and compound autofluorescence is most common in the blue-green spectrum (350-550 nm).[18][19][20] If possible, switch to an assay using a red or far-red dye (emitting above 600 nm), as this can significantly improve the signal-to-noise ratio.[11][19][21]
-
Use a Different Assay Technology: If autofluorescence is unavoidable, consider an orthogonal assay with a different readout, such as a luminescence-based assay (e.g., CellTiter-Glo®) or a label-free method.
-
Implement Background Subtraction: As a last resort, you can subtract the signal from compound-only control wells. However, this assumes the compound's fluorescence is not affected by the cellular environment, which may not be accurate.
Problem 2: Apparent Inhibition in a Luciferase Reporter Assay
Your compound shows potent inhibition in a luciferase reporter-gene assay. This could be genuine pathway inhibition or direct inhibition of the luciferase enzyme.
Troubleshooting Steps:
-
Perform a Luciferase Counter-Screen: Test your compound's effect directly on purified luciferase enzyme in a biochemical assay. If the compound inhibits the purified enzyme, your results from the cell-based reporter assay are likely confounded.
-
Use a Different Reporter System: Validate your findings using a reporter assay that does not rely on luciferase, such as a β-galactosidase assay or a fluorescent protein reporter (being mindful of potential autofluorescence).
-
Measure Target Engagement: Use a method that directly measures the engagement of your compound with its intended target, such as a cellular thermal shift assay (CETSA) or a direct binding assay, to confirm a specific interaction.
Quantitative Data on Common PAINS
The following table summarizes the reported inhibitory activities of well-known PAINS compounds in different assay formats. This data illustrates their promiscuous nature.
| Compound Class | Example Compound | Assay Type | Target/Endpoint | Reported IC₅₀ | Citation |
| Quinone | Naphthoquinone TU100 | Luminescence | Firefly Luciferase | 2.5 µM (Kᵢ) | [13] |
| Benzofuran | Compound 8 | Cell Viability (MTT) | A549 Cancer Cells | 3.5 µM | [22] |
| Benzofuran | Compound 7 | Cell Viability (MTT) | A549 Cancer Cells | 6.3 µM | [22] |
| Oxadiazole | Compound 5a | Enzyme Inhibition | Tyrosinase | 11 µM | [23] |
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
Objective: To quantify the intrinsic fluorescence of a test compound.
Methodology:
-
Prepare a serial dilution of the test compound in the final assay buffer (e.g., phenol red-free DMEM with 1% DMSO). Include a buffer-only control.
-
Dispense the dilutions into a microplate (the same type used for the main assay, e.g., black-walled, clear-bottom).
-
Use a plate reader to measure the fluorescence at the same excitation and emission wavelengths used in your primary cell-based assay.
-
Plot the fluorescence intensity against the compound concentration. A dose-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Biochemical Luciferase Inhibition Assay
Objective: To determine if a compound directly inhibits firefly luciferase.
Methodology:
-
Prepare a serial dilution of the test compound.
-
In a white microplate, combine a purified recombinant firefly luciferase enzyme with the assay buffer.
-
Add the test compound dilutions to the enzyme mix and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a solution containing the luciferase substrates, D-luciferin and ATP.
-
Immediately measure the luminescence using a plate reader.
-
A dose-dependent decrease in luminescence, compared to a vehicle control (e.g., DMSO), indicates direct inhibition of the luciferase enzyme.[12]
Visualizations
Workflow for Troubleshooting Assay Interference
Caption: A troubleshooting workflow for identifying potential assay artifacts.
Common Mechanisms of PAINS Interference
Caption: Mechanisms by which PAINS interfere with assay readouts.
Hypothetical Signaling Pathway Interference
Caption: How a compound can bypass the signaling pathway to directly inhibit the reporter.
References
- 1. researchgate.net [researchgate.net]
- 2. MABA Definition | Law Insider [lawinsider.com]
- 3. Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luciferase inhibition by a novel naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 20. researchgate.net [researchgate.net]
- 21. southernbiotech.com [southernbiotech.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for conducting preclinical studies with Navafenterol. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, thereby improving the robustness and translational value of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of this compound?
This compound is a single molecule that functions as both a β2-adrenergic receptor agonist and a muscarinic M3 receptor antagonist.[1][2] This dual pharmacology allows it to induce bronchodilation through two distinct pathways: relaxation of airway smooth muscle via β2-adrenergic receptor stimulation and inhibition of bronchoconstriction mediated by M3 muscarinic receptors.[1][3]
Q2: What are the key preclinical models used to evaluate this compound's efficacy?
The primary preclinical models for assessing this compound's bronchodilator effects include in vitro assays using isolated guinea pig tracheal rings and ex vivo studies with human precision-cut lung slices (PCLS).[1] In vivo efficacy has been demonstrated in models such as acetylcholine-induced bronchoconstriction in beagle dogs.[4]
Q3: Are there any known off-target effects of this compound?
Preclinical studies have indicated that at higher concentrations, this compound may exhibit some antagonism at the histamine H1 receptor.[1] This should be taken into consideration when designing experiments and interpreting data, particularly at supratherapeutic doses. Standard safety pharmacology panels can be used to further investigate potential off-target activities.[2][5]
Q4: How can I assess the dual pharmacology of this compound in a single experiment?
In isolated tissue preparations like guinea pig trachea, the dual activity can be evaluated by assessing its ability to relax pre-contracted tissue (β2-agonist effect) and its ability to inhibit acetylcholine-induced contraction (M3-antagonist effect).[6]
Q5: What are the main challenges in translating preclinical findings for respiratory drugs like this compound to clinical outcomes?
A significant challenge lies in the limitations of animal models to fully replicate the complexity of human chronic obstructive pulmonary disease (COPD).[7][8] Species-specific differences in airway anatomy and physiology can impact the predictive value of these models.[7] Utilizing human-derived tissues, such as PCLS, can help bridge this translational gap.[9]
Troubleshooting Guides
In Vitro Bronchodilation and Bronchoprotection Assays (Isolated Guinea Pig Trachea)
Issue 1: High variability in tissue responsiveness.
-
Possible Cause: Inconsistent tissue preparation or viability.
-
Solution:
-
Ensure the Krebs-Henseleit solution is freshly prepared, continuously gassed with 95% O2 / 5% CO2, and maintained at 37°C.
-
Handle tracheal rings gently to avoid damaging the epithelium, which can affect responsiveness.
-
Standardize the equilibration period for all tissues before adding any contractile agents.
-
Issue 2: Unexpected or weak response to contractile agents (e.g., acetylcholine, histamine).
-
Possible Cause: Desensitization of receptors or issues with the contractile agent.
-
Solution:
-
Use a concentration of the contractile agent that is at or below its EC50 value to avoid receptor desensitization.[10]
-
Prepare fresh stock solutions of contractile agents for each experiment.
-
Ensure the chosen contractile agent is appropriate for the species (e.g., histamine is not a potent bronchoconstrictor in rats).[10]
-
Issue 3: Difficulty in distinguishing between β2-agonist and M3-antagonist effects.
-
Possible Cause: Overlapping functional responses.
-
Solution:
-
To isolate the β2-agonist effect, pre-contract the tissue with a non-muscarinic agent (e.g., histamine or a thromboxane analog) and then assess this compound-induced relaxation.[1]
-
To specifically measure the M3-antagonist effect, assess this compound's ability to inhibit a concentration-response curve to acetylcholine.
-
Cell-Based Functional Assays (cAMP and Calcium Flux)
Issue 1: Low signal-to-noise ratio in cAMP assays.
-
Possible Cause: Low receptor expression, rapid cAMP degradation, or insufficient cell number.
-
Solution:
Issue 2: High background fluorescence in calcium flux assays.
-
Possible Cause: Autofluorescence of compounds or suboptimal dye loading.
-
Solution:
-
Include a control with the compound alone to check for autofluorescence.
-
Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time to maximize signal while minimizing background.[13][14]
-
Ensure a complete wash step after dye loading to remove extracellular dye, or use a kit with a masking dye.[7]
-
Issue 3: Inconsistent EC50/IC50 values.
-
Possible Cause: Cell passage number variability, inconsistent incubation times, or pipette errors.
-
Solution:
-
Use cells within a consistent and narrow passage number range for all experiments.
-
Standardize all incubation times precisely.
-
Ensure accurate and consistent pipetting, especially for serial dilutions.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Receptor/Assay | Species | Potency (pIC50/pEC50) |
| M3 Receptor (binding) | Human | 9.5 (pIC50) |
| β2-Adrenoceptor (functional) | Human | 9.5 (pEC50) |
| Electrically Stimulated Trachea | Guinea Pig | 8.6 (pIC50) |
| Spontaneous Tone Isolated Trachea | Guinea Pig | 8.8 (pEC50) |
Data compiled from MedchemExpress and other sources.[6]
Experimental Protocols
Protocol 1: Isolated Guinea Pig Trachea Contraction Assay
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Carefully clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 / 5% CO2.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
-
Bronchodilator Effect (β2-Agonist Activity):
-
Contract the tracheal rings with a submaximal concentration of a contractile agent (e.g., histamine at its EC50 concentration).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to elicit a concentration-response curve for relaxation.
-
-
Bronchoprotective Effect (M3-Antagonist Activity):
-
Pre-incubate the tracheal rings with increasing concentrations of this compound for a defined period (e.g., 30 minutes).
-
Generate a cumulative concentration-response curve to acetylcholine.
-
-
Data Analysis:
-
Express relaxation as a percentage of the pre-contraction induced by the contractile agent.
-
Calculate the pEC50 for the bronchodilator effect and the pA2 or pIC50 for the bronchoprotective effect from the concentration-response curves.
-
Protocol 2: cAMP HTRF Assay for β2-Adrenergic Receptor Activation
-
Cell Preparation:
-
Plate CHO-K1 cells stably expressing the human β2-adrenergic receptor in a 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., PBS containing a PDE inhibitor like 1 mM IBMX).
-
Add serial dilutions of this compound to the wells.
-
Incubate at room temperature for 30 minutes.
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions (e.g., Cisbio cAMP Dynamic 2 Assay Kit).
-
Incubate for 1 hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader.
-
Calculate cAMP concentrations based on a standard curve.
-
Generate a concentration-response curve and determine the pEC50 value.
-
Protocol 3: Calcium Flux Assay for M3 Muscarinic Receptor Antagonism
-
Cell Preparation:
-
Plate CHO-K1 cells stably expressing the human M3 muscarinic receptor in a 96-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Wash the cells with HBSS buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS, often in the presence of probenecid to prevent dye extrusion, for 45-60 minutes at 37°C.[7]
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Pre-incubate the cells with varying concentrations of this compound for 15 minutes.
-
Add a fixed concentration of acetylcholine (EC80) to all wells to stimulate calcium release.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity before and after the addition of acetylcholine using a fluorescence plate reader (e.g., FlexStation 3).
-
Determine the inhibitory effect of this compound and calculate the pIC50 value from the concentration-response curve.
-
Mandatory Visualizations
Caption: Dual signaling pathway of this compound.
Caption: Workflow for isolated guinea pig trachea assay.
References
- 1. youtube.com [youtube.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Studies on an isolated innervated preparation of guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. The Use of Precision‐Cut Lung Slices for Studying Innate Immunity to Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 8. Video: Precision Cut Lung Slices as an Efficient Tool for Ex vivo Pulmonary Vessel Structure and Contractility Studies [jove.com]
- 9. precisionary.com [precisionary.com]
- 10. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 12. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 13. content.abcam.com [content.abcam.com]
- 14. assets.fishersci.com [assets.fishersci.com]
Validation & Comparative
A Guide for Researchers and Drug Development Professionals
The landscape of chronic obstructive pulmonary disease (COPD) treatment is continually evolving, with a focus on developing more effective and convenient bronchodilators. Multifunctional Muscarinic Antagonist-Beta Agonist (MABAs) represent a novel class of single-molecule therapies designed to provide the synergistic benefits of two established mechanisms of action: muscarinic antagonism and β2-adrenergic agonism. This guide provides a comparative overview of the efficacy of Navafenterol, a MABA in clinical development, against other notable MABAs and related compounds, supported by available experimental data.
Executive Summary
This compound is a promising MABA that has demonstrated significant bronchodilatory effects in clinical trials. Preclinical data suggests a pharmacological profile characterized by a more dominant muscarinic antagonism compared to other MABAs like Batefenterol, which exhibits stronger β2-adrenergic agonism. While direct head-to-head clinical trials are limited, this guide synthesizes available data from separate studies to offer a comparative perspective on their efficacy, safety, and mechanisms of action. Additionally, a comparison with Ensifentrine, a novel dual phosphodiesterase (PDE)3 and PDE4 inhibitor, is included to provide a broader context of emerging COPD therapies.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key quantitative data from clinical trials of this compound, Batefenterol, and Ensifentrine. It is important to note that these data are derived from separate studies with differing designs, patient populations, and comparators, and therefore, direct comparisons should be interpreted with caution.
Table 1: Comparative Efficacy in COPD Patients (Change from Baseline in FEV1)
| Drug (Dose) | Trial Identifier | Duration | Primary Endpoint | Result (vs. Placebo) | Comparator Data |
| This compound (600 µg once daily) | NCT03645434 | 14 days | Trough FEV1 on Day 15 | 0.202 L increase (p<0.0001)[1][2][3] | No significant difference vs. Umeclidinium/Vilanterol (UMEC/VI) (-0.046 L, p=0.075)[1][2][3] |
| This compound (400 µg single dose) | NCT02573155 | Single Dose | Trough FEV1 on Day 2 | 0.111 L increase (p<0.0001)[4] | - |
| This compound (1800 µg single dose) | NCT02573155 | Single Dose | Trough FEV1 on Day 2 | 0.210 L increase (p<0.0001)[4] | Significantly greater than indacaterol and tiotropium[4] |
| Batefenterol (37.5 - 600 µg once daily) | NCT02570165 | 42 days | Weighted-mean FEV1 (0-6h) on Day 42 | 191.1 - 292.8 mL increase[5][6] | Doses ≥150 µg comparable to UMEC/VI[5][6] |
| Batefenterol (37.5 - 600 µg once daily) | NCT02570165 | 42 days | Trough FEV1 on Day 42 | 182.2 - 244.8 mL increase[5][6] | - |
| Ensifentrine (3 mg twice daily) | ENHANCE-1 (NCT04535986) | 24 weeks | Average FEV1 AUC (0-12h) | 87 mL increase (p<0.001)[7][8] | - |
| Ensifentrine (3 mg twice daily) | ENHANCE-2 (NCT04542057) | 24 weeks | Average FEV1 AUC (0-12h) | 94 mL increase (p<0.001)[7][8] | - |
Table 2: Comparative Safety and Tolerability
| Drug | Trial Identifier | Common Adverse Events | Serious Adverse Events |
| This compound | NCT03645434 | Similar adverse event profiles across this compound, placebo, and UMEC/VI groups.[1][2][3] | No serious adverse events reported in the this compound treatment period.[1][2][3] |
| This compound | NCT02573155 | Frequency of treatment-emergent adverse events was 52.9% for 400 µg and 22.6% for 1800 µg, compared to 34.4-37.5% for placebo and active comparators.[4] | Not specified. |
| Batefenterol | NCT02570165 | Cough, nasopharyngitis, and dysgeusia were the most commonly reported adverse events in the batefenterol groups.[5][6] | Not specified. |
| Ensifentrine | ENHANCE-1 & ENHANCE-2 | Adverse event rates were similar to placebo.[7][8] | Not specified. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited.
This compound Phase 2a Study (NCT03645434)
This was a randomized, multicentre, double-blind, double-dummy, three-way complete crossover study.[1][2][3]
-
Participants: 73 participants with moderate-to-severe COPD.[1][2][3]
-
Interventions: Participants received 2 weeks of once-daily inhaled this compound 600 µg, placebo, and a fixed-dose combination of umeclidinium/vilanterol (UMEC/VI; 62.5 µg/25 µg).[1][2][3]
-
Primary Outcome: The primary outcome was the change from baseline in trough forced expiratory volume in 1 second (FEV1) on day 15.[1][2][3]
-
Secondary Outcomes: Included change from baseline in peak FEV1, Breathlessness, Cough and Sputum Scale (BCSS), and COPD Assessment Tool (CAT).[1][2][3]
Batefenterol Phase 2b Dose-Finding Study (NCT02570165)
This was a randomized, double-blind, placebo-controlled, active comparator, parallel-group study.[5][6][9]
-
Participants: 323 patients aged ≥40 years with COPD and FEV1 ≥30% and ≤70% of predicted normal.[5][6]
-
Interventions: Patients were randomized to receive Batefenterol (37.5, 75, 150, 300, or 600 µg), placebo, or umeclidinium/vilanterol (UMEC/VI) 62.5/25 µg, administered once daily via a dry powder inhaler for 42 days.[5][6][9]
-
Primary Endpoint: Weighted-mean FEV1 over 0–6 hours post-dose on day 42, analyzed by a Bayesian Emax model.[5][6]
-
Secondary Endpoint: Trough FEV1 on day 42, analyzed by maximum likelihood estimation Emax of dose-response modeling.[5][6]
Ensifentrine Phase 3 ENHANCE Trials (NCT04535986 & NCT04542057)
These were two replicate, randomized, double-blind, placebo-controlled, multicenter, parallel-group trials.[7][8][10][11][12]
-
Participants: A total of 1553 adults with moderate to severe COPD.[10]
-
Interventions: Patients were randomized to receive 3 mg of nebulized Ensifentrine or placebo twice daily for 24 weeks.[7][8][10] A subset of patients in ENHANCE-1 was evaluated for 48 weeks.[10]
-
Primary Endpoint: Change from baseline in average FEV1 area under the curve (AUC) from 0 to 12 hours post-dose at week 12.[7][8]
-
Key Secondary Endpoints: Rate and risk of moderate to severe COPD exacerbations.[7][8]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of MABAs and PDE inhibitors are visualized below.
MABA Signaling Pathway in Airway Smooth Muscle
MABAs like this compound and Batefenterol act on two distinct receptors on airway smooth muscle cells. The muscarinic antagonist component blocks the action of acetylcholine on M3 muscarinic receptors, preventing bronchoconstriction. The β2-agonist component stimulates β2-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and results in smooth muscle relaxation and bronchodilation.
Caption: MABA dual mechanism of action in airway smooth muscle cells.
Ensifentrine Signaling Pathway (PDE3/PDE4 Inhibition)
Ensifentrine is a dual inhibitor of phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). These enzymes are responsible for the breakdown of intracellular cyclic AMP (cAMP). By inhibiting PDE3 in airway smooth muscle cells and PDE4 in inflammatory cells, Ensifentrine leads to an accumulation of cAMP. This results in both bronchodilation and anti-inflammatory effects.[13][14][15]
Caption: Ensifentrine's dual inhibition of PDE3 and PDE4.
Conclusion
This compound demonstrates a promising profile as a once-daily MABA for the treatment of COPD, with clinical data supporting its efficacy in improving lung function and a favorable safety profile. Preclinical evidence suggests a differentiation from other MABAs like Batefenterol through a more pronounced muscarinic antagonist activity. While direct comparative clinical efficacy data remains a key area for future research, the available evidence positions this compound as a significant candidate in the next generation of bronchodilator therapy for COPD. The distinct mechanism of Ensifentrine as a dual PDE3/PDE4 inhibitor also highlights the diverse and innovative approaches being pursued to address the multifaceted pathophysiology of COPD. Further long-term studies will be crucial to fully elucidate the comparative benefits of these novel therapies in the management of COPD.
References
- 1. The novel bronchodilator this compound: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel bronchodilator this compound: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. researchgate.net [researchgate.net]
- 5. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ensifentrine, a Novel Phosphodiesterase 3 and 4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease: Randomized, Double-Blind, Placebo-controlled, Multicenter Phase III Trials (the ENHANCE Trials) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ohtuvayrehcp.com [ohtuvayrehcp.com]
- 11. veronapharma.com [veronapharma.com]
- 12. Verona Pharma Announces Ensifentrine Meets Primary Endpoint in Phase 3 ENHANCE-2 Trial for COPD - BioSpace [biospace.com]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of action of Ensifentrine? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Novel MABA Compounds
In the landscape of therapies for obstructive airway diseases, dual-pharmacology molecules combining muscarinic receptor antagonism and β2-adrenoceptor agonism (MABAs) represent a significant therapeutic advance. This guide provides a detailed preclinical comparison of two such investigational compounds: navafenterol (AZD8871) and batefenterol (GSK961081). By presenting available experimental data, this document aims to offer an objective overview to inform further research and development.
Mechanism of Action: A Tale of Two MABAs
Both this compound and batefenterol are single molecules designed to elicit bronchodilation through two distinct but complementary pathways: antagonism of the M3 muscarinic receptor and agonism of the β2-adrenergic receptor on airway smooth muscle. However, preclinical data suggests a key difference in their pharmacological balance. In isolated human bronchi, this compound demonstrates a more dominant muscarinic antagonism over its β2-adrenergic agonism when compared to batefenterol.[1][2][3] Conversely, batefenterol is characterized by a stronger β2-adrenoceptor agonist function relative to its muscarinic antagonist activity.
This compound also exhibits a moderate affinity for the histamine H1 receptor, which may contribute to its bronchoprotective effects.[1]
Comparative Pharmacological Data
The following tables summarize the available preclinical data for this compound and batefenterol, highlighting their binding affinities and functional potencies at relevant receptors.
Muscarinic Receptor Binding Affinity
| Receptor Subtype | This compound (pIC50)[4] | Batefenterol (Ki, nM) |
| M1 | 9.9 | Data Not Available |
| M2 | 9.9 | 1.4[5] |
| M3 | 9.5 | 1.3[5] |
| M4 | 10.4 | Data Not Available |
| M5 | 8.8 | Data Not Available |
β-Adrenoceptor Functional Potency
| Receptor Subtype | This compound (pEC50)[4] | Batefenterol (EC50, nM) |
| β1 | 9.0 | 440-fold less potent than at β2[5] |
| β2 | 9.5 | 0.29[5] |
| β3 | 8.7 | 320-fold less potent than at β2[5] |
Receptor Selectivity and Functional Activity
| Parameter | This compound | Batefenterol |
| M3 vs. M2 Kinetic Selectivity | M3 half-life: 4.97h, M2 half-life: 0.46h[4][6] | Data Not Available |
| β2 vs. β1/β3 Functional Selectivity | 3-fold selective for β2 over β1, 6-fold selective for β2 over β3[4][6] | 440-fold selective for β2 over β1, 320-fold selective for β2 over β3[5] |
| Isolated Guinea Pig Trachea (Functional Activity) | pIC50 (electrically stimulated): 8.6, pEC50 (spontaneous tone): 8.8[4][6] | Potent inhibition of bronchoconstriction (ED50 MABA mechanism: 6.4 µg/mL)[5] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical data. While specific, exhaustive protocols for every cited experiment are not fully available in the public domain, the following outlines the general methodologies employed in the characterization of these MABAs.
Receptor Binding Assays
-
Objective: To determine the binding affinity of the test compound for various receptor subtypes.
-
General Procedure:
-
Membranes are prepared from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells for muscarinic and β-adrenergic receptors).
-
A radiolabeled ligand with known high affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound or batefenterol).
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 values are converted to inhibition constants (Ki) using the Cheng-Prusoff equation. For antagonist affinity, pIC50 values are often reported, representing the negative logarithm of the IC50.
-
In Vitro Functional Assays (cAMP Accumulation for β-AR Agonism)
-
Objective: To determine the functional potency (EC50) and efficacy of the test compound as a β-adrenoceptor agonist.
-
General Procedure:
-
Cells expressing the specific human β-adrenoceptor subtype are seeded in multi-well plates.
-
The cells are incubated with various concentrations of the test compound.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular concentration of cyclic AMP (cAMP) is measured using a suitable assay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Concentration-response curves are generated, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) is calculated. pEC50 is the negative logarithm of the EC50 value.
-
Isolated Tissue Studies (e.g., Guinea Pig Trachea)
-
Objective: To assess the functional activity of the test compound in a more physiologically relevant ex vivo system.
-
General Procedure:
-
Tracheal rings are isolated from guinea pigs and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
The tissues are connected to isometric force transducers to measure changes in muscle tension.
-
For assessing β-agonist activity, the tissues are often pre-contracted with an agent like histamine or carbachol, or allowed to develop spontaneous tone. The relaxant effect of cumulative concentrations of the test compound is then measured.
-
For assessing muscarinic antagonist activity, tissues are electrically stimulated to induce cholinergic nerve-mediated contractions. The ability of the test compound to inhibit these contractions is quantified.
-
Concentration-response curves are constructed to determine the potency (EC50 or pEC50 for agonism; IC50 or pIC50 for antagonism) of the compound.
-
Conclusion
This compound and batefenterol are both promising MABA candidates with distinct preclinical pharmacological profiles. This compound appears to have a more dominant muscarinic antagonist component with broad characterization across all muscarinic receptor subtypes, while batefenterol demonstrates a more potent β2-adrenergic agonist activity with high selectivity. The choice between these or similar molecules for further development may depend on the desired balance of muscarinic antagonism and β2-agonism for optimal therapeutic benefit in specific patient populations. The data presented here, while not exhaustive, provides a solid foundation for such comparative evaluations. Further head-to-head studies in standardized preclinical models would be invaluable for a more definitive comparison.
References
- 1. The Bronchoprotective Effects of Dual Pharmacology, Muscarinic Receptor Antagonist and β2 Adrenergic Receptor Agonist this compound in Human Small Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological Profile of AZD8871 (LAS191351), a Novel Inhaled Dual M3 Receptor Antagonist/ β 2-Adrenoceptor Agonist Molecule with Long-Lasting Effects and Favorable Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Navafenterol, a novel single-molecule muscarinic antagonist and β-agonist (MABA), and the well-established fixed-dose combination of indacaterol/glycopyrronium, a long-acting β2-agonist (LABA) and long-acting muscarinic antagonist (LAMA) combination therapy for the treatment of Chronic Obstructive Pulmonary Disease (COPD). This comparison is based on available preclinical and clinical data to inform research and development decisions.
Mechanism of Action
This compound is a single molecule that possesses both muscarinic receptor antagonist and β2-adrenoceptor agonist activities.[1][2][3] This dual pharmacology is designed to deliver a fixed ratio of both activities to the lungs, potentially offering a simplified and effective approach to bronchodilation.[3][4] Preclinical studies have confirmed its dual action at β2- and muscarinic receptors.[3]
Indacaterol/glycopyrronium is a combination of two separate active ingredients.[5] Indacaterol is an ultra-long-acting beta-adrenoceptor agonist (ultra-LABA) that stimulates β2-adrenergic receptors in the bronchial smooth muscle, leading to muscle relaxation and bronchodilation.[6] Glycopyrronium bromide is a long-acting muscarinic antagonist (LAMA) that inhibits M3 muscarinic receptors in the smooth muscle of the airways, also resulting in bronchodilation.[6] The co-administration of these two agents leads to a synergistic improvement in bronchodilation by increasing cyclic adenosine monophosphate (cAMP) concentrations and decreasing acetylcholine release.[7][8]
Clinical Efficacy
Direct head-to-head clinical trials comparing this compound and indacaterol/glycopyrronium are not yet available. This compound has been compared to umeclidinium/vilanterol, another LAMA/LABA combination. The following tables summarize key efficacy data from separate clinical trials.
This compound Clinical Trial Data
A Phase 2a, multicenter, randomized, double-blind, placebo-controlled crossover trial evaluated the efficacy of once-daily inhaled this compound 600 µg over 2 weeks in patients with moderate-to-severe COPD. The active comparator was umeclidinium/vilanterol (UMEC/VI) 62.5 µg/25 µg.[4][9]
| Parameter | This compound 600 µg | UMEC/VI 62.5/25 µg | Placebo |
| Change from Baseline in Trough FEV1 on Day 15 (L) | 0.202 (p<0.0001 vs placebo) | 0.248 (p<0.0001 vs placebo) | - |
| LS Mean Difference vs UMEC/VI (L) | -0.046 (p=0.075) | - | - |
| Change from Baseline in Peak FEV1 on Day 14 (L) | 0.388 (p<0.0001 vs placebo) | 0.326 (p<0.0001 vs placebo) | - |
| LS Mean Difference vs UMEC/VI (L) | 0.062 (p=0.0385) | - | - |
| COPD Assessment Test (CAT) Score Change from Baseline | Statistically significant improvement vs placebo (p<0.005) | Statistically significant improvement vs placebo (p<0.005) | - |
| Breathlessness, Cough and Sputum Scale (BCSS) Score Change from Baseline | Statistically significant improvement vs placebo (p<0.005) | Statistically significant improvement vs placebo (p<0.005) | - |
FEV1: Forced Expiratory Volume in 1 second; LS: Least Squares
Indacaterol/Glycopyrronium Clinical Trial Data
The efficacy of indacaterol/glycopyrronium has been established in numerous clinical trials. The FLAME study, a 52-week, multicenter, randomized, double-blind, double-dummy, parallel-group study, compared once-daily indacaterol/glycopyrronium 110/50 µg with twice-daily salmeterol/fluticasone 50/500 µg in patients with moderate to very severe COPD and a history of exacerbations.[10][11][12]
| Parameter | Indacaterol/Glycopyrronium 110/50 µg | Salmeterol/Fluticasone 50/500 µg |
| Annual Rate of All COPD Exacerbations | Significantly lower (p<0.05) | - |
| Annual Rate of Moderate or Severe COPD Exacerbations | Significantly lower (p<0.05) | - |
| Change in Pre-dose Trough FEV1 | Significantly improved (p<0.001) | - |
| Change in Pre-dose FVC | Significantly improved (p<0.001) | - |
FEV1: Forced Expiratory Volume in 1 second; FVC: Forced Vital Capacity
Another study, the POWER study, evaluated the real-life effectiveness of switching to indacaterol/glycopyrronium 110/50 µg from either tiotropium or salmeterol/fluticasone in symptomatic patients with moderate-to-severe COPD.[13]
| Parameter (at Week 16) | Switched to Indacaterol/Glycopyrronium |
| Improvement in Trough FEV1 (mL) | 175 |
| From Tiotropium (mL) | 176 |
| From Salmeterol/Fluticasone (mL) | 172 |
| Improvement in TDI Total Score (Δ) | 2.5 (p<0.0001) |
| Reduction in CAT Score (Δ) | -6.5 (p<0.0001) |
FEV1: Forced Expiratory Volume in 1 second; TDI: Transition Dyspnea Index; CAT: COPD Assessment Test
Safety and Tolerability
This compound: In the Phase 2a trial, this compound was well tolerated, with a safety profile similar to both umeclidinium/vilanterol and placebo.[4][9] No serious adverse events were reported in the this compound treatment period.[4][9] The proportions of patients reporting treatment-emergent adverse events were 55.7% for this compound, 55.1% for UMEC/VI, and 51.5% for placebo.[4][14] Common treatment-emergent adverse events include headache, nasopharyngitis, and dizziness.[2]
Indacaterol/Glycopyrronium: This combination is generally well-tolerated.[13] Common side effects include dry mouth, cough, headache, and dizziness.[6] Serious side effects can include paradoxical bronchospasm, increased heart rate, and urinary retention.[6] In the FLAME study, the incidence of adverse events and deaths was similar between the indacaterol/glycopyrronium and salmeterol/fluticasone groups.[12] However, the incidence of pneumonia was higher in the salmeterol/fluticasone group.[12]
Experimental Protocols
This compound Phase 2a Clinical Trial (NCT03645434)[4][9]
-
Study Design: A randomized, multicenter, double-blind, double-dummy, three-way complete crossover study.
-
Participants: 73 participants with moderate-to-severe COPD.
-
Treatment Arms:
-
Once-daily inhaled this compound 600 µg for 2 weeks.
-
Once-daily inhaled umeclidinium/vilanterol (UMEC/VI) 62.5 µg/25 µg for 2 weeks.
-
Once-daily inhaled placebo for 2 weeks.
-
-
Primary Outcome: Change from baseline in trough Forced Expiratory Volume in 1 second (FEV1) on Day 15.
-
Secondary Outcomes: Change from baseline in peak FEV1, change from baseline in Breathlessness, Cough and Sputum Scale (BCSS), change from baseline in COPD Assessment Tool (CAT), adverse events, and pharmacokinetics.
Indacaterol/Glycopyrronium FLAME Clinical Trial (CQVA149A2318)[11]
-
Study Design: A 52-week, multicenter, randomized, double-blind, double-dummy, parallel-group, active-controlled study.
-
Participants: Patients with moderate to very severe COPD with a history of at least one exacerbation in the previous year.
-
Treatment Arms:
-
Once-daily inhaled indacaterol/glycopyrronium 110/50 µg.
-
Twice-daily inhaled salmeterol/fluticasone 50/500 µg.
-
-
Primary Objective: To demonstrate that indacaterol/glycopyrronium was at least non-inferior to salmeterol/fluticasone in terms of the rate of all COPD exacerbations during the 52-week treatment period.
-
Secondary Objectives: Rate and time to first moderate to severe COPD exacerbation, FEV1 and FVC at various time points, St. George's Respiratory Questionnaire (SGRQ-C) total score, and mean use of rescue therapy.
Conclusion
This compound, as a single-molecule MABA, represents a novel approach to COPD treatment, demonstrating comparable efficacy in improving lung function and symptoms to an established LAMA/LABA combination in a Phase 2a trial.[4][9] Indacaterol/glycopyrronium is a well-established dual bronchodilator with a robust body of evidence supporting its efficacy in improving lung function, reducing exacerbations, and improving patient-reported outcomes.[15]
References
- 1. This compound (AZD8871) in healthy volunteers: safety, tolerability and pharmacokinetics of multiple ascending doses of this novel inhaled, long-acting, dual-pharmacology bronchodilator, in two phase I, randomised, single-blind, placebo-controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new drug for the treatment of chronic obstructive airway disease [manu41.magtech.com.cn]
- 3. This compound (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Indacaterol/glycopyrronium bromide - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Pharmacological characterisation of the interaction between glycopyrronium bromide and indacaterol fumarate in human isolated bronchi, small airways and bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel bronchodilator this compound: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. novctrd.com [novctrd.com]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. Real-life effectiveness of indacaterol-glycopyrronium after switching from tiotropium or salmeterol/fluticasone therapy in patients with symptomatic COPD: the POWER study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The novel bronchodilator this compound: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical role of dual bronchodilation with an indacaterol–glycopyrronium combination in the management of COPD: its impact on patient-related outcomes and quality of life - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Navafenterol (AZD8871) is a novel, single-molecule, inhaled bronchodilator currently in development for the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3][4] As a muscarinic antagonist and β2-agonist (MABA), this compound is designed to offer the benefits of two established bronchodilator classes in a single molecule.[1][5] This guide provides a comparative analysis of the available data to validate the dual-receptor occupancy of this compound in vivo, comparing its performance with other established bronchodilators.
Executive Summary
This compound demonstrates potent and sustained dual engagement of M3 muscarinic and β2-adrenergic receptors. While direct in vivo receptor occupancy data in humans is not yet publicly available, a compelling body of evidence from in vitro binding assays and in vivo functional studies in animal models strongly supports its dual mechanism of action. This guide will delve into the preclinical and clinical data that substantiates the in vivo efficacy of this compound, offering a comparison with other long-acting muscarinic antagonists (LAMAs) and long-acting β2-agonists (LABAs).
In Vitro Receptor Binding and Potency
In vitro studies are fundamental in establishing the affinity and potency of a drug for its target receptors. For this compound, these studies confirm a high affinity for both the human M3 muscarinic receptor and the β2-adrenergic receptor.
| Compound | Target Receptor | In Vitro Potency (pIC50 / pEC50) | Selectivity | Reference |
| This compound (AZD8871) | Human M3 Receptor (antagonist) | pIC50: 9.5 | Kinetic selectivity for M3 over M2 | [1][6][7] |
| Human β2-Adrenoceptor (agonist) | pEC50: 9.5 | 3-fold selective over β1, 6-fold over β3 | [1][6][7] | |
| Tiotropium | Human M3 Receptor (antagonist) | pKi: 9.9-10.2 | Long dissociation from M1 and M3 | |
| Indacaterol | Human β2-Adrenoceptor (agonist) | pEC50: 8.5 | High intrinsic efficacy | |
| Umeclidinium | Human M3 Receptor (antagonist) | pKi: 10.0 | N/A | |
| Vilanterol | Human β2-Adrenoceptor (agonist) | pEC50: 9.4 | N/A |
Note: pIC50 represents the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximal possible inhibition. pEC50 represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Higher values indicate greater potency. Data for comparators are derived from publicly available literature and may vary between studies.
In Vivo Validation of Dual-Receptor Occupancy
Direct quantification of receptor occupancy in vivo is often challenging. However, functional in vivo studies in preclinical models provide strong evidence of target engagement and the resulting physiological effects.
Preclinical Evidence in Animal Models
Studies in guinea pigs and dogs have been instrumental in demonstrating the in vivo efficacy and duration of action of this compound.[6][7]
-
Bronchoprotection: Nebulized this compound effectively prevented acetylcholine-induced bronchoconstriction in both guinea pigs and dogs.[6][7] This provides functional evidence of M3 receptor antagonism in the airways.
-
Long Duration of Action: In dogs, this compound demonstrated a bronchoprotective half-life of over 24 hours, supporting its potential for once-daily dosing in humans.[6][7]
-
Favorable Safety Profile: At doses that provided significant bronchoprotection, this compound had minimal effects on salivation and heart rate, suggesting a favorable therapeutic index.[6][7]
Clinical Efficacy in COPD Patients
Phase I and IIa clinical trials have provided robust evidence of this compound's efficacy and safety in patients with moderate to severe COPD.[8][9][10]
| Study | Comparison | Key Findings | Reference |
| Phase I (NCT02573155) | This compound vs. Placebo, Indacaterol, Tiotropium | This compound (400 µg and 1800 µg) showed statistically significant improvements in trough FEV1 compared to placebo. The 1800 µg dose was superior to both indacaterol and tiotropium. | [8][10] |
| Phase IIa (NCT03645434) | This compound (600 µg) vs. Placebo, Umeclidinium/Vilanterol | This compound significantly improved trough FEV1 compared to placebo and showed comparable efficacy to the fixed-dose combination of umeclidinium/vilanterol. | [9] |
These clinical outcomes, demonstrating significant improvements in lung function (FEV1), are a direct consequence of the dual antagonism of M3 receptors and agonism of β2-adrenergic receptors in the airways, thus providing strong indirect validation of in vivo receptor occupancy.
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of this compound for human M3 muscarinic and β2-adrenergic receptors.
Methodology (Radioligand Binding Assay):
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells) are prepared.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]-NMS for M3 receptors, [3H]-CGP12177 for β2 receptors) and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. The pIC50 is the negative logarithm of the IC50 value.
In Vivo Bronchoprotection Study in Guinea Pigs
Objective: To assess the ability of inhaled this compound to protect against acetylcholine-induced bronchoconstriction.
Methodology:
-
Animal Model: Male Dunkin-Hartley guinea pigs are used.
-
Drug Administration: Animals are exposed to an aerosol of this compound or vehicle control.
-
Bronchoconstriction Challenge: At various time points after drug administration, animals are challenged with an intravenous infusion of acetylcholine to induce bronchoconstriction.
-
Measurement of Airway Resistance: Changes in pulmonary airway resistance are measured using a whole-body plethysmograph.
-
Data Analysis: The dose of this compound required to inhibit the acetylcholine-induced increase in airway resistance by 50% (ED50) is calculated.
Visualizing the Mechanism of Action
Signaling Pathways
The dual action of this compound targets two distinct G-protein coupled receptor (GPCR) signaling pathways in airway smooth muscle cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a new drug for the treatment of chronic obstructive airway disease [manu41.magtech.com.cn]
- 4. This compound for chronic obstructive pulmonary disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Profile of AZD8871 (LAS191351), a Novel Inhaled Dual M3 Receptor Antagonist/ β 2-Adrenoceptor Agonist Molecule with Long-Lasting Effects and Favorable Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The novel bronchodilator this compound: a phase 2a, multicentre, randomised, double-blind, placebo-controlled crossover trial in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (AZD8871) in patients with COPD: a randomized, double-blind, phase I study evaluating safety and pharmacodynamics of single doses of this novel, inhaled, long-acting, dual-pharmacology bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity and off-target binding profiles of navafenterol, a novel dual-pharmacology muscarinic antagonist and β2 adrenergic receptor agonist (MABA), with other leading inhaled bronchodilators. Understanding the selectivity of these agents is crucial for predicting potential side effects and optimizing therapeutic strategies in the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).
Executive Summary
This compound is a single-molecule therapy designed to target both M3 muscarinic and β2 adrenergic receptors. Preclinical data indicates a favorable selectivity profile. This guide presents available quantitative data on the binding affinities of this compound and its comparators—batefenterol, umeclidinium/vilanterol, indacaterol, and tiotropium—against a panel of off-target receptors. Detailed experimental protocols for key binding and functional assays are also provided to aid in the interpretation and replication of these findings.
On-Target and Off-Target Binding Profiles
The following tables summarize the available quantitative data on the binding affinities (Ki or IC50) of this compound and comparator drugs for their primary targets and a range of potential off-targets. Lower values indicate higher affinity.
Table 1: Binding Affinity (Ki/IC50, nM) of this compound and Comparators at Primary and Key Off-Targets
| Target | This compound | Batefenterol | Umeclidinium | Vilanterol | Indacaterol | Tiotropium |
| Muscarinic M2 Receptor | - | 1.4[1][2][3] | - | - | - | Similar affinity to M1/M3[4][5] |
| Muscarinic M3 Receptor | Primary Target | 1.3[1][2][3] | Primary Target | - | - | Primary Target |
| β1 Adrenergic Receptor | - | - | - | Selective for β2 | 7.36 (pKi)[6][7] | - |
| β2 Adrenergic Receptor | Primary Target | 3.7[1][2][3] | - | Primary Target | 5.48 (pKi)[6][7] | - |
| Histamine H1 Receptor | 85 (IC50) | - | - | - | - | - |
| Kappa Opioid Receptor | - | - | 69[8] | - | - | - |
| Sigma Receptor (non-selective) | - | - | 220[8] | - | - | - |
| Ca2+ Channel (L-type, verapamil site) | - | - | 330[8] | - | - | - |
| Na+ Channel (site 2) | - | - | 170[8] | - | - | - |
| Dopamine Transporter | - | - | 780[8] | - | - | - |
| Data presented as Ki unless otherwise specified. pKi is the negative log of the molar concentration of the inhibitor. A higher pKi indicates higher affinity. Dashes indicate that data was not found in the searched literature. |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor binding, it is essential to consider the downstream signaling pathways. The following diagrams illustrate the primary signaling cascades for the intended targets and a general workflow for assessing off-target binding.
Detailed Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki or IC50) of a test compound for a specific receptor.
General Protocol (Filtration-based):
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates through differential centrifugation. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Buffer: A suitable buffer is prepared, typically containing Tris-HCl, MgCl2, and protease inhibitors, with the pH adjusted to physiological levels (e.g., 7.4).
-
Competition Binding:
-
A constant concentration of a specific radioligand (e.g., [3H]-labeled antagonist) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (competitor) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.
-
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand-receptor complexes from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Cell-Based Assays
1. cAMP Accumulation Assay (for Gs and Gi-coupled receptors)
Objective: To determine the functional activity (agonist or antagonist) of a test compound at Gs or Gi-coupled receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP).
General Protocol:
-
Cell Culture: Cells stably or transiently expressing the target receptor are seeded in multi-well plates.
-
Compound Treatment:
-
Agonist mode: Cells are treated with increasing concentrations of the test compound.
-
Antagonist mode: Cells are pre-incubated with increasing concentrations of the test compound followed by stimulation with a known agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Stimulation/Inhibition: For Gi-coupled receptors, adenylyl cyclase is typically stimulated with forskolin to induce a measurable cAMP level that can then be inhibited by the agonist.
-
Cell Lysis and cAMP Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A standard immunoassay format for cAMP quantification.
-
Reporter Gene Assays: Cells are engineered with a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).
-
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
2. Calcium Mobilization Assay (for Gq-coupled receptors)
Objective: To determine the functional activity of a test compound at Gq-coupled receptors by measuring changes in intracellular calcium concentration.
General Protocol:
-
Cell Culture: Cells expressing the target Gq-coupled receptor are plated in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM). These dyes exhibit an increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: A baseline fluorescence reading is taken before the automated addition of the test compound (for agonist testing) or a known agonist after pre-incubation with the test compound (for antagonist testing) using an instrument like a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.
-
Fluorescence Measurement: Changes in fluorescence are monitored in real-time immediately after compound addition.
-
Data Analysis: The increase in fluorescence intensity reflects the release of calcium from intracellular stores. Concentration-response curves are plotted to calculate EC50 or IC50 values.
Conclusion
The available data suggests that this compound possesses a promising selectivity profile, with its primary activity directed towards M3 muscarinic and β2 adrenergic receptors. The identified off-target activity at the histamine H1 receptor is moderate. Compared to other bronchodilators, a comprehensive cross-reactivity profile across a standardized panel of receptors is not yet publicly available for a direct, robust comparison. The provided experimental protocols offer a framework for conducting such comparative studies, which are essential for a thorough preclinical safety and efficacy assessment of novel respiratory therapeutics. Further research is warranted to fully elucidate the off-target binding profile of this compound in direct comparison to other established and emerging bronchodilators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tiotropium bromide: a novel once-daily anticholinergic bronchodilator for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
For Researchers, Scientists, and Drug Development Professionals
Navafenterol (AZD8871) is a novel, single-molecule muscarinic antagonist and β2-adrenoceptor agonist (MABA) developed for the treatment of Chronic Obstructive Pulmonary Disease (COPD). This guide provides a comparative overview of the in vitro potency of this compound against existing long-acting muscarinic antagonists (LAMAs) and long-acting β2-adrenoceptor agonists (LABAs) commonly used in COPD management. The data presented is compiled from publicly available pharmacological studies.
Quantitative Comparison of In Vitro Potency
The in vitro potency of this compound and other COPD treatments is summarized below. Potency is expressed as pEC50 for agonists (the negative logarithm of the molar concentration that produces 50% of the maximum possible response) and as pKi or pA2 for antagonists (the negative logarithm of the inhibition constant). Higher values indicate greater potency.
| Drug Class | Compound | Target | Potency Metric | Potency Value | Species/System |
| MABA | This compound | Human M3 Receptor | pIC50 | 9.5 | Recombinant Cells |
| This compound | Human β2-Adrenoceptor | pEC50 | 9.5 | Recombinant Cells | |
| LAMA | Umeclidinium | Human M3 Receptor | pKi | 11.2 (0.06 nM) | CHO Cells |
| Aclidinium | Human M3 Receptor | pKi | Subnanomolar affinity | Recombinant Cells[1][2] | |
| Tiotropium | Human M3 Receptor | pA2 | Potent antagonist | - | |
| Glycopyrronium | Human M3 Receptor | pIC50 | 10.4 | Guinea Pig Trachea[3] | |
| LABA | Indacaterol | Human β2-Adrenoceptor | pEC50 | 8.06 | Recombinant Cells[4] |
| Vilanterol | Human β2-Adrenoceptor | pEC50 | 9.4 | Melonophore Assay | |
| Salmeterol | Human β2-Adrenoceptor | -log IC50 | 8.54 - 9.07 | Human Lung Tissue[5] | |
| Formoterol | β2-Adrenoceptor | - | High Potency | -[6] |
Note: Direct comparison of absolute values should be made with caution due to variations in experimental systems and methodologies across different studies.
Signaling Pathways and Experimental Workflow
The unique dual-action mechanism of this compound and the general workflow for assessing the in vitro potency of such compounds are illustrated in the following diagrams.
Experimental Protocols
The determination of in vitro potency for bronchodilators typically involves two main types of assays: functional assays for agonists and binding assays for antagonists.
β2-Adrenoceptor Agonist Potency (cAMP Functional Assay)
This assay measures the functional response of cells to a β2-agonist.
-
Cell Culture : Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, stably transfected to express human β2-adrenoceptors, are commonly used. Primary human airway smooth muscle (ASM) cells can also be utilized for a more physiologically relevant model.[3]
-
Agonist Stimulation : Cells are incubated with increasing concentrations of the β2-agonist (e.g., this compound, indacaterol). This stimulation activates the Gs protein-coupled pathway.
-
cAMP Measurement : Following incubation, the cells are lysed, and the intracellular concentration of cyclic adenosine monophosphate (cAMP), a second messenger in the β2-adrenoceptor signaling cascade, is quantified. This is often done using competitive immunoassays such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[3]
-
Data Analysis : A concentration-response curve is generated by plotting the cAMP levels against the logarithm of the agonist concentration. The pEC50 value is then derived from this curve using non-linear regression.
M3-Muscarinic Receptor Antagonist Potency (Radioligand Binding Assay)
This assay determines the affinity of an antagonist for the M3 receptor.
-
Membrane Preparation : Cell membranes are prepared from CHO cells engineered to express high levels of the human M3 muscarinic receptor.
-
Competitive Binding : These membranes are incubated in a solution containing a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine or [³H]4-DAMP) and varying concentrations of the unlabeled test compound (e.g., this compound, umeclidinium).
-
Separation : The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification : The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis : The data is used to generate a competition curve, from which the IC50 (concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to an inhibition constant (Ki), and subsequently pKi, using the Cheng-Prusoff equation.
Conclusion
In vitro studies demonstrate that this compound is a highly potent dual-acting agent, exhibiting strong antagonistic activity at the human M3 receptor and potent agonistic activity at the human β2-adrenoceptor. Its potency values are comparable to or exceed those of several established LAMA and LABA monotherapies for COPD. This dual pharmacology in a single molecule presents a promising therapeutic profile for providing effective bronchodilation. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of novel respiratory therapeutics.
References
- 1. An update on the efficacy and safety of aclidinium bromide in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of aclidinium bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. In vitro and in vivo pharmacological characterization of 5-[(R)-2-(5,6-diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1H-quinolin-2-one (indacaterol), a novel inhaled beta(2) adrenoceptor agonist with a 24-h duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
A Comparative Meta-Analysis of Discontinued Multi-Antigen Binding Antibody (MABA) Drugs in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The landscape of multi-antigen binding antibodies (MABAs), including bispecific and trispecific antibodies, has been marked by both promising innovations and notable discontinuations. Understanding the trajectory of these discontinued agents provides invaluable insights into the challenges and future directions of MABA development. This guide offers a comparative meta-analysis of several discontinued MABA drugs, summarizing their clinical trial data, experimental protocols, and the reasons for their cessation.
I. The Anti-TIGIT Class: A Case Study in Futility
A significant number of discontinued MABAs belong to the anti-TIGIT (T-cell immunoreceptor with Ig and ITIM domains) class. These agents, often developed in combination with anti-PD-1/L1 therapies, aimed to reinvigorate the anti-tumor immune response. However, several late-stage clinical trials were terminated due to futility, failing to demonstrate a significant improvement in overall survival (OS) compared to existing treatments.
Discontinued Anti-TIGIT MABA Drugs: A Comparative Overview
| Drug Name (Company) | Targets | Discontinued Clinical Trial(s) | Reason for Discontinuation |
| Domvanalimab (Arcus/Gilead) | TIGIT (Fc-silent) + PD-1 (Zimberelimab) | STAR-221 (Phase 3) | Futility: Did not improve Overall Survival (OS) compared to nivolumab plus chemotherapy.[1][2][3] |
| Ociperlimab (BeiGene) | TIGIT + PD-1 (Tislelizumab) | AdvanTIG-302 (Phase 3) | Futility: Unlikely to meet the primary endpoint of Overall Survival (OS).[4][5][6] |
| Vibostolimab (Merck) | TIGIT + PD-1 (Pembrolizumab) | KEYVIBE-003, KEYVIBE-007 (Phase 3) | Futility: Met pre-specified futility criteria for the primary endpoint of Overall Survival (OS).[7][8][9] |
Experimental Protocols of Discontinued Anti-TIGIT MABA Trials
The following provides a high-level overview of the experimental designs for the pivotal Phase 3 trials that were discontinued.
STAR-221 (Domvanalimab) [1][10]
-
Title: A Phase 3, Randomized, Open-Label, Multicenter Study of Domvanalimab, Zimberelimab, and Chemotherapy Versus Nivolumab and Chemotherapy in Previously Untreated, Locally Advanced, Unresectable or Metastatic Gastric, Gastroesophageal Junction, and Esophageal Adenocarcinoma.
-
Primary Endpoint: Overall Survival (OS).
-
Experimental Arm: Domvanalimab + Zimberelimab + Chemotherapy (FOLFOX or CAPOX).
-
Control Arm: Nivolumab + Chemotherapy (FOLFOX or CAPOX).
-
Patient Population: First-line, HER2-negative, advanced gastric, GEJ, or esophageal adenocarcinoma.
AdvanTIG-302 (Ociperlimab) [4][11]
-
Title: A Phase 3, Randomized, Double-Blind Study of Ociperlimab in Combination with Tislelizumab Versus Pembrolizumab in Previously Untreated Patients with Locally Advanced or Metastatic Non-Small Cell Lung Cancer (NSCLC) with a PD-L1 Tumor Proportion Score ≥50%.
-
Primary Endpoint: Overall Survival (OS).
-
Experimental Arm: Ociperlimab + Tislelizumab.
-
Control Arm: Pembrolizumab + Placebo.
-
Patient Population: First-line, PD-L1 high (TPS ≥50%), metastatic NSCLC without EGFR or ALK mutations.
KEYVIBE-003 (Vibostolimab) [7][12][13]
-
Title: A Phase 3, Randomized, Double-Blind Study of Pembrolizumab with or without Vibostolimab in Participants with Previously Untreated, PD-L1 Positive, Metastatic Non-Small Cell Lung Cancer (NSCLC).
-
Primary Endpoint: Overall Survival (OS).
-
Experimental Arm: Vibostolimab + Pembrolizumab.
-
Control Arm: Pembrolizumab + Placebo.
-
Patient Population: First-line, PD-L1 positive (TPS ≥1%), metastatic NSCLC without EGFR or ALK mutations.
KEYVIBE-007 (Vibostolimab) [7][14][15]
-
Title: A Phase 3, Randomized, Double-Blind Study of Pembrolizumab and Vibostolimab with Chemotherapy Versus Pembrolizumab with Chemotherapy in Participants with Previously Untreated Metastatic Non-Small Cell Lung Cancer (NSCLC).
-
Primary Endpoint: Overall Survival (OS).
-
Experimental Arm: Vibostolimab + Pembrolizumab + Chemotherapy.
-
Control Arm: Pembrolizumab + Placebo + Chemotherapy.
-
Patient Population: First-line, metastatic NSCLC without EGFR or ALK mutations.
Signaling Pathway of TIGIT and PD-1 Coinhibition
Figure 1: Simplified signaling pathway of T-cell activation and the intended mechanism of action for anti-TIGIT and anti-PD-1 combination therapy.
II. Other Discontinued MABA Drugs
Beyond the anti-TIGIT class, other MABAs with different mechanisms of action have also been discontinued for various reasons, including safety concerns.
COVA322 (Covagen)
-
Targets: TNF-α and IL-17A
-
Intended Indication: Psoriasis and other inflammatory diseases.
-
Discontinued Clinical Trial: Phase 1b/2a (NCT02243787).[16][17][18]
-
Reason for Discontinuation: Based on the observed safety profile of COVA322, the sponsor decided to stop the clinical study.[16]
Experimental Protocol for COVA322 Phase 1b/2a Trial [16][18]
-
Title: A Randomised, Double-Blind, Placebo-Controlled, Sequential, Ascending Single-Dose, Parallel Group Study to Evaluate Safety, Tolerability, Biological Activity, and Systemic Exposure of COVA322 in Patients With Stable Chronic Moderate-to-Severe Plaque Psoriasis.
-
Primary Endpoints: Safety and tolerability.
-
Experimental Design: Single ascending doses of COVA322 or placebo administered as an intravenous infusion.
-
Patient Population: 39 patients with stable chronic moderate-to-severe plaque psoriasis.
Additional Discontinued MABAs
| Drug Name (Company) | Targets | Last Known Clinical Phase | Reason for Discontinuation |
| MCLA-128 (Zenocutuzumab) (Merus) | HER2 and HER3 | Phase 1/2 | While still under investigation for NRG1 fusion cancers, development for other indications has been deprioritized.[19][20][21] |
| REGN1979 (Odronextamab) (Regeneron) | CD20 and CD3 | Phase 1 | Development status is unclear, with some reports of discontinuation due to adverse events, while other trials appear ongoing.[22][23][24] |
| AMG 211 (MEDI-565) (Amgen/MedImmune) | CEA and CD3 | Phase 1 | Development appears to have been discontinued, though specific reasons are not widely publicized.[25][26] |
III. Meta-Analysis and Future Perspectives
The discontinuation of these MABA drugs underscores several key challenges in the field:
-
Target Selection and Synergy: The failure of the anti-TIGIT class, despite a strong preclinical rationale, highlights the complexity of immune checkpoint regulation and the difficulty in predicting synergistic effects in humans.
-
Safety and Tolerability: As seen with COVA322, unexpected safety signals can emerge even in early-phase trials, emphasizing the need for robust preclinical safety assessment and careful dose-escalation strategies.
-
Competitive Landscape: The high bar set by existing successful immunotherapies, such as anti-PD-1 monotherapy, makes it challenging for new combination therapies to demonstrate a significant improvement in overall survival.
The lessons learned from these discontinued programs are crucial for guiding future MABA development. A deeper understanding of tumor biology, more predictive preclinical models, and innovative clinical trial designs will be essential for unlocking the full therapeutic potential of multi-antigen binding antibodies.
General Workflow for MABA Clinical Development and Discontinuation
Figure 2: A generalized workflow illustrating the stages of MABA clinical development and potential points of discontinuation.
References
- 1. Gilead Sciences : Provides Update on Phase 3 STAR-221 Study | MarketScreener [marketscreener.com]
- 2. ‘Au Revoir TIGIT’: Gilead, Arcus Cut Gastro Cancer Drug After Late-Stage Failure - BioSpace [biospace.com]
- 3. Arcus Biosciences - Arcus Provides Update on Phase 3 STAR-221 Study and Concentrates Its R&D Investment on Casdatifan and Emerging Inflammation and Immunology Portfolio [investors.arcusbio.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. emjreviews.com [emjreviews.com]
- 6. BeiGene bows out of TIGIT | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 7. merck.com [merck.com]
- 8. Merck Axes Two Cancer Candidates After Disappointing Late-Stage Results - BioSpace [biospace.com]
- 9. More bad vibes kill off Merck’s TIGIT and Lag3 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 10. onclive.com [onclive.com]
- 11. beonemedinfo.com [beonemedinfo.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. Study of Pembrolizumab/Vibostolimab Coformulation (MK-7684A) in Combination With Chemotherapy Versus Pembrolizumab Plus Chemotherapy in Participants With Metastatic Non-Small Cell Lung Cancer (MK-7684A-007/KEYVIBE-007) [clin.larvol.com]
- 16. Covagen Initiates Phase 1b/2a Study Of Bispecific Anti-TNF/IL-17A Fynomab COVA322 - BioSpace [biospace.com]
- 17. Discovery and characterization of COVA322, a clinical-stage bispecific TNF/IL-17A inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. oncodaily.com [oncodaily.com]
- 21. Zenocutuzumab, a HER2xHER3 Bispecific Antibody, Is Effective Therapy for Tumors Driven by NRG1 Gene Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. Regeneron’s Lymphoma Bispecific Antibody Drug Achieved 100% Overall Response Rate – Creative Biolabs Bispecific Antibody Blog [creative-biolabs.com]
- 24. Odronextamab, a human CD20×CD3 bispecific antibody in patients with CD20-positive B-cell malignancies (ELM-1): results from the relapsed or refractory non-Hodgkin lymphoma cohort in a single-arm, multicentre, phase 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CEA/CD3 bispecific antibody MEDI-565/AMG 211 activation of T cells and subsequent killing of human tumors is independent of mutations commonly found in colorectal adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 26. CEA/CD3 bispecific antibody MEDI-565/AMG 211 activation of T cells and subsequent killing of human tumors is independent of mutations commonly found in colorectal adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of Navafenterol, a novel dual-pharmacology bronchodilator, with other established bronchodilators. The information is compiled from publicly available clinical trial data and pharmacological literature to assist researchers and drug development professionals in evaluating the relative safety of these therapies.
Introduction to this compound
This compound is an investigational long-acting dual-pharmacology molecule that combines a muscarinic receptor antagonist (M3 antagonist) and a β2-adrenoceptor agonist (LABA) in a single entity.[1] This dual mechanism of action is designed to provide effective bronchodilation for the treatment of chronic obstructive pulmonary disease (COPD).[2] As with any new therapeutic agent, a thorough assessment of its safety profile in relation to existing treatments is crucial.
Comparative Safety Profile: this compound vs. Other Bronchodilators
Clinical trial data provides the primary basis for comparing the safety of different bronchodilators. The following tables summarize the frequency of treatment-emergent adverse events (TEAEs) for this compound and a selection of commonly used long-acting β2-agonists (LABAs), long-acting muscarinic antagonists (LAMAs), and combination therapies. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study design, patient populations, and trial duration.
Table 1: Frequency of Overall and Serious Adverse Events
| Drug Class | Drug | Overall TEAEs (%) | Serious AEs (%) | Placebo (%) |
| MABA | This compound (400 µg) | 52.9[3] | - | 34.4[3] |
| This compound (1800 µg) | 22.6[3] | - | 34.4[3] | |
| LABA | Salbutamol | 34[4] | 2[4] | Varies by study |
| Formoterol | Increased vs. Placebo | Increased vs. Placebo | Varies by study | |
| Indacaterol (150 µg) | 49.3[5] | - | 46.8[5] | |
| LAMA | Tiotropium | 44-59[6] | 4-6[6] | 46[6] |
| LAMA/LABA | Umeclidinium/Vilanterol | 44-59[6] | 3-10[6] | 46[6] |
Data presented as ranges where multiple studies are cited. A dash (-) indicates data not specified in the provided search results.
Table 2: Frequency of Common and Cardiovascular Adverse Events
| Drug Class | Drug | Headache (%) | Nasopharyngitis (%) | Cough (%) | Cardiovascular AEs (%) |
| MABA | This compound | Common[7] | Common[7] | - | Dose-dependent increase in heart rate[8] |
| LABA | Salbutamol | - | - | - | Palpitations/Tachycardia are frequent[4] |
| Formoterol | - | - | - | Cardiac-related deaths have been studied[9] | |
| Indacaterol (150 µg) | - | - | 6.2[5] | - | |
| LAMA | Tiotropium | - | - | 2.4[10] | 0.93 (RR vs. Placebo)[11] |
| LAMA/LABA | Umeclidinium/Vilanterol | Yes[12] | Yes[3] | Yes[12] | 2.2 (per 100 patient-years) |
Data presented as ranges or qualitative descriptions where specific percentages were not available in the search results. A dash (-) indicates data not specified. RR = Risk Ratio.
Experimental Protocols for Safety Assessment
The safety of inhaled bronchodilators is evaluated through a rigorous series of preclinical and clinical studies.
Preclinical Safety Assessment
Preclinical evaluation is conducted under Good Laboratory Practice (GLP) guidelines and involves both in vitro and in vivo studies to identify potential toxicities before human trials.
-
In Vitro Assays:
-
hERG (human Ether-à-go-go-Related Gene) Assay: This is a crucial in vitro assay to assess the potential for a drug to cause QT interval prolongation, a risk factor for cardiac arrhythmias. The assay typically uses mammalian cell lines overexpressing the hERG potassium channel. The effect of the test compound on the channel's current is measured using patch-clamp electrophysiology.
-
Comprehensive in vitro Proarrhythmia Assay (CiPA): This newer initiative combines in vitro assays on multiple human cardiac ion channels with in silico modeling to provide a more comprehensive assessment of proarrhythmic risk.
-
Cardiomyocyte-based Assays: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used to assess a compound's effects on cardiac cell beating, viability, and electrophysiology.
-
-
In Vivo Toxicology Studies:
-
Animal Models: Studies are typically conducted in at least two species, one rodent (e.g., rat) and one non-rodent (e.g., dog or non-human primate).
-
Route of Administration: For inhaled drugs, toxicity studies are conducted via the inhalation route to assess both local (respiratory tract) and systemic effects.
-
Study Duration: These include single-dose acute toxicity studies, repeated-dose sub-chronic (e.g., 28-day) and chronic (e.g., 3-6 months) toxicity studies.
-
Endpoints: Key endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and detailed histopathological examination of all major organs, with a particular focus on the respiratory tract and cardiovascular system. Cardiovascular safety is further assessed through telemetry monitoring of electrocardiograms (ECG), heart rate, and blood pressure in conscious, freely moving animals.
-
Clinical Trial Safety Assessment
Clinical trials are designed to evaluate the safety and efficacy of a new drug in humans. Safety assessments are a primary objective in all phases of clinical development.
-
Phase I Studies: These are typically conducted in healthy volunteers to assess initial safety, tolerability, and pharmacokinetics. Doses are escalated to determine the maximum tolerated dose. Safety monitoring includes frequent measurement of vital signs, continuous ECG monitoring (including Holter monitoring for detailed arrhythmia detection), and regular blood and urine tests.
-
Phase II and III Studies: These studies are conducted in patients with the target disease (e.g., COPD). They are often randomized, double-blind, and placebo- or active-controlled.
-
Adverse Event Monitoring: All adverse events (AEs) are systematically collected, documented, and classified by severity and relationship to the study drug. Serious adverse events (SAEs) are reported to regulatory authorities.
-
Cardiovascular Safety: In addition to routine ECGs and vital signs, specific cardiovascular safety studies may be conducted, such as thorough QT/QTc studies, to definitively assess the effect on cardiac repolarization. Ambulatory blood pressure monitoring may also be employed.
-
Laboratory Tests: Regular monitoring of hematology, clinical chemistry (including potassium and glucose levels, which can be affected by β2-agonists), and urinalysis is performed.
-
Signaling Pathways and Mechanisms of Action
The therapeutic and adverse effects of this compound and other bronchodilators are mediated through their interaction with specific G-protein coupled receptors (GPCRs) in the airways and other tissues.
Therapeutic Signaling Pathway: Bronchodilation
This compound's dual action targets two distinct pathways to achieve bronchodilation.
Caption: Therapeutic signaling pathways of bronchodilators.
Adverse Effect Signaling Pathways
The same receptors that mediate the therapeutic effects of bronchodilators can also trigger adverse effects when activated in other tissues or when overstimulated.
Caption: Signaling pathways of common bronchodilator adverse effects.
Experimental Workflow for Safety Assessment
The following diagram illustrates a typical workflow for assessing the safety of a new bronchodilator like this compound.
Caption: Typical experimental workflow for bronchodilator safety assessment.
Conclusion
Based on the available clinical trial data, this compound appears to have a safety and tolerability profile that is generally comparable to other established bronchodilators. The most commonly reported adverse events, such as headache and nasopharyngitis, are consistent with those seen with other inhaled respiratory medications.[7] The observed dose-dependent increase in heart rate is a known class effect of β2-agonists.[8]
The comprehensive preclinical and clinical safety evaluation programs outlined in this guide are essential for fully characterizing the safety profile of any new bronchodilator. Continued monitoring and data collection from ongoing and future clinical trials will be critical to further refine the understanding of this compound's long-term safety and its place in the therapeutic landscape for obstructive airway diseases. This guide serves as a foundational resource for researchers and drug development professionals to facilitate an informed and objective assessment of this compound's safety in comparison to other available bronchodilator therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a new drug for the treatment of chronic obstructive airway disease [manu41.magtech.com.cn]
- 3. atsjournals.org [atsjournals.org]
- 4. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 5. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Muscarinic receptor M3 activation promotes fibrocytes contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atsjournals.org [atsjournals.org]
- 12. go.drugbank.com [go.drugbank.com]
For Researchers, Scientists, and Drug Development Professionals
Navafenterol (AZD8871) is an investigational long-acting dual-pharmacology molecule that functions as both a muscarinic M3 receptor antagonist and a β2-adrenergic receptor agonist (MABA) in a single entity.[1][2][3] This unique profile offers a novel therapeutic approach for chronic obstructive pulmonary disease (COPD) by combining two established mechanisms of bronchodilation. This guide provides an objective comparison of this compound's performance with alternative therapies, supported by experimental data from in vitro and in vivo studies.
In Vitro Efficacy: Potent Dual Pharmacology
This compound has demonstrated potent and selective activity at both human muscarinic M3 receptors and β2-adrenergic receptors in a variety of in vitro assays.
Receptor Binding and Potency
| Target | Parameter | This compound | Batefenterol | Tiotropium | Indacaterol | Umeclidinium | Vilanterol |
| Human M3 Receptor | pIC50 (binding affinity) | 9.5[1] | - | High Affinity[4] | - | High Affinity[5] | - |
| Human M2 Receptor | pIC50 (binding affinity) | - | - | High Affinity[4] | - | - | - |
| Human M3 Receptor | Half-life (kinetic selectivity) | 4.97 hours[1] | - | - | - | - | - |
| Human M2 Receptor | Half-life (kinetic selectivity) | 0.46 hours[1] | - | - | - | - | - |
| Human β2-adrenoceptor | pEC50 (agonist potency) | 9.5[1] | - | - | High Affinity[6] | - | High Affinity[5] |
| Human β1-adrenoceptor | Selectivity vs. β2 | 3-fold lower affinity[1] | - | - | - | - | - |
| Human β3-adrenoceptor | Selectivity vs. β2 | 6-fold lower affinity[1] | - | - | - | - | - |
"-" indicates data not available in the searched resources.
Functional Activity in Isolated Tissues
In isolated guinea pig trachea, this compound demonstrated potent dual functional activity, causing relaxation of pre-contracted tissues.[1] It exhibited a higher muscarinic antagonist component compared to another MABA, batefenterol, in human bronchi.[1]
In Vivo Efficacy: Clinical Correlation
Clinical trials in patients with moderate-to-severe COPD have demonstrated a strong correlation with the in vitro findings, showing significant and clinically meaningful improvements in lung function.
Phase I and IIa Clinical Trial Data
| Study | Treatment Arms | Key Efficacy Endpoint | Results |
| Phase I (NCT02573155) [7] | This compound (400 µg, 1800 µg), Placebo, Indacaterol (150 µg), Tiotropium (18 µg) | Change from baseline in trough FEV1 on Day 2 | - this compound 400 µg: 0.111 L vs. Placebo (p < 0.0001)- this compound 1800 µg: 0.210 L vs. Placebo (p < 0.0001)- this compound 1800 µg was superior to both indacaterol and tiotropium (p < 0.05). |
| Phase IIa (NCT03645434) | This compound (600 µg), Placebo, Umeclidinium/Vilanterol (UMEC/VI; 62.5/25 µg) | Change from baseline in trough FEV1 on Day 15 | - this compound: 0.202 L vs. Placebo (p < 0.0001)- No significant difference between this compound and UMEC/VI. |
Signaling Pathway and Experimental Workflows
This compound's Dual-Action Signaling Pathway
This compound's single-molecule structure allows it to simultaneously interact with two distinct G-protein coupled receptors on airway smooth muscle cells.
Experimental Workflow: In Vitro Receptor Binding Assay
The affinity of this compound for muscarinic receptors is determined using radioligand binding assays.
Experimental Workflow: In Vivo Clinical Trial (FEV1 Measurement)
The in vivo efficacy of this compound is primarily assessed by measuring changes in lung function, specifically the forced expiratory volume in one second (FEV1).
Experimental Protocols
In Vitro Receptor Binding Assays (Summarized from Aparici et al., 2019[1])
-
Objective: To determine the binding affinity of this compound for human muscarinic M3 receptors.
-
Method: Radioligand competition binding assays were performed using membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor.
-
Procedure:
-
Membranes were incubated with a fixed concentration of the radioligand [3H]-N-methylscopolamine ([3H]-NMS).
-
Increasing concentrations of this compound were added to compete for binding with the radioligand.
-
After incubation, bound and free radioligand were separated by filtration.
-
The radioactivity of the filter-bound complex was measured using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the pIC50 was calculated.
-
In Vivo Clinical Trial (NCT03645434) (Summarized from Singh et al., 2022)
-
Objective: To evaluate the efficacy and safety of once-daily this compound compared with placebo and an active comparator (umeclidinium/vilanterol) in patients with moderate-to-severe COPD.
-
Study Design: A phase 2a, randomized, multicenter, double-blind, double-dummy, three-way complete crossover study.
-
Participants: 73 patients with moderate-to-severe COPD.
-
Interventions:
-
This compound 600 µg once daily via inhalation.
-
Placebo once daily.
-
Umeclidinium/vilanterol (62.5/25 µg) once daily.
-
-
Primary Outcome: Change from baseline in trough forced expiratory volume in 1 second (FEV1) on day 15.
-
Procedure:
-
Following a screening period, eligible patients were randomized to one of the three treatment sequences.
-
Each treatment period lasted for 14 days, followed by a washout period.
-
Spirometry was performed at screening, at baseline (Day 1 of each treatment period), and on Day 15 to measure FEV1.
-
The change from baseline in trough FEV1 was calculated for each treatment.
-
Conclusion
The available in vitro and in vivo data demonstrate a strong correlation in the efficacy of this compound. Its potent dual M3 antagonist and β2 agonist activity observed in preclinical studies translates to clinically significant bronchodilation in patients with COPD. Comparative studies show that this compound's efficacy is superior to placebo and comparable to established therapies, including LAMA/LABA fixed-dose combinations. These findings support the continued development of this compound as a promising novel treatment for COPD.
References
- 1. Pharmacological Profile of AZD8871 (LAS191351), a Novel Inhaled Dual M3 Receptor Antagonist/ β 2-Adrenoceptor Agonist Molecule with Long-Lasting Effects and Favorable Safety Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. Ayurveda - Wikipedia [en.wikipedia.org]
- 6. Long-Acting Muscarinic Antagonists Under Investigational to Treat Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Navafenterol. As a potent active pharmaceutical ingredient (API), stringent adherence to these protocols is essential to ensure personnel safety and prevent environmental contamination. The following procedures are based on established best practices for handling potent compounds in a laboratory setting.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Activity | Recommended PPE | Rationale |
| General Laboratory Operations | - Lab coat- Safety glasses with side shields- Nitrile gloves | Standard laboratory practice to protect against incidental contact.[1] |
| Weighing and Dispensing (Powders) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of potent powders.[2] Full respiratory protection and double-gloving provide an extra barrier against contamination.[1][2] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills.[2] Engineering controls like a fume hood are the primary means of protection.[2] |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | To protect against splashes and direct contact with contaminated materials.[3] |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.[3]
Experimental Protocols: Safe Handling Procedures
A systematic approach to handling potent compounds like this compound is essential for safety.
1. Preparation:
-
Designated Area: Designate a specific area for handling this compound, such as a chemical fume hood.[3]
-
Ventilation: Ensure proper ventilation to minimize inhalation exposure.[3]
-
Equipment: Assemble all necessary equipment and PPE before commencing work.[3]
-
Minimize Quantity: Handle the minimum quantity of the compound necessary for the experiment.[3]
2. Handling:
-
PPE: Wear the appropriate PPE at all times.[3]
-
Avoid Contact: Take all necessary precautions to avoid skin and eye contact.[3]
-
Aerosol Prevention: Prevent the generation of aerosols. When handling powders, use techniques such as wet-wiping for cleaning surfaces.[3]
-
Decontamination: Decontaminate all equipment after use.[3]
3. Weighing:
-
Perform all weighing of solid this compound within a fume hood.[3]
-
Use disposable weigh boats to minimize contamination of balances.[3]
4. Solution Preparation:
-
When preparing solutions, add the solvent to the compound slowly to avoid splashing.[3]
5. Post-Handling:
-
Work Surface Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent.[3]
-
Equipment Decontamination: Decontaminate all reusable equipment according to established laboratory procedures.[3]
-
PPE Removal: Remove PPE in the reverse order it was put on to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[3]
Operational and Disposal Plans
A clear plan for the disposal of this compound and contaminated materials is crucial to prevent environmental release and ensure regulatory compliance.
| Waste Type | Disposal Protocol | Key Considerations |
| Unused/Expired this compound | - Dispose of through a certified hazardous waste vendor.- High-temperature incineration is the recommended method for many pharmaceuticals.[3][4] | The container must be compatible with the chemical and clearly labeled as a potent compound.[2] Do not dispose of down the drain.[5] |
| Contaminated Labware (e.g., vials, pipette tips) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.[2] | Minimize handling of contaminated items and do not overfill waste containers.[2] |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully remove PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.[2][3] | Follow established procedures for doffing contaminated PPE. |
| Empty Containers | - Decontaminate the container before disposal.- Obliterate or remove all labels from the empty container before final disposal.[3] | Ensure no residual product remains. |
Hazardous pharmaceutical waste is typically collected in black containers, while non-hazardous pharmaceutical waste is collected in blue containers.[5]
Spill Management Workflow
In the event of a spill, a clear and practiced response is essential.
Caption: Workflow for the safe management of a this compound spill.
Signaling Pathway for Safe Handling Logic
The following diagram illustrates the decision-making process for ensuring safe handling of this compound.
Caption: Logical flow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
